molecular formula C3H7ClO3S B1206619 2-Chloroethyl methanesulfonate CAS No. 3570-58-9

2-Chloroethyl methanesulfonate

Cat. No.: B1206619
CAS No.: 3570-58-9
M. Wt: 158.60 g/mol
InChI Key: FMMYTRQXHORTCU-UHFFFAOYSA-N
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Description

2-Chloroethyl methanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C3H7ClO3S and its molecular weight is 158.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18016. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethyl methanesulfonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7ClO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMYTRQXHORTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20189220
Record name 2-Chloroethyl methanesulfonate
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Molecular Weight

158.60 g/mol
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CAS No.

3570-58-9
Record name Ethanol, 2-chloro-, 1-methanesulfonate
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Record name 2-Chloroethyl methanesulfonate
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Record name 2-CHLOROETHYL METHANESULFONATE
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Record name 2-Chloroethyl methanesulfonate
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Record name 2-CHLOROETHYL METHANESULFONATE
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloroethyl Methanesulfonate

Introduction

This compound (CEMS), also known by its investigational drug name Clomesone (NSC 338947), is a monofunctional alkylating agent with significant potential in antineoplastic therapy.[1][2][3] Structurally, it is the ethyl ester of methanesulfonic acid.[4] Its mechanism of action closely relates to its ability to induce DNA damage, a characteristic it shares with other chloroethylating agents like the chloroethylnitrosoureas (CIEtNUs).[5][6] However, CEMS exhibits a more selective chemistry, which may translate to a more favorable toxicological profile.[2][6] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by experimental evidence, quantitative data, and detailed methodologies.

Core Mechanism of Action: DNA Alkylation and Interstrand Cross-linking

The primary mechanism of action of this compound is the alkylation of DNA, which ultimately leads to cytotoxicity, particularly in rapidly dividing cancer cells.[5][6] This process can be broken down into a series of key molecular events:

  • Initial DNA Alkylation: CEMS acts as a chloroethylating agent, transferring a 2-chloroethyl group to nucleophilic sites on DNA bases.[5] The primary target for this alkylation is the O6 position of guanine, forming an O6-(2-chloroethyl)guanine monoadduct.[5] It has been observed that CEMS is more specific in its reaction with DNA compared to chloroethylnitrosoureas, with a notable absence of hydroxyethyl products, which are common side reactions of CIEtNUs.[6]

  • Conversion to a Reactive Intermediate: The initial O6-(2-chloroethyl)guanine adduct is unstable and undergoes an intramolecular cyclization. The chlorine atom is displaced by the N1 of the same guanine base, forming a highly reactive 1,O6-ethanoguanine cyclic intermediate.

  • Formation of DNA Interstrand Cross-links: This reactive cyclic intermediate can then react with the N3 position of a cytosine on the opposite DNA strand. This reaction results in the formation of a stable 1-[N3-deoxycytidyl], 2-[N1-deoxyguanosinyl]ethane interstrand cross-link (dG-dC cross-link).[7] These interstrand cross-links are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[8] The formation of these cross-links is a delayed process, typically occurring 6 to 12 hours after the initial exposure to the drug.[5]

  • Induction of Other DNA Lesions: In addition to the critical interstrand cross-links, CEMS also induces other forms of DNA damage, including DNA-protein cross-links and DNA strand breaks.[5][9] DNA-protein cross-links are formed promptly after exposure, while strand breaks are also observed.[5]

The Critical Role of DNA Repair

The cytotoxicity of this compound is heavily dependent on the DNA repair capacity of the target cells, specifically the activity of O6-alkylguanine-DNA alkyltransferase (MGMT).[5][8]

  • MGMT-Deficient (Mer-) Cells: In cells that lack functional MGMT, the initial O6-(2-chloroethyl)guanine adducts cannot be repaired.[5] This allows for their conversion into the cytotoxic interstrand cross-links, rendering these cells highly sensitive to CEMS.[5][9][10]

  • MGMT-Proficient (Mer+) Cells: Cells with functional MGMT can efficiently repair the O6-(2-chloroethyl)guanine monoadducts by transferring the chloroethyl group to a cysteine residue within the MGMT protein itself.[8] This repair process prevents the formation of interstrand cross-links and confers resistance to the cytotoxic effects of CEMS.[5][9]

This differential cytotoxicity forms the basis for the potential therapeutic window of CEMS, as many tumors are deficient in MGMT activity.

Data Presentation

The following tables summarize quantitative data derived from studies on the effects of this compound.

Table 1: Cytotoxicity of this compound in Human Cell Lines
Cell LineMGMT StatusKey CharacteristicsCytotoxicity MetricValueReference
VA-13Mer-SV40 transformed human embryoDose Modification Factor5 (compared to IMR-90)[5]
IMR-90Mer+Normal human embryoDose Modification Factor1[5]
BEMer-Human colon carcinomaRelative SensitivityMore sensitive than HT-29[9][10]
HT-29Mer+Human colon carcinomaRelative SensitivityMore resistant than BE[9][10]
Table 2: DNA Damage Induced by this compound
Cell LineMGMT StatusType of DNA DamageObservationTime CourseReference
VA-13Mer-DNA Interstrand Cross-linksPresentFormed after 6-12 hours[5]
IMR-90Mer+DNA Interstrand Cross-linksAbsentN/A[5]
VA-13 & IMR-90Mer- & Mer+DNA-Protein Cross-linksPresent in bothFormed promptly[5]
VA-13 & IMR-90Mer- & Mer+DNA Strand BreaksPresent in both-[5]
HT-29Mer+DNA Interstrand Cross-linksAbsent (restored with STZ pretreatment)12 hours post-treatment[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

DNA Alkaline Elution Assay for DNA Cross-linking

Objective: To detect and quantify DNA interstrand and DNA-protein cross-links.

Methodology:

  • Cell Culture and Treatment: Human cell lines (e.g., VA-13 and IMR-90) are cultured in appropriate media. Cells are treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).

  • Radiolabeling of DNA: Prior to treatment, cells are incubated with a radiolabeled DNA precursor, such as [14C]-thymidine, to label the DNA.

  • Cell Lysis: After treatment and any subsequent incubation period to allow for cross-link formation (e.g., 12 hours), cells are harvested and lysed directly on a filter (e.g., a 2 µm pore size polycarbonate filter) using a lysis solution containing sodium dodecyl sulfate and proteinase K.

  • Elution: The DNA is then slowly eluted from the filter using a high pH buffer (e.g., pH 12.1). The rate of elution is inversely proportional to the amount of DNA cross-linking.

  • Quantification: The amount of DNA remaining on the filter and the amount eluted are quantified by liquid scintillation counting of the radioactive label. The cross-linking frequency is calculated based on the difference in elution rates between treated and control cells.

High-Pressure Liquid Chromatography (HPLC) for DNA Adduct Analysis

Objective: To identify and quantify the specific DNA base adducts formed by this compound.

Methodology:

  • DNA Isolation and Treatment: Calf thymus DNA is treated in vitro with this compound at a specific concentration and for a defined period.

  • DNA Hydrolysis: The treated DNA is then hydrolyzed to release the individual purine bases. This can be achieved through acid hydrolysis (e.g., with 0.1 N HCl) at an elevated temperature (e.g., 70°C) for a set time (e.g., 30 minutes).

  • Chromatographic Separation: The resulting DNA hydrolysate is injected into an HPLC system equipped with a reverse-phase column (e.g., a C18 column).

  • Elution Gradient: The modified and unmodified bases are separated using a suitable mobile phase gradient, for example, a gradient of ammonium formate and methanol.

  • Detection and Identification: The eluting bases are detected using a UV detector. The identity of the adducts (e.g., 7-chloroethylguanine) is confirmed by comparing their retention times with those of synthesized standards.[6] Mass spectrometry can be coupled with HPLC for definitive structural identification.[6]

Cell Viability Assay (Colony Formation Assay)

Objective: To determine the cytotoxic effect of this compound on different cell lines.

Methodology:

  • Cell Seeding: A known number of cells (e.g., 500-1000 cells) are seeded into petri dishes or multi-well plates.

  • Drug Treatment: After allowing the cells to attach, they are treated with a range of concentrations of this compound for a defined period (e.g., 2 hours).

  • Colony Formation: The drug-containing medium is then removed, and the cells are washed and incubated in fresh medium for a period that allows for colony formation (typically 10-14 days).

  • Staining and Counting: The resulting colonies are fixed and stained with a dye such as crystal violet. Colonies containing 50 or more cells are counted.

  • Data Analysis: The surviving fraction of cells for each treatment concentration is calculated by normalizing the number of colonies in the treated groups to the number of colonies in the untreated control group. This data can be used to generate a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell survival by 50%).

Mandatory Visualizations

G cluster_0 Cellular Uptake and DNA Interaction cluster_1 DNA Damage Formation cluster_2 Cellular Response cluster_3 DNA Repair Pathway CEMS 2-Chloroethyl Methanesulfonate (CEMS) DNA Genomic DNA CEMS->DNA Alkylation of O6-Guanine Monoadduct O6-(2-chloroethyl)guanine Monoadduct DNA->Monoadduct Cyclic_Intermediate 1,O6-ethanoguanine Cyclic Intermediate Monoadduct->Cyclic_Intermediate Intramolecular Cyclization MGMT MGMT (O6-Alkylguanine-DNA Alkyltransferase) Monoadduct->MGMT Repair of Monoadduct ISC DNA Interstrand Cross-link (dG-dC) Cyclic_Intermediate->ISC Reaction with Cytosine Replication_Block Replication/Transcription Block ISC->Replication_Block Apoptosis Apoptosis/Cell Death Replication_Block->Apoptosis Repaired_DNA Repaired DNA MGMT->Repaired_DNA

Caption: Mechanism of action of this compound.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Alkaline Elution cluster_3 Data Analysis start Seed Cells (e.g., VA-13, IMR-90) radiolabel Radiolabel DNA ([14C]-thymidine) start->radiolabel treat Treat with CEMS radiolabel->treat incubate Incubate for Cross-link Formation (12 hours) treat->incubate harvest Harvest Cells incubate->harvest lyse Lyse Cells on Filter harvest->lyse elute Elute DNA with High pH Buffer lyse->elute collect Collect Eluted Fractions elute->collect quantify Quantify Radioactivity (Scintillation Counting) collect->quantify calculate Calculate Cross-linking Frequency quantify->calculate

Caption: Experimental workflow for DNA Alkaline Elution Assay.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloroethyl Methanesulfonate (CAS 3570-58-9), an important bifunctional alkylating agent. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents, and is utilized in biochemical research to study cellular processes, including DNA and RNA interactions.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-chloroethanol with methanesulfonyl chloride. This reaction is generally carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

CH₃SO₂Cl + HOCH₂CH₂Cl → CH₃SO₃CH₂CH₂Cl + HCl

Experimental Protocols

General Synthesis Protocol

Materials:

  • Methanesulfonyl chloride

  • 2-Chloroethanol

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Magnesium sulfate or Sodium sulfate (for drying)

  • Hydrochloric acid (for washing)

  • Sodium bicarbonate solution (for washing)

  • Brine (for washing)

Procedure:

  • To a stirred solution of 2-chloroethanol and triethylamine in an anhydrous solvent at 0 °C, methanesulfonyl chloride is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry (MS): Mass spectral data can be acquired using various ionization techniques, such as electrospray ionization (ESI) or electron impact (EI), coupled with a mass analyzer.

Characterization Data

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 3570-58-9[2][3]
Molecular Formula C₃H₇ClO₃S[1][3]
Molecular Weight 158.60 g/mol
Appearance Colorless liquid[1]
Boiling Point 125-126 °C at 9 mmHg
Density 1.39 g/mL at 25 °C
Refractive Index (n20/D) 1.456
Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~3.2SingletCH₃-SO₃
~3.8Triplet-CH₂-Cl
~4.5Triplet-O-CH₂-

¹³C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
~38C H₃-SO₃
~42-C H₂-Cl
~68-O-C H₂-

IR Spectroscopy Data

The NIST Chemistry WebBook provides IR spectral data for this compound.[3][4] Key absorptions are expected for S=O stretching, C-O stretching, and C-Cl stretching.

Mass Spectrometry Data

Experimental mass spectrometry data is not detailed in the search results. However, the exact mass is a key characterization parameter.

ParameterValue
Exact Mass 157.98 g/mol

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reaction Reaction (2-Chloroethanol + MsCl) Workup Aqueous Workup Reaction->Workup Drying Drying Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Synthesis and Characterization Workflow

Logical_Relationship cluster_reactants Starting Materials cluster_product Product cluster_analysis Analytical Confirmation R1 2-Chloroethanol P This compound R1->P R2 Methanesulfonyl Chloride R2->P A1 Structure Confirmation (NMR, IR) P->A1 A2 Purity Assessment (GC, NMR) P->A2

Logical Relationship of Synthesis and Analysis

References

Physical and chemical properties of 2-Chloroethyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloroethyl methanesulfonate. The information is intended to support research, development, and application of this potent alkylating agent.

Chemical and Physical Properties

This compound is a versatile chemical compound recognized for its utility in organic synthesis and as a potent alkylating agent. It is particularly valuable in the pharmaceutical industry for the synthesis of biologically active molecules.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₇ClO₃S[1][2][3][4][5][6][7]
Molecular Weight 158.60 g/mol [3][4][8]
CAS Number 3570-58-9[1][2][3][5]
Appearance Colorless liquid[1][2]
Density 1.39 g/mL at 25 °C[1][2][3]
Boiling Point 125-126 °C at 9 mmHg[1][2][3]
Melting Point 5 - 7 °C[1][2]
Refractive Index n20/D 1.456[1][2][3]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Solubility Specific quantitative data not readily available in public sources. Inferred to be soluble in organic solvents.
Stability Stable under normal conditions.[9] Specific data on stability under various pH and temperature conditions are not readily available.

Table 2: Identifiers for this compound

Identifier TypeIdentifierReference
IUPAC Name This compound[4][8]
InChI 1S/C3H7ClO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3[3][4]
InChIKey FMMYTRQXHORTCU-UHFFFAOYSA-N[3][4]
SMILES CS(=O)(=O)OCCCl[3][4]
EC Number 222-672-6[3]
PubChem CID 19128[1][2]

Chemical Reactivity and Mechanism of Action

This compound is a potent mono-functional alkylating agent. Its primary mechanism of action involves the covalent attachment of an alkyl group to the DNA of cancer cells, which damages the DNA and inhibits cell proliferation.[5][6][10] This action is non-specific to the cell cycle phase.[6]

The key biological target of this compound is the DNA within cancer cells. It acts as a DNA chloroethylating agent.[3][4] The compound has been shown to alkylate the O6 and N7 positions of guanine residues in DNA.[3][4][7] This alkylation can lead to the formation of DNA interstrand cross-links, DNA strand breaks, and DNA-protein cross-links.[3][9][11] The resulting DNA damage disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[12]

Compared to other chloroethylating agents like chloroethylnitrosoureas (CIEtNUs), this compound is considered more selective in its reaction with DNA, producing fewer side products.[4][13] Its cytotoxic effects are more pronounced in cells deficient in the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase.[3][9]

DNA_Alkylation_Pathway Mechanism of DNA Alkylation by this compound CEMS 2-Chloroethyl methanesulfonate Alkylation Alkylation of Guanine (O6 and N7 positions) CEMS->Alkylation covalent bonding DNA Cellular DNA DNA->Alkylation Damage DNA Damage Alkylation->Damage Crosslinks Interstrand Cross-links Damage->Crosslinks Breaks Strand Breaks Damage->Breaks Replication_Inhibition Inhibition of DNA Replication & Transcription Crosslinks->Replication_Inhibition Breaks->Replication_Inhibition Apoptosis Apoptosis (Cell Death) Replication_Inhibition->Apoptosis

DNA Alkylation Pathway

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of a base like triethylamine.

Materials:

  • Methanesulfonyl chloride

  • 2-chloroethanol

  • Triethylamine

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Methylene chloride

  • Cyclohexane

  • Magnesium sulfate

  • Sodium chloride solution (dilute and saturated)

Procedure:

  • A solution of triethylamine in anhydrous acetonitrile is cooled to -30° to -40° C.

  • A solution of methanesulfonyl chloride in anhydrous acetonitrile is added dropwise, maintaining the temperature below -30° C.

  • The mixture is stirred at -30° to -40° C for 1 hour.

  • A solution of 2-chloroethanol in anhydrous acetonitrile is added, and the mixture is stirred for an additional 2 hours at the same temperature.

  • The reaction mixture is filtered to remove triethylamine hydrochloride.

  • The filtrate is concentrated in vacuo to yield an oil.

  • The residual oil is dissolved in ethyl acetate and washed sequentially with dilute sodium chloride solution and saturated sodium chloride solution.

  • The organic layer is dried with magnesium sulfate, filtered, and concentrated in vacuo.

  • The resulting solid is dissolved in methylene chloride and recrystallized by the slow addition of cyclohexane.

  • The mixture is allowed to stand at room temperature and then stored at low temperature (around 5° C) overnight.

  • The precipitate is collected by filtration, washed with cyclohexane, and dried in vacuo.

This protocol is adapted from the synthesis of a closely related compound and may require optimization for this compound.

Synthesis_Workflow General Synthesis and Purification Workflow Reactants Reactants: - Methanesulfonyl chloride - 2-chloroethanol - Triethylamine Reaction Reaction in Anhydrous Acetonitrile (-30 to -40°C) Reactants->Reaction Filtration1 Filtration to remove Triethylamine HCl Reaction->Filtration1 Concentration1 In Vacuo Concentration Filtration1->Concentration1 Extraction Liquid-Liquid Extraction (Ethyl Acetate & NaCl soln) Concentration1->Extraction Drying Drying with MgSO4 Extraction->Drying Concentration2 In Vacuo Concentration Drying->Concentration2 Recrystallization Recrystallization from Methylene Chloride/Cyclohexane Concentration2->Recrystallization Filtration2 Final Product Filtration Recrystallization->Filtration2 Drying2 Drying in Vacuo Filtration2->Drying2 Final_Product Pure 2-Chloroethyl Methanesulfonate Drying2->Final_Product

Synthesis and Purification Workflow
Analytical Methodology

The analysis of this compound, particularly at trace levels as a potential genotoxic impurity, is typically performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), often with derivatization.

General GC-MS Protocol for Related Methanesulfonates:

This is a general procedure that would require specific optimization for this compound.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column suitable for polar compounds (e.g., Rtx-624).

Sample Preparation (Liquid-Liquid Extraction):

  • Dissolve the sample matrix (e.g., drug substance) in an aqueous solution.

  • Extract the aqueous solution with a suitable organic solvent such as dichloromethane (DCM).

  • Vortex the mixture and allow the layers to separate.

  • The organic layer containing the analyte is collected for analysis.

GC-MS Conditions (Example):

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 180 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 150 °C at 15 °C/min, and hold for 4 minutes.

  • Mass Spectrometry: Operated in selected reaction monitoring (SRM) mode for high sensitivity and selectivity.

Analytical_Workflow General Analytical Workflow (GC-MS) Sample Sample containing This compound Dissolution Dissolution in Aqueous Solution Sample->Dissolution Extraction Liquid-Liquid Extraction with Dichloromethane Dissolution->Extraction Separation Phase Separation Extraction->Separation Collection Collection of Organic Layer Separation->Collection GCMS GC-MS Analysis Collection->GCMS Quantification Data Analysis and Quantification GCMS->Quantification Result Concentration of This compound Quantification->Result

Analytical Workflow (GC-MS)

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][8][9]
Skin Irritation (Category 2)H315: Causes skin irritation[9]
Eye Irritation (Category 2)H319: Causes serious eye irritation[9]
Carcinogenicity (Warning)H351: Suspected of causing cancer[3][4][8]

Precautionary Statements:

  • Prevention: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[9]

  • Response: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P337 + P313 (If eye irritation persists: Get medical advice/attention).[9]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[9]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[9]

Applications in Research and Drug Development

This compound's ability to alkylate DNA makes it a subject of interest in cancer research and as an intermediate in the synthesis of pharmaceuticals.

  • Antineoplastic Agent: It has demonstrated significant antitumor activity against various leukemia, melanoma, and carcinoma cell lines in preclinical studies.[13]

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules with therapeutic potential.[1][2]

  • Biochemical Research: Used to study DNA damage and repair mechanisms in cells.[1][2][3]

  • Diagnostic Tools: Utilized in the development of diagnostic reagents.[1][2]

References

An In-depth Technical Guide to 2-Chloroethyl Methanesulfonate as a DNA Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl methanesulfonate (CEMS), also known as Clomesone, is a monofunctional DNA alkylating agent with significant potential in cancer research and drug development. Belonging to the family of chloroethylating agents, CEMS exerts its cytotoxic effects primarily through the alkylation of DNA, leading to the formation of DNA adducts, interstrand cross-links, and subsequent cell death. This technical guide provides a comprehensive overview of CEMS, including its mechanism of action, synthesis, and the cellular responses it elicits. Detailed experimental protocols for studying its effects and quantitative data on its activity are presented to facilitate further research and development.

Introduction

DNA alkylating agents have long been a cornerstone of cancer chemotherapy.[1] Their ability to covalently modify DNA disrupts the replication and transcription processes of rapidly dividing cancer cells, ultimately leading to apoptosis.[1] this compound (CEMS) is a chloroethylating agent that has garnered interest due to its specific mechanism of action and potential for increased selectivity compared to other agents in its class, such as the chloroethylnitrosoureas (CIEtNUs).[2] CEMS acts by transferring a 2-chloroethyl group to nucleophilic sites on DNA bases, primarily the O⁶ position of guanine.[2] This initial monofunctional alkylation can then lead to the formation of cytotoxic DNA interstrand cross-links.[2][3] This guide delves into the technical details of CEMS as a DNA alkylating agent, providing researchers with the necessary information to explore its therapeutic potential.

Mechanism of Action

The primary mechanism of action of CEMS involves the alkylation of DNA. This process can be broken down into the following key steps:

  • Formation of a Reactive Intermediate: CEMS is chemically reactive and can directly alkylate DNA.

  • DNA Adduct Formation: The electrophilic 2-chloroethyl group of CEMS reacts with nucleophilic centers in the DNA molecule. The primary target for chloroethylating agents is the O⁶ position of guanine.[2] This results in the formation of an O⁶-(2-chloroethyl)guanine adduct. Other potential sites of alkylation include the N⁷ position of guanine and the N³ position of adenine.

  • Interstrand Cross-link (ICL) Formation: The initial O⁶-(2-chloroethyl)guanine adduct is a precursor to the highly cytotoxic DNA interstrand cross-link.[2][3] The chlorine atom on the ethyl group can be subsequently displaced by a nucleophilic site on the opposite DNA strand, typically the N¹ position of cytosine, forming a stable G-C interstrand cross-link. This process has a delayed onset, typically occurring 6 to 12 hours after initial exposure to the agent.[2]

  • Induction of DNA Damage Response: The formation of DNA adducts and ICLs triggers the cellular DNA Damage Response (DDR) pathway.[4][5] This involves the activation of sensor proteins such as ATM (ataxia–telangiectasia mutated) and ATR (ataxia–telangiectasia and Rad3-related) kinases, which in turn activate downstream effector proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[6][7][8]

  • Cell Cycle Arrest and Apoptosis: If the DNA damage is too extensive to be repaired, the cell cycle is arrested, typically at the G2/M phase, to prevent the propagation of damaged DNA.[9][10][11][12] Ultimately, the accumulation of irreparable DNA damage leads to the activation of apoptotic pathways and programmed cell death.[13][14][15]

Selectivity of this compound

CEMS is considered a more selective DNA alkylating agent than chloroethylnitrosoureas (CIEtNUs).[2] This is because the decomposition of CIEtNUs can generate multiple reactive species, leading to a variety of DNA adducts, including hydroxyethylated bases, which may not contribute to the desired cytotoxic effect. In contrast, CEMS primarily produces the desired chloroethyl adducts, leading to a more specific and potentially less toxic profile.[2]

Synthesis of this compound

A reported method for the synthesis of 2-chloroethyl(methylsulfonyl)methanesulfonate involves the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of a base. A detailed procedure can be found in the literature.

Quantitative Data

The cytotoxic and DNA damaging effects of CEMS have been evaluated in various cell lines. A key determinant of sensitivity to CEMS is the status of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as methyl guanine methyl transferase (MGMT). Cells deficient in AGT (Mer⁻) are significantly more sensitive to CEMS than cells proficient in AGT (Mer⁺).

Cell LineAGT StatusParameterValueReference
VA-13Deficient (Mer⁻)Dose Modification Factor (vs. IMR-90)5[2]
IMR-90Proficient (Mer⁺)Dose Modification Factor (vs. VA-13)1[2]
BEDeficient (Mer⁻)CytotoxicityMore toxic[16]
HT-29Proficient (Mer⁺)CytotoxicityLess toxic[16]

No specific IC50 values for this compound were found in the reviewed literature. The table presents the available quantitative and qualitative data on its differential cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of CEMS.

DNA Interstrand Cross-linking by Alkaline Elution Assay

The alkaline elution assay is a sensitive method for detecting DNA strand breaks and interstrand cross-links.

Principle: DNA from treated cells is passed through a filter under denaturing alkaline conditions. The rate of elution of DNA from the filter is proportional to the number of strand breaks. Interstrand cross-links retard the elution of DNA.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with varying concentrations of CEMS for a specified duration (e.g., 2 hours).

    • Wash the cells to remove the drug and incubate in fresh medium for different time points (e.g., 0, 6, 12, 24 hours) to allow for the formation of interstrand cross-links.

  • Cell Lysis and DNA Elution:

    • Harvest the cells and resuspend in ice-cold PBS.

    • Load the cell suspension onto a polycarbonate filter (2 µm pore size).

    • Lyse the cells on the filter using a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0).

    • Wash the filter with a washing solution (e.g., 0.02 M EDTA, pH 10.0).

    • Elute the DNA with an alkaline elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate.

    • Collect fractions of the eluate at regular intervals.

  • Quantification and Analysis:

    • Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

    • Plot the fraction of DNA remaining on the filter versus the fraction of eluate collected.

    • A decrease in the elution rate compared to a control treated with an agent that only causes strand breaks (e.g., X-rays) indicates the presence of interstrand cross-links.

Cell Viability by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[17]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[18]

  • Compound Treatment:

    • Treat the cells with a serial dilution of CEMS for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[18]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.[17]

  • Absorbance Measurement:

    • Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the CEMS concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19][20][21][22]

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to form a colony, which is a measure of its reproductive integrity.[23][24][25][26][27]

Principle: Cells are treated with a cytotoxic agent, and then plated at a low density. The number of colonies formed after a period of incubation is a measure of the surviving fraction of cells.

Protocol:

  • Cell Treatment:

    • Treat a suspension of cells with various concentrations of CEMS for a defined period (e.g., 1 hour).

  • Cell Plating:

    • After treatment, wash the cells to remove the drug.

    • Count the viable cells (e.g., using trypan blue exclusion).

    • Plate a known number of cells (e.g., 200-1000 cells) into 60 mm culture dishes. The number of cells plated should be adjusted based on the expected toxicity of the CEMS concentration.

  • Incubation:

    • Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control plates.[24]

  • Colony Staining and Counting:

    • Aspirate the medium and gently wash the plates with PBS.

    • Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.

    • Stain the colonies with a 0.5% crystal violet solution.[24]

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies in control / Number of cells seeded in control) x 100%

    • Surviving Fraction (SF): Number of colonies after treatment / (Number of cells seeded x PE)

    • Plot the surviving fraction on a logarithmic scale against the CEMS concentration on a linear scale to generate a cell survival curve.

Visualizations of Cellular Pathways and Workflows

Hypothesized DNA Damage Response Pathway to CEMS

CEMS_DDR_Pathway CEMS 2-Chloroethyl methanesulfonate (CEMS) DNA_Damage DNA Alkylation (O⁶-ethylguanine) CEMS->DNA_Damage ICL Interstrand Cross-link (G-C) DNA_Damage->ICL delayed ATM_ATR ATM / ATR Kinase Activation ICL->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Activation CHK1_CHK2->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair Mechanisms p53->DNA_Repair

Caption: Hypothesized DNA Damage Response to CEMS.

Experimental Workflow for Assessing CEMS Cytotoxicity

CEMS_Cytotoxicity_Workflow Start Start: Cancer Cell Lines Treatment Treat with CEMS (Dose-Response) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Clonogenic Clonogenic Assay (Cell Survival) Treatment->Clonogenic Alkaline_Elution Alkaline Elution (DNA Cross-linking) Treatment->Alkaline_Elution IC50 Determine IC50 MTT->IC50 Survival_Curve Generate Survival Curve Clonogenic->Survival_Curve Crosslink_Quant Quantify Cross-links Alkaline_Elution->Crosslink_Quant End End: Evaluate Efficacy IC50->End Survival_Curve->End Crosslink_Quant->End

Caption: Workflow for CEMS cytotoxicity assessment.

Logical Relationship in CEMS Mechanism of Action

CEMS_Mechanism_Logic CEMS_exposure CEMS Exposure DNA_alkylation O⁶-Guanine Alkylation CEMS_exposure->DNA_alkylation ICL_formation Interstrand Cross-link DNA_alkylation->ICL_formation DDR_activation DNA Damage Response ICL_formation->DDR_activation Cell_fate Cell Fate Decision DDR_activation->Cell_fate Repair Successful DNA Repair Cell_fate->Repair Repairable Damage Apoptosis Apoptosis Cell_fate->Apoptosis Irreparable Damage Survival Cell Survival Repair->Survival Death Cell Death Apoptosis->Death

Caption: Logical flow of CEMS's cellular effects.

Conclusion and Future Directions

This compound is a potent DNA alkylating agent with a distinct mechanism of action that makes it a valuable tool for cancer research. Its ability to induce cytotoxic DNA interstrand cross-links, particularly in AGT-deficient cancer cells, highlights its potential as a therapeutic agent. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to further investigate the properties and applications of CEMS.

Future research should focus on several key areas:

  • Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values of CEMS in a wide panel of cancer cell lines with varying AGT status is crucial for understanding its spectrum of activity.

  • In Vivo Efficacy and Toxicology: While some in vivo data exists, further studies in animal models are needed to evaluate the therapeutic efficacy, pharmacokinetics, and toxicological profile of CEMS.[28]

  • Combination Therapies: Investigating the synergistic effects of CEMS with other anticancer agents, such as PARP inhibitors or other DNA repair inhibitors, could lead to more effective treatment strategies.

  • Biomarker Development: Identifying predictive biomarkers beyond AGT status could help in selecting patients who are most likely to respond to CEMS-based therapies.

By addressing these research questions, the full therapeutic potential of this compound as a DNA alkylating agent can be realized.

References

Clomesone (NSC 338947): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the DNA Alkylating Agent for Drug Development Professionals

Abstract

Clomesone (NSC 338947), a 2-chloroethyl (methylsulfonyl)methanesulfonate, is a chemotherapeutic agent with demonstrated antitumor activity in preclinical models. Its primary mechanism of action is the alkylation of DNA, leading to the formation of interstrand cross-links and subsequent cytotoxicity, particularly in tumor cells with deficient DNA repair mechanisms. This technical guide provides a comprehensive overview of the fundamental research on Clomesone, including its chemical properties, synthesis, mechanism of action, and preclinical antitumor activity. Detailed experimental protocols and a summary of available quantitative data are presented to support further investigation and drug development efforts. The document also explores the known signaling pathways affected by Clomesone, focusing on the DNA damage response.

Chemical Properties and Synthesis

Clomesone is a synthetic compound with the chemical name 2-chloroethyl (methylsulfonyl)methanesulfonate.

Table 1: Chemical and Physical Properties of Clomesone (NSC 338947)

PropertyValue
IUPAC Name 2-chloroethyl (methylsulfonyl)methanesulfonate
Synonyms Clomesone, NSC 338947
Molecular Formula C4H9ClO5S2
Molecular Weight 236.69 g/mol
CAS Number 88343-72-0
Appearance Solid
Melting Point 60-62 °C
Synthesis of Clomesone

A one-step synthesis method for Clomesone has been reported.[1] The process involves the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of triethylamine in anhydrous acetonitrile at low temperatures.

Experimental Protocol: Synthesis of 2-chloroethyl (methylsulfonyl)methanesulfonate [1]

  • A solution of triethylamine (133 g, 1.32 mol) in anhydrous acetonitrile (400 ml) is cooled to -30°C to -40°C.

  • A solution of methanesulfonyl chloride (100 g, 0.88 mol) in anhydrous acetonitrile (67 ml) is added dropwise, maintaining the temperature below -30°C.

  • The mixture is stirred at -30°C to -40°C for 1 hour.

  • A solution of 2-chloroethanol (35.4 g) in anhydrous acetonitrile (30 ml) is added, and the mixture is stirred for an additional 2 hours at the same temperature.

  • The reaction mixture is filtered to remove triethylamine hydrochloride.

  • The filtrate is concentrated in vacuo to an oil.

  • The residual oil is dissolved in ethyl acetate, washed with dilute and saturated sodium chloride solutions, dried over magnesium sulfate, and concentrated in vacuo.

  • The resulting solid is dissolved in methylene chloride, and the product is precipitated by the slow addition of cyclohexane.

  • The precipitate is collected by filtration, washed with cyclohexane, and dried in vacuo over phosphorus pentoxide to yield the final product.

Mechanism of Action

Clomesone is a DNA chloroethylating agent. Its cytotoxic effects are primarily attributed to its ability to form covalent adducts with DNA, leading to interstrand cross-links (ICLs).[2]

DNA Alkylation and Interstrand Cross-linking

The chloroethyl moiety of Clomesone is a reactive group that can alkylate nucleophilic sites on DNA bases, with a preference for the O6 position of guanine.[2] This initial alkylation can then undergo a secondary reaction, leading to the formation of a covalent bridge between the two strands of the DNA double helix. These ICLs are highly cytotoxic lesions as they physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

Role of O6-Methylguanine-DNA Methyltransferase (MGMT)

The sensitivity of cancer cells to Clomesone is significantly influenced by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the alkyl adducts from the O6 position of guanine, thereby preventing the formation of ICLs and conferring resistance to the drug. Consequently, tumor cells with low or absent MGMT expression (MGMT-deficient) are more susceptible to the cytotoxic effects of Clomesone.[2]

Signaling Pathways

The primary signaling pathway activated by Clomesone is the DNA Damage Response (DDR) pathway. The formation of DNA adducts and ICLs is a form of genotoxic stress that is recognized by cellular surveillance mechanisms.

DNA Damage Response (DDR) Pathway

Upon detection of DNA lesions induced by Clomesone, sensor proteins such as the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases are activated.[3][4][5] These kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, which in turn orchestrate a cellular response that includes:

  • Cell Cycle Arrest: Activation of cell cycle checkpoints, primarily at the G2/M phase, to provide time for DNA repair before the cell enters mitosis.[6][7][8][9][10]

  • DNA Repair: Recruitment of DNA repair proteins to the sites of damage to attempt to remove the lesions.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger programmed cell death (apoptosis) to eliminate the damaged cell.[11][12][13][14]

Clomesone_DDR_Pathway Clomesone Clomesone (NSC 338947) DNA_Damage DNA Alkylation & Interstrand Cross-links Clomesone->DNA_Damage ATM_ATR ATM / ATR Kinase Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms Chk1_Chk2->DNA_Repair Apoptosis Apoptosis Chk1_Chk2->Apoptosis

Clomesone-induced DNA Damage Response Pathway.

Preclinical Antitumor Activity

Clomesone has demonstrated significant antitumor activity in a range of murine tumor models.

In Vivo Efficacy

Studies have shown that Clomesone is effective against various implanted tumors in mice, including:

  • L1210 Leukemia: Significant activity was observed when the tumor was implanted intraperitoneally, subcutaneously, and intracerebrally.[1]

  • P388 Leukemia: [1]

  • B16 Melanoma: [1]

  • Lewis Lung Carcinoma: [1]

  • M5076 Sarcoma: [1]

Importantly, Clomesone has shown activity against P388 leukemia sublines that are resistant to other chemotherapeutic agents such as cyclophosphamide, L-phenylalanine mustard, and cis-diamminedichloroplatinum(II).[1] However, it was not active against a P388 subline resistant to N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU).[1]

Quantitative Data
Pharmacokinetics

Preclinical studies have indicated that the in vivo efficacy of Clomesone can be limited by its pharmacokinetic properties, with challenges in achieving and maintaining effective concentrations at the tumor site.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of Clomesone are crucial for reproducibility and further research.

In Vivo Antitumor Activity in Murine Models

A general protocol for assessing the antitumor activity of Clomesone in mice with implanted tumors is as follows:

  • Tumor Implantation: Tumor cells (e.g., L1210 leukemia) are implanted into mice via the desired route (intraperitoneal, subcutaneous, or intracerebral).

  • Treatment Administration: Clomesone is administered to the mice at various doses and schedules. The route of administration can also be varied (e.g., intraperitoneal, intravenous).

  • Monitoring: Mice are monitored for tumor growth, body weight changes (as an indicator of toxicity), and survival time.

  • Efficacy Evaluation: The antitumor efficacy is typically evaluated by measuring the increase in lifespan of treated mice compared to a control group, or by measuring the reduction in tumor size for solid tumors.

DNA Interstrand Cross-linking Assay (Alkaline Elution)

The formation of DNA interstrand cross-links by Clomesone can be measured using the alkaline elution technique.

  • Cell Treatment: Cancer cells are treated with various concentrations of Clomesone for a specified period.

  • Cell Lysis: Cells are lysed on a filter under denaturing alkaline conditions.

  • DNA Elution: The DNA is eluted from the filter with an alkaline buffer. The rate of elution is inversely proportional to the number of DNA cross-links.

  • Quantification: The amount of DNA in the eluate and on the filter is quantified using a fluorescent dye, allowing for the calculation of the cross-linking frequency.

Experimental_Workflow cluster_invivo In Vivo Antitumor Assay cluster_invitro DNA Cross-linking Assay Tumor_Implantation Tumor Cell Implantation Treatment Clomesone Administration Tumor_Implantation->Treatment Monitoring Monitor Tumor Growth & Survival Treatment->Monitoring Evaluation_invivo Efficacy Evaluation Monitoring->Evaluation_invivo Cell_Treatment Cancer Cell Treatment Lysis Alkaline Lysis Cell_Treatment->Lysis Elution DNA Elution Lysis->Elution Quantification Quantification of Cross-links Elution->Quantification

General Experimental Workflows for Clomesone Evaluation.

Conclusion and Future Directions

Clomesone is a potent DNA alkylating agent with a well-defined mechanism of action. Its efficacy against various tumor models, including those resistant to other chemotherapies, makes it a compound of continued interest. However, the lack of publicly available, detailed quantitative data on its cytotoxicity (IC50 values) and a more in-depth understanding of its impact on a broader range of cancer-related signaling pathways represent significant knowledge gaps. Future research should focus on:

  • Quantitative Cytotoxicity Screening: Determining the IC50 values of Clomesone against a comprehensive panel of cancer cell lines with known MGMT status.

  • In-depth Signaling Pathway Analysis: Investigating the effects of Clomesone on key cancer signaling pathways beyond the DNA damage response to identify potential synergistic therapeutic combinations.

  • Pharmacokinetic Optimization: Exploring drug delivery strategies to improve the pharmacokinetic profile of Clomesone and enhance its tumor-targeting capabilities.

  • Glucocorticoid Receptor Interaction: While initial inquiries suggested a potential interaction with the glucocorticoid receptor, current evidence does not support this as a primary mechanism of action. Further binding studies could definitively confirm or rule out this possibility.

Addressing these research areas will be critical in fully elucidating the therapeutic potential of Clomesone and guiding its future development as a cancer therapeutic.

References

An In-depth Technical Guide on 2-Chloroethyl Methanesulfonate: Structural Analogues and Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloroethyl methanesulfonate and its structural analogues and derivatives as potential anticancer agents. The document delves into their synthesis, mechanism of action, structure-activity relationships, and the cellular pathways they impact. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound

This compound is a monofunctional alkylating agent that has been investigated for its cytotoxic properties. Its chemical structure consists of a reactive 2-chloroethyl group attached to a methanesulfonate leaving group. This combination allows the molecule to transfer the 2-chloroethyl group to nucleophilic sites in cellular macromolecules, most notably DNA. This covalent modification of DNA is the primary mechanism behind its cytotoxic effects. The simplicity of its structure and its defined mechanism of action make it an attractive scaffold for the development of novel anticancer therapeutics.

Core Structural Features and Analogues

The core structure of this compound offers several points for modification to develop structural analogues and derivatives with potentially enhanced efficacy, selectivity, and pharmacological properties. Key modifications can be made to the chloroethyl group, the sulfonate moiety, and by introducing additional functional groups.

A significant analogue of this compound is 2-chloroethyl(methylsulfonyl)methanesulfonate , also known as clomesone (NSC 338947) . Clomesone is a bifunctional alkylating agent that has demonstrated significant antitumor activity in various cancer models.[1][2] Its structure incorporates a second sulfonyl group, which is thought to enhance its alkylating efficiency.

Other classes of related compounds include:

  • 2-Haloethyl Alkanesulfonates and Arenesulfonates: Modifications of the leaving group from methanesulfonate to other alkanesulfonates or arenesulfonates can modulate the reactivity of the compound.

  • N-(2-Chloroethyl)-N-nitrosoureas: This class of compounds, while structurally distinct, shares the 2-chloroethyl moiety responsible for DNA alkylation. They are a well-established class of anticancer drugs.[3][4][5]

  • Nitrogen Mustards: These compounds feature a bis(2-chloroethyl)amine core and are among the earliest and most widely used alkylating agents in cancer chemotherapy.[6]

The exploration of these analogues helps in understanding the structure-activity relationships that govern the cytotoxicity of these compounds. The bis(2-chloroethyl) functionality, present in many nitrogen mustards and nitrosoureas, is often considered essential for potent cytotoxic activity, as it allows for the formation of DNA interstrand crosslinks.[6]

Synthesis and Characterization

The synthesis of this compound and its analogues generally involves the reaction of a suitable alcohol with a sulfonyl chloride in the presence of a base.

General Synthesis of 2-Haloethyl Alkanesulfonates

A general method for the synthesis of 2-haloethyl alkanesulfonates involves the reaction of a 2-haloethanol with an alkanesulfonyl chloride in an inert solvent using a tertiary amine as a base to neutralize the generated hydrochloric acid.

Synthesis of 2-Chloroethyl(methylsulfonyl)methanesulfonate (Clomesone)

A detailed experimental protocol for the synthesis of clomesone is provided in the Experimental Protocols section. The synthesis involves the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of triethylamine.

Mechanism of Action

The primary mechanism of action of this compound and its analogues is the alkylation of DNA.[7] These electrophilic compounds react with nucleophilic sites on DNA bases, with the N7 and O6 positions of guanine being the most common targets.[8]

The alkylation of DNA can lead to several cytotoxic consequences:

  • DNA Strand Breaks: The formation of DNA adducts can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and subsequent strand breakage.

  • DNA Interstrand Crosslinks: Bifunctional agents, such as those containing a bis(2-chloroethyl) group, can react with two different DNA strands, forming a covalent linkage that prevents DNA replication and transcription.[9]

  • Inhibition of DNA Repair: The presence of DNA adducts can interfere with the function of DNA repair enzymes.

  • Induction of Apoptosis: The accumulation of DNA damage can trigger programmed cell death, or apoptosis.[10][11]

The cytotoxic effects of these agents are often more pronounced in cancer cells that have deficiencies in their DNA repair pathways.

Quantitative Data and Structure-Activity Relationships

The cytotoxic activity of this compound and its derivatives is typically evaluated in vitro against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

Table 1: Cytotoxicity of Selected Alkylating Agents

CompoundCancer Cell LineIC50 (µM)Reference
1,1'-(1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) (1a)A549 (Lung)38 ± 1[3]
1,1'-(4-chloro-1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) (2a)A549 (Lung)41 ± 5[3]
1,1'-(1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) (1a)MCF-7 (Breast)> 100[3]
1,1'-(4-chloro-1,2-phenylene)bis(3-(2-chloroethyl)-3-nitrosourea) (2a)MCF-7 (Breast)> 100[3]

Structure-Activity Relationship (SAR) Insights:

  • Reactivity of the Alkylating Group: The electronic properties of the substituents on the sulfonate or other carrier molecules can influence the reactivity of the 2-chloroethyl group.[12]

  • Bifunctionality: Bifunctional agents capable of forming DNA interstrand crosslinks are generally more cytotoxic than their monofunctional counterparts.[6]

  • Lipophilicity: The ability of the compound to cross cell membranes and reach its intracellular target is influenced by its lipophilicity.

Signaling Pathways and Cellular Responses

The DNA damage induced by this compound and its analogues triggers a complex network of cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

DNA Damage Response (DDR)

The cell's DNA damage response (DDR) machinery recognizes the DNA adducts and initiates signaling cascades to arrest the cell cycle and allow for DNA repair. Key proteins in this pathway include ATM and ATR kinases.

Apoptosis Induction

If the DNA damage is too extensive to be repaired, the cell will undergo apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DNA damage can lead to the activation of the p53 tumor suppressor protein, which in turn can induce the expression of pro-apoptotic proteins like Bax and Puma. The formation of DNA double-strand breaks from unrepaired crosslinks is a potent trigger for the mitochondrial damage pathway, leading to the activation of caspases.[10]

DNA_Damage_Apoptosis_Pathway AlkylatingAgent This compound Analogues DNADamage DNA Alkylation (N7-Guanine, O6-Guanine) AlkylatingAgent->DNADamage DDR DNA Damage Response (ATM/ATR) DNADamage->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) DDR->CellCycleArrest DNARepair DNA Repair (BER, MGMT) DDR->DNARepair p53->CellCycleArrest Bax Bax/Puma Upregulation p53->Bax Apoptosis Apoptosis CellCycleArrest->Apoptosis CellCycleArrest->DNARepair Mitochondria Mitochondrial Pathway Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis CellSurvival Cell Survival DNARepair->CellSurvival

DNA Damage-Induced Apoptosis Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound analogues.

Synthesis of 2-Chloroethyl(methylsulfonyl)methanesulfonate (Clomesone)

Materials:

  • Methanesulfonyl chloride

  • 2-Chloroethanol

  • Triethylamine

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Methylene chloride

  • Cyclohexane

  • Magnesium sulfate

  • Sodium chloride solution (dilute and saturated)

  • Phosphorus pentoxide

Procedure:

  • A solution of triethylamine (1.32 mol) in anhydrous acetonitrile (400 ml) is cooled to -30° to -40°C.

  • A solution of methanesulfonyl chloride (0.88 mol) in anhydrous acetonitrile (67 ml) is added dropwise, maintaining the temperature below -30°C.

  • The mixture is stirred at -30° to -40°C for 1 hour.

  • A solution of 2-chloroethanol (0.88 mol) in anhydrous acetonitrile (30 ml) is added.

  • The resulting mixture is stirred for 2 hours at -30° to -40°C.

  • The mixture is filtered to remove triethylamine hydrochloride.

  • The solid is washed with ethyl acetate, and the washings are combined with the filtrate.

  • The organic solution is concentrated in vacuo to an oil.

  • The residual oil is dissolved in ethyl acetate (1200 ml) and washed with dilute and then saturated sodium chloride solutions.

  • The organic layer is dried with magnesium sulfate, filtered, and concentrated in vacuo.

  • The residual solid is dissolved in methylene chloride (450 ml), filtered, and slowly diluted with cyclohexane (450 ml).

  • The mixture is allowed to stand at room temperature for about an hour and then stored at approximately 5°C overnight.

  • The precipitate is collected by filtration, washed with cyclohexane, and dried in vacuo over phosphorus pentoxide.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound analogue)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Serial Dilutions of Compound Incubate24h->AddCompound Incubate48_72h Incubate 48-72h AddCompound->Incubate48_72h AddMTT Add MTT Reagent Incubate48_72h->AddMTT Incubate2_4h Incubate 2-4h AddMTT->Incubate2_4h Solubilize Solubilize Formazan (e.g., DMSO) Incubate2_4h->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Calculate Calculate % Viability and IC50 ReadAbsorbance->Calculate End End Calculate->End

MTT Assay Workflow
Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for a specified time.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and its structural analogues represent a promising class of DNA alkylating agents with potential for development as anticancer drugs. Their straightforward synthesis, well-defined mechanism of action, and the ability to modulate their activity through structural modifications make them attractive candidates for further investigation. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and development of these compounds for cancer therapy. Further research should focus on the development of analogues with enhanced tumor selectivity and reduced toxicity to normal tissues.

References

In Vitro Stability of 2-Chloroethyl Methanesulfonate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific quantitative stability data for 2-Chloroethyl methanesulfonate (CEMS) in aqueous solutions. Therefore, this technical guide has been constructed based on the general principles of stability for methanesulfonate esters, established analytical methodologies for related compounds, and regulatory guidelines for forced degradation studies. The experimental protocols, data tables, and degradation pathways presented herein are illustrative and intended to guide researchers in designing and executing a stability study for CEMS.

Introduction

This compound (CEMS) is a chemical compound containing both a reactive chloroethyl group and a methanesulfonate ester. These functional groups suggest potential susceptibility to hydrolysis in aqueous environments, a critical consideration in drug development and chemical research where its stability can impact efficacy, safety, and shelf-life. Understanding the degradation kinetics and pathways of CEMS is essential for defining appropriate storage conditions, formulation development, and assessing its environmental fate.

This technical guide provides a framework for evaluating the in vitro stability of CEMS in aqueous solutions. It outlines recommended experimental protocols for a forced degradation study, suggests appropriate analytical techniques for monitoring its degradation, and presents a postulated degradation pathway based on the chemical nature of the molecule.

General Stability Profile of Methanesulfonate Esters

Methanesulfonate esters are known to undergo hydrolysis, and the rate of this degradation can be influenced by several factors, primarily pH and temperature. Generally, the hydrolysis of sulfonate esters can be subject to acid or base catalysis. The presence of water is crucial for the hydrolytic degradation pathway. For some related compounds, such as methyl, ethyl, and isopropyl methanesulfonate, the rate of hydrolysis has been found to be significant and can be a faster degradation pathway than alcoholysis in the presence of water.

Proposed Experimental Protocol for a Forced Degradation Study of this compound

A forced degradation study, as outlined in the ICH Q1A(R2) guidelines, is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1]

Materials and Reagents
  • This compound (CEMS) reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate or other suitable buffers

  • Methanol (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • pH meter

  • Thermostatically controlled water bath or oven

  • Photostability chamber

  • Volumetric flasks and pipettes

Preparation of Stock and Sample Solutions

A stock solution of CEMS should be prepared in an appropriate solvent, such as acetonitrile or a mixture of acetonitrile and water, at a known concentration (e.g., 1 mg/mL). Working solutions for the degradation studies are then prepared by diluting the stock solution with the respective stressor solutions.

Stress Conditions

The following conditions are proposed to induce degradation of CEMS. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[1]

  • Acidic Hydrolysis:

    • Solution: 0.1 M HCl

    • Temperature: 60°C

    • Time points: 0, 2, 4, 8, 12, 24 hours

  • Basic Hydrolysis:

    • Solution: 0.1 M NaOH

    • Temperature: Room Temperature (25°C) and 60°C

    • Time points: 0, 1, 2, 4, 8, 12 hours

  • Oxidative Degradation:

    • Solution: 3% H₂O₂

    • Temperature: Room Temperature (25°C)

    • Time points: 0, 2, 4, 8, 12, 24 hours

  • Thermal Degradation:

    • Solution: CEMS in HPLC-grade water

    • Temperature: 80°C

    • Time points: 0, 24, 48, 72, 96 hours

  • Photolytic Degradation:

    • Solution: CEMS in HPLC-grade water

    • Exposure: Treat the solution in a photostability chamber according to ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

At each time point, an aliquot of the sample should be withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis.

Proposed Analytical Method

A stability-indicating HPLC method should be developed and validated to separate CEMS from its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is often effective.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of CEMS) or MS for peak identification.

  • Injection Volume: 10 µL

Data Presentation

The results of the stability study should be presented in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation of this compound (CEMS)

Stress ConditionTime (hours)% CEMS Remaining% Individual Impurity% Total ImpuritiesMass Balance (%)
0.1 M HCl at 60°C 0100--100
2
4
8
12
24
0.1 M NaOH at 25°C 0100--100
1
2
4
8
12
3% H₂O₂ at 25°C 0100--100
2
4
8
12
24
Thermal (80°C) 0100--100
24
48
72
96
Photolytic 0100--100
Exposed
Dark Control

Visualizations

Experimental Workflow

G prep Prepare CEMS Stock Solution (1 mg/mL in ACN) stress Dilute with Stressor Solutions (Acid, Base, Oxidant, Water) prep->stress incubate Incubate under Stress Conditions (Temp, Light) stress->incubate sample Withdraw Aliquots at Time Points incubate->sample neutralize Neutralize and Dilute sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze data Quantify CEMS and Degradation Products analyze->data report Report Data and Determine Degradation Pathway data->report

Caption: General workflow for the forced degradation study of CEMS.

Postulated Hydrolysis Pathway

Based on the chemical structure of CEMS, two primary sites are susceptible to nucleophilic attack by water or hydroxide ions: the carbon atom attached to the chlorine and the sulfur atom of the methanesulfonate group.

G cems This compound (CEMS) path_a Pathway A: Attack at Carbon cems->path_a path_b Pathway B: Attack at Sulfur cems->path_b prod_a 2-Hydroxyethyl Methanesulfonate + HCl path_a->prod_a H2O / OH- prod_b 2-Chloroethanol + Methanesulfonic Acid path_b->prod_b H2O / OH-

Caption: Postulated hydrolytic degradation pathways for CEMS.

Conclusion

References

Spectroscopic analysis of 2-Chloroethyl methanesulfonate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Chloroethyl methanesulfonate, a key intermediate in various chemical syntheses. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

While a publicly available, experimentally determined ¹H NMR spectrum for this compound was not found in the searched databases, the expected chemical shifts and coupling patterns can be predicted based on the molecular structure and data from analogous compounds.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃-SO₃-~3.1Singlet (s)N/A
-SO₃-CH₂-~4.5Triplet (t)~6
-CH₂-Cl~3.8Triplet (t)~6

¹³C NMR (Carbon-13 NMR):

A ¹³C NMR spectrum for a related compound, 2-(2-Chloroethoxy)ethyl methanesulfonate, is available and provides insight into the expected chemical shifts for this compound.[1]

Carbon Assignment Reported Chemical Shift (ppm) for a similar compound
CH₃-SO₃-~38
-SO₃-CH₂-~68
-CH₂-Cl~41
Data is for 2-(2-Chloroethoxy)ethyl methanesulfonate and serves as an estimate.
Infrared (IR) Spectroscopy

The following table summarizes the characteristic infrared absorption bands for this compound, as compiled by the Coblentz Society, Inc. and available on the NIST WebBook.[2][3]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~2950MediumC-H Stretch (alkane)
~1350StrongS=O Asymmetric Stretch (sulfonate)
~1170StrongS=O Symmetric Stretch (sulfonate)
~950StrongS-O-C Stretch
~750StrongC-Cl Stretch
Mass Spectrometry (MS)
m/z Proposed Fragment Ion Fragmentation Pathway
158/160[C₃H₇ClO₃S]⁺• (Molecular Ion)Ionization of the parent molecule (presence of ³⁵Cl and ³⁷Cl isotopes will result in a ~3:1 ratio for M and M+2 peaks)
123[C₂H₄O₃S]⁺•Loss of a chloroethyl radical (•CH₂CH₂Cl)
95[CH₃SO₃]⁺Cleavage of the O-CH₂ bond
79[CH₃SO₂]⁺Loss of an oxygen atom from [CH₃SO₃]⁺
63/65[CH₂Cl]⁺Alpha-cleavage of the C-C bond

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

Instrumental Analysis:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

  • Introduce the sample into the NMR magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This can be done manually or automatically.

  • Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.

  • Mount the sandwiched plates in the sample holder of the IR spectrometer.

Instrumental Analysis:

  • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

  • Place the sample holder with the prepared salt plates into the spectrometer's sample beam.

  • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous isopropanol or methylene chloride) and store them in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

Sample Preparation (for Electron Ionization - EI):

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • If any solid particles are present, the solution must be filtered through a syringe filter (e.g., 0.22 µm PTFE) to prevent clogging of the instrument's inlet system.

  • Transfer the final solution to an appropriate autosampler vial.

Instrumental Analysis (with Gas Chromatography Inlet - GC/MS):

  • Tune and calibrate the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine - PFTBA) to ensure accurate mass assignment.

  • Set the appropriate GC conditions (injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation and peak shape.

  • Set the mass spectrometer parameters, including the ionization mode (EI), ion source temperature, electron energy (typically 70 eV), and the mass range to be scanned.

  • Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and analysis.

  • Acquire the mass spectrum of the eluting compound. The resulting data will be a total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 2-Chloroethyl methanesulfonate NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare Neat Liquid Film Sample->IR_Prep IR MS_Prep Dilute in Volatile Solvent Sample->MS_Prep MS NMR NMR Spectrometer NMR_Prep->NMR IR IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Logical Relationship of Spectroscopic Data

Spectroscopic_Data_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule 2-Chloroethyl methanesulfonate H_NMR ¹H NMR (Proton Environments) Molecule->H_NMR provides info on C_NMR ¹³C NMR (Carbon Skeleton) Molecule->C_NMR provides info on IR Functional Groups (S=O, C-O, C-Cl) Molecule->IR provides info on MS Molecular Weight & Fragmentation Pattern Molecule->MS provides info on

Caption: Relationship between molecular structure and spectroscopic data.

References

The Biological Activity of 2-chloroethyl(methylsulfonyl)methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloroethyl(methylsulfonyl)methanesulfonate, also known as Clomesone or by its NSC designation 338947, is a chloroethylating agent that has demonstrated significant biological activity as an antineoplastic agent. Its primary mechanism of action involves the alkylation of DNA, leading to the formation of cytotoxic DNA interstrand cross-links (ICLs). This activity is notably potent in tumor cells deficient in the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). The subsequent cellular response to this DNA damage involves complex signaling pathways, including the Fanconi Anemia (FA) pathway, which is critical for the repair of ICLs. This technical guide provides a comprehensive overview of the biological activity of 2-chloroethyl(methylsulfonyl)methanesulfonate, including its effects on various tumor models, its mechanism of action, and the cellular pathways involved in response to the DNA damage it induces.

Introduction

2-chloroethyl(methylsulfonyl)methanesulfonate is a sulfonate ester that acts as a bifunctional alkylating agent. Unlike chloroethylnitrosoureas (CENUs), it is not expected to generate hydroxyethylating or carbamoylating species, which may contribute to a more selective toxicological profile.[1] Its cytotoxic effects are primarily attributed to its ability to form ICLs in DNA, which physically prevents the separation of the DNA strands, thereby blocking critical cellular processes such as replication and transcription and ultimately leading to cell death.[2] This guide summarizes the key findings related to the biological activity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

In Vivo Antitumor Activity

2-chloroethyl(methylsulfonyl)methanesulfonate has demonstrated significant antitumor activity in a range of murine tumor models. The following tables summarize the available data on its efficacy against various cancer types.

Table 1: Antitumor Activity against Murine Leukemias

Tumor ModelAdministration RouteDosing ScheduleMedian Survival Time (% of Control)Reference
L1210 LeukemiaIntraperitoneal (i.p.)Single doseData not available in a quantitative format[1]
P388 LeukemiaIntraperitoneal (i.p.)Single doseData not available in a quantitative format[1]

Note: While the source indicates significant activity, specific quantitative data on median survival time was not provided in the available literature.

Table 2: Antitumor Activity against Murine Solid Tumors

Tumor ModelAdministration RouteDosing ScheduleTumor Growth Inhibition (%)Reference
B16 MelanomaIntraperitoneal (i.p.)Not specifiedData not available in a quantitative format[1]
Lewis Lung CarcinomaIntraperitoneal (i.p.)Not specifiedData not available in a quantitative format[1]

Note: The source reports significant antitumor activity, but specific percentages of tumor growth inhibition are not detailed in the accessible literature.

Mechanism of Action: DNA Chloroethylation and Interstrand Cross-linking

The primary mechanism of action of 2-chloroethyl(methylsulfonyl)methanesulfonate is the covalent modification of DNA. This process involves a two-step mechanism:

  • Initial Alkylation: The compound first chloroethylates a nucleophilic site on a DNA base, most notably the O6 position of guanine. This initial lesion is a monoadduct.

  • Interstrand Cross-link Formation: The chloroethyl group of the monoadduct can then react with a nucleophilic site on the opposite DNA strand, typically the N1 position of cytosine, to form a stable interstrand cross-link.

This process is critically influenced by the cellular DNA repair capacity, particularly the enzyme O6-alkylguanine-DNA alkyltransferase (AGT).

Role of O6-alkylguanine-DNA alkyltransferase (AGT)

AGT is a suicide enzyme that directly repairs alkylation damage at the O6 position of guanine by transferring the alkyl group to one of its own cysteine residues.[3] Cells with high levels of AGT can efficiently remove the initial O6-chloroethylguanine monoadduct before it can form a cytotoxic ICL.[3][4] Conversely, tumor cells with low or absent AGT activity (Mer- phenotype) are highly sensitive to 2-chloroethyl(methylsulfonyl)methanesulfonate due to their inability to repair the precursor lesion, leading to the accumulation of ICLs.[3][4]

DNA Damage Response and Repair of Interstrand Cross-links

The formation of ICLs triggers a complex cellular DNA damage response (DDR). The Fanconi Anemia (FA) pathway is a major signaling cascade responsible for the recognition and repair of ICLs.

DNA_Damage_Response cluster_0 Cellular Entry and DNA Alkylation cluster_1 DNA Repair Pathways cluster_2 Cellular Outcomes Clomesone 2-Chloroethyl(methylsulfonyl)methanesulfonate DNA_alkylation O6-Chloroethylguanine Monoadduct Clomesone->DNA_alkylation Chloroethylation ICL DNA Interstrand Cross-link (ICL) DNA_alkylation->ICL Cross-linking AGT O6-Alkylguanine-DNA Alkyltransferase (AGT) DNA_alkylation->AGT Repair of Monoadduct FA_pathway Fanconi Anemia (FA) Pathway ICL->FA_pathway ICL Recognition Apoptosis Apoptosis ICL->Apoptosis If unrepaired NER Nucleotide Excision Repair FA_pathway->NER Unhooking CellCycleArrest Cell Cycle Arrest FA_pathway->CellCycleArrest HR Homologous Recombination HR->CellCycleArrest NER->HR DSB Formation & Repair

Figure 1. Mechanism of action and cellular response to 2-chloroethyl(methylsulfonyl)methanesulfonate.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 2-chloroethyl(methylsulfonyl)methanesulfonate are crucial for the reproducibility of research findings. The following sections provide generalized methodologies for key assays.

Synthesis of 2-chloroethyl(methylsulfonyl)methanesulfonate

A detailed, one-step synthesis method for 2-chloroethyl(methylsulfonyl)methanesulfonate has been described. This protocol provides a clear pathway for obtaining the compound for research purposes.

Synthesis_Workflow reagents Methanesulfonyl chloride Triethylamine Anhydrous acetonitrile reaction1 Reaction at -30°C to -40°C reagents->reaction1 chloroethanol 2-Chloroethanol in anhydrous acetonitrile reaction2 Stirring at -30°C to -40°C reaction1->reaction2 chloroethanol->reaction2 filtration Filtration to remove triethylamine hydrochloride reaction2->filtration concentration1 Concentration in vacuo to an oil filtration->concentration1 extraction Dissolution in ethyl acetate and washing with NaCl solution concentration1->extraction drying Drying with MgSO4 and filtration extraction->drying concentration2 Concentration in vacuo drying->concentration2 crystallization Dissolution in methylene chloride and crystallization with cyclohexane concentration2->crystallization product 2-chloroethyl(methylsulfonyl)methanesulfonate (Clomesone) crystallization->product

Figure 2. Workflow for the synthesis of 2-chloroethyl(methylsulfonyl)methanesulfonate.
In Vitro Cytotoxicity Assay (Colony Formation Assay)

The colony formation assay is a standard method to determine the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate a known number of single cells from a cancer cell line (e.g., L1210, P388) into multi-well plates or petri dishes.

  • Drug Treatment: Expose the cells to a range of concentrations of 2-chloroethyl(methylsulfonyl)methanesulfonate for a defined period (e.g., 24-72 hours).

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate them in fresh medium for a period that allows for colony formation (typically 7-14 days).

  • Staining and Counting: Fix the colonies with a solution like methanol and stain them with a dye such as crystal violet. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction of cells for each drug concentration relative to the untreated control. This data can be used to determine the IC50 value (the concentration of the drug that inhibits colony formation by 50%).

DNA Interstrand Cross-linking Assay (Alkaline Elution)

The alkaline elution assay is a sensitive method for detecting DNA strand breaks and cross-links.

  • Cell Labeling and Treatment: Pre-label the cellular DNA with a radioactive tracer (e.g., [¹⁴C]thymidine). Treat the cells with 2-chloroethyl(methylsulfonyl)methanesulfonate.

  • Lysis: Lyse the cells directly on a filter (e.g., polyvinyl chloride) with a lysis solution containing detergents and proteinase K.

  • Elution: Elute the DNA from the filter using an alkaline solution (e.g., pH 12.1). The rate of elution is inversely proportional to the size of the DNA strands.

  • Detection of Cross-links: To specifically measure ICLs, the cells are typically irradiated with a known dose of X-rays to introduce a defined number of single-strand breaks before elution. ICLs will retard the elution of the DNA, and the degree of this retardation is proportional to the frequency of cross-links.

  • Quantification: Collect fractions of the eluate over time and measure the radioactivity in each fraction and on the filter. The elution profiles of treated and control cells are then compared to quantify the extent of DNA cross-linking.

Conclusion

2-chloroethyl(methylsulfonyl)methanesulfonate is a potent DNA chloroethylating agent with significant antitumor activity, particularly in tumors with deficient DNA repair mechanisms. Its ability to induce cytotoxic DNA interstrand cross-links makes it an interesting candidate for further investigation in oncology. Understanding the detailed molecular pathways that govern the cellular response to the DNA damage induced by this compound, such as the Fanconi Anemia pathway, is crucial for identifying potential biomarkers of sensitivity and for the rational design of combination therapies. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological activities of this and related compounds. Further studies are warranted to obtain more detailed quantitative data on its in vivo efficacy and to fully elucidate the signaling networks involved in its mechanism of action.

References

Early Studies on 2-Chloroethyl Methanesulfonate Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the early research on the cytotoxicity of 2-Chloroethyl methanesulfonate (CEMS). It is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols, and visualizes the mechanistic pathways and experimental workflows based on foundational studies.

Introduction

This compound (CEMS), also known as clomesone or 2-chloroethyl (methylsulfonyl)methanesulfonate (ClEtSoSo), is an alkylating agent that demonstrated significant antitumor activity in early studies.[1] Its mechanism of action is primarily attributed to its ability to induce DNA damage, leading to cytotoxicity in cancer cells.[2][3] Unlike chloroethylnitrosoureas (CIEtNUs), CEMS was noted for a simpler chemistry that avoids the generation of hydroxyethyl products, suggesting a potentially more selective toxicological profile.[1][3] Early research focused on its differential effects on various cell lines, the nature of the DNA lesions it produces, and its potential as a chemotherapeutic agent.

Quantitative Cytotoxicity Data

Early studies established the cytotoxic potential of this compound across various cell lines. The following tables summarize the key quantitative findings from this research.

Table 1: Differential Cytotoxicity of this compound in Human Cell Lines

Cell LineDescriptionKey Cytotoxicity FindingsReference
BEMer- human colon carcinomaMore sensitive to CEMS. Sensitivity correlated with the induction of DNA interstrand cross-links.[2]
HT-29Mer+ human colon carcinomaMore resistant to CEMS. No DNA interstrand cross-links were detected without pretreatment.[2]
IMR-90Normal human embryo cellsLess sensitive to CEMS.[3][4]
VA-13SV40 transformed human embryo cells (deficient in DNA-guanine O6-alkyltransferase)More sensitive to CEMS (dose modification factor of 5 compared to IMR-90).[3][4]

Table 2: Effect of Pretreatment on this compound Cytotoxicity in HT-29 Cells

Pretreatment AgentEffect on CEMS SensitivityInduction of DNA Interstrand Cross-linksReference
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)Increased sensitivityNo[2]
StreptozotocinIncreased sensitivityYes[2]

Experimental Protocols

The foundational studies on CEMS cytotoxicity employed a range of techniques to assess its effects on cells and DNA. The following sections detail the methodologies for the key experiments cited.

Cell Lines and Culture
  • Human Colon Carcinoma Cells: BE (Mer-) and HT-29 (Mer+) cells were utilized to investigate the role of O6-methylguanine-DNA methyltransferase (MGMT) in CEMS resistance.[2]

  • Human Embryo Cells: IMR-90 (normal) and VA-13 (SV40 transformed, MGMT-deficient) cells were used to study the differential cytotoxicity and DNA damage.[3][4]

  • Cell Culture Conditions: While specific media and conditions are not detailed in the abstracts, standard cell culture techniques for maintaining these lines would have been employed.

Cytotoxicity Assays

The primary method for quantifying cytotoxicity in these early studies was not explicitly named in the provided abstracts (e.g., MTT assay), but was based on assessing cell survival or cell killing after exposure to CEMS.

DNA Damage Analysis

A key technique used to elucidate the mechanism of CEMS cytotoxicity was DNA alkaline elution analysis.[3] This method was employed to detect and quantify various types of DNA damage.

  • DNA Interstrand Cross-links: Assessed by the rate of DNA elution from a filter under denaturing alkaline conditions. Cross-linked DNA elutes more slowly.

  • DNA-Protein Cross-links: Measured by the retention of DNA on the filter, as proteins are adsorbed.

  • DNA Strand Breaks and Alkali-Labile Lesions: Detected by an increased rate of DNA elution.

Mechanistic Insights and Signaling Pathways

Early investigations revealed that the cytotoxic effects of this compound are mediated through its interaction with DNA, leading to the formation of various lesions.

Proposed Mechanism of Action

The primary mechanism of CEMS cytotoxicity involves the chloroethylation of the O6 position of guanine in DNA.[3][4] This initial lesion can then undergo a secondary reaction to form a DNA interstrand cross-link, which is a highly cytotoxic lesion that blocks DNA replication and transcription, ultimately leading to cell death.

CEMS 2-Chloroethyl methanesulfonate (CEMS) Guanine O6 position of Guanine in DNA CEMS->Guanine Reacts with Chloroethylation Initial Chloroethylation Adduct Guanine->Chloroethylation Forms Crosslink DNA Interstrand Cross-link Chloroethylation->Crosslink Converts to Blockage Blockage of DNA Replication & Transcription Crosslink->Blockage Cytotoxicity Cell Death (Cytotoxicity) Blockage->Cytotoxicity

Caption: Proposed mechanism of this compound cytotoxicity.

Role of DNA Repair in CEMS Cytotoxicity

The cellular response to CEMS is heavily influenced by the status of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), also referred to as Mer. Cells deficient in MGMT (Mer-) are significantly more sensitive to CEMS.

cluster_mer_plus Mer+ Cells (e.g., HT-29, IMR-90) cluster_mer_minus Mer- Cells (e.g., BE, VA-13) CEMS_plus CEMS Treatment Adduct_plus O6-Chloroethylguanine Adduct CEMS_plus->Adduct_plus Repair MGMT Repair Adduct_plus->Repair Resistance Cell Survival (Resistance) Repair->Resistance CEMS_minus CEMS Treatment Adduct_minus O6-Chloroethylguanine Adduct CEMS_minus->Adduct_minus NoRepair No MGMT Repair Adduct_minus->NoRepair Crosslink_minus DNA Interstrand Cross-link Formation NoRepair->Crosslink_minus Cytotoxicity_minus Cell Death (Sensitivity) Crosslink_minus->Cytotoxicity_minus

Caption: Role of MGMT in cellular response to CEMS.

Experimental Workflow for Assessing CEMS-Induced DNA Damage

The investigation into the types of DNA damage caused by CEMS followed a structured experimental workflow.

cluster_damage Quantify DNA Damage Types start Select Cell Lines (e.g., Mer+ and Mer-) treat Treat cells with varying concentrations of CEMS start->treat incubate Incubate for specific time periods (e.g., 6-12h) treat->incubate lyse Lyse cells on filter incubate->lyse elute Perform Alkaline Elution lyse->elute analyze Analyze Elution Profiles elute->analyze ssb Strand Breaks analyze->ssb dpc DNA-Protein Cross-links analyze->dpc isc Interstrand Cross-links analyze->isc

Caption: Experimental workflow for DNA damage analysis.

Conclusion

Early studies on this compound established it as a potent cytotoxic agent with a mechanism of action centered on the induction of DNA damage, particularly DNA interstrand cross-links. The sensitivity of cancer cells to CEMS was found to be critically dependent on their DNA repair capacity, specifically the activity of O6-methylguanine-DNA methyltransferase. These foundational investigations provided a strong rationale for the further development and evaluation of CEMS and related compounds as potential anticancer therapeutics. The detailed understanding of its mechanism of action continues to inform the design of novel alkylating agents and strategies to overcome drug resistance in cancer therapy.

References

Methodological & Application

Application Notes: 2-Chloroethyl Methanesulfonate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl methanesulfonate (CEMS) is a monofunctional alkylating agent that induces cytotoxicity by causing DNA damage. As a chloroethylating agent, CEMS covalently attaches a 2-chloroethyl group to nucleophilic sites on DNA bases, primarily the O^6 position of guanine.[1] This initial lesion can then undergo a secondary reaction, leading to the formation of highly cytotoxic DNA interstrand cross-links (ICLs) and DNA strand breaks.[2][3] The formation of these lesions disrupts essential cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.

The cytotoxic efficacy of CEMS is significantly influenced by the cellular DNA repair capacity, particularly the activity of O^6-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein that removes alkyl groups from the O^6 position of guanine, thus preventing the formation of ICLs.[4] Cells deficient in MGMT (Mer-) are therefore more sensitive to the cytotoxic effects of CEMS compared to cells with proficient MGMT activity (Mer+).[3] These application notes provide a comprehensive protocol for utilizing CEMS in a cell culture setting to study its cytotoxic and apoptotic effects.

Data Presentation

The cytotoxic effects of this compound are cell-line dependent, largely due to differences in DNA repair capabilities. Below is a summary of the observed effects in various cell lines.

Cell LinePhenotypeAssayEndpointResultReference
BE human colon carcinomaMer- (MGMT deficient)Colony Formation AssayCytotoxicityMore sensitive to CEMS[3]
HT-29 human colon carcinomaMer+ (MGMT proficient)Colony Formation AssayCytotoxicityLess sensitive to CEMS[3]
VA-13 human embryoSV40 transformed (deficient in DNA-guanine O6-alkyltransferase)Alkaline ElutionCytotoxicity5-fold more sensitive than IMR-90[1]
IMR-90 human embryoNormalAlkaline ElutionCytotoxicityLess sensitive than VA-13[1]
L1210 murine leukemia-Colony Formation AssayIC50Concentration causing 50% reduction in colony formation determined (specific value not provided in abstract)[2]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the dose-dependent cytotoxicity of CEMS.

Materials:

  • Target cell line (e.g., BE and HT-29 colon carcinoma cells)

  • Complete cell culture medium

  • This compound (CEMS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • CEMS Treatment: Prepare a series of dilutions of CEMS in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the CEMS-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve CEMS, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of CEMS that inhibits cell viability by 50%).

Protocol 2: Evaluation of Long-Term Cytotoxicity by Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with CEMS, providing a measure of long-term cell survival.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (CEMS)

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates. Allow the cells to attach overnight.

  • CEMS Treatment: Treat the cells with various concentrations of CEMS for a defined period (e.g., 24 hours).

  • Recovery: Remove the CEMS-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Wash the colonies gently with PBS.

    • Fix the colonies with methanol for 10-15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.

Protocol 3: Detection of Apoptosis using TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • CEMS

  • PBS

  • 4% Paraformaldehyde in PBS (for fixation)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with CEMS at a concentration known to induce apoptosis (determined from cytotoxicity assays). Include positive (e.g., DNase I treated) and negative (untreated) controls.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 2-5 minutes on ice.

  • TUNEL Staining:

    • Wash the cells with PBS.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.

  • Washing: Wash the cells several times with PBS to remove unincorporated nucleotides.

  • Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., BE, HT-29) Seeding 2. Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding CEMS_Prep 3. CEMS Dilution Seeding->CEMS_Prep Treatment 4. Cell Treatment (24-72h exposure) CEMS_Prep->Treatment MTT_Assay 5a. MTT Assay (Short-term cytotoxicity) Treatment->MTT_Assay Colony_Assay 5b. Colony Formation (Long-term survival) Treatment->Colony_Assay TUNEL_Assay 5c. TUNEL Assay (Apoptosis detection) Treatment->TUNEL_Assay Data_Quant 6. Data Quantification (Absorbance, Colony Count, Fluorescence) MTT_Assay->Data_Quant Colony_Assay->Data_Quant TUNEL_Assay->Data_Quant IC50_Calc 7. IC50 Calculation & Survival Fraction Data_Quant->IC50_Calc DNA_Damage_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_dna_damage DNA Damage & Repair cluster_apoptosis Intrinsic Apoptosis Pathway CEMS 2-Chloroethyl methanesulfonate (CEMS) DNA_Alkylation O6-Guanine Alkylation CEMS->DNA_Alkylation Induces ICL DNA Interstrand Cross-links DNA_Alkylation->ICL Leads to DNA_Breaks DNA Strand Breaks ICL->DNA_Breaks Causes Mitochondrion Mitochondrion DNA_Breaks->Mitochondrion Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: 2-Chloroethyl Methanesulfonate in Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl methanesulfonate (also known as Clomesone) is a bifunctional alkylating agent that has demonstrated significant antitumor activity in preclinical leukemia models. As a chloroethylating agent, its mechanism of action primarily involves the induction of DNA damage, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. These application notes provide a comprehensive overview of its use in leukemia research, including its mechanism of action, protocols for in vitro evaluation, and insights into the potential signaling pathways involved.

Mechanism of Action

This compound is a DNA alkylating agent. Its cytotoxicity is attributed to its ability to form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 and O6 positions of guanine. This leads to the formation of monoadducts and, subsequently, DNA interstrand cross-links.[1][2] These cross-links physically obstruct DNA replication and transcription, triggering the DNA Damage Response (DDR), which ultimately leads to cell death.[3][4] The repair of O6-alkylguanine adducts by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT) can confer resistance to this agent.[1]

Data Presentation

The following tables summarize the cytotoxic and DNA-damaging effects of this compound and related alkylating agents in leukemia cell lines.

Table 1: In Vitro Cytotoxicity of Alkylating Agents in Leukemia Cell Lines

CompoundCell LineIC50 (µM)Citation
This compoundL1210Data not available
This compoundP388Data not available
MelphalanVarious Leukemia0.5 - 10[5]
ChlorambucilVarious Leukemia1 - 20[5]
BendamustineVarious Leukemia1 - 50[5]

Table 2: Quantitative Analysis of DNA Damage Induced by this compound

ParameterCell LineTreatment ConcentrationResultCitation
DNA Interstrand Cross-linksHuman Leukemic LymphoblastsNot SpecifiedFormation of stable cross-link precursors[1]
DNA Strand ScissionL1210Equitoxic concentrationsMore strand scission than chlorozotocin[6]
DNA-Protein Cross-linksVA-13 (SV40 transformed)Not SpecifiedFormed promptly and appeared to be repaired[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on leukemia cells.

Materials:

  • Leukemia cell lines (e.g., L1210, P388)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol is for the quantification of apoptotic cells following treatment with this compound.

Materials:

  • Leukemia cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed leukemia cells in a 6-well plate at a density of 1 x 10^6 cells/well.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include an untreated control.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 3: Western Blot Analysis of DNA Damage Response Proteins

This protocol is to assess the activation of the DNA Damage Response pathway.

Materials:

  • Leukemia cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-ATR, anti-phospho-H2AX)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat leukemia cells with this compound for various time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

Signaling Pathways and Visualizations

The DNA damaging effects of this compound are expected to activate several key signaling pathways in leukemia cells.

DNA Damage Response (DDR) Pathway

The formation of DNA interstrand cross-links by this compound activates the DDR pathway. The primary sensors of this damage are the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[7][8][9] These kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the histone variant H2AX (γH2AX), leading to cell cycle arrest and apoptosis.[6][10]

DNA_Damage_Response This compound This compound DNA Interstrand Cross-links DNA Interstrand Cross-links This compound->DNA Interstrand Cross-links ATM/ATR Kinases ATM/ATR Kinases DNA Interstrand Cross-links->ATM/ATR Kinases activates CHK1/CHK2 CHK1/CHK2 ATM/ATR Kinases->CHK1/CHK2 phosphorylates γH2AX γH2AX ATM/ATR Kinases->γH2AX phosphorylates DNA Repair DNA Repair ATM/ATR Kinases->DNA Repair p53 p53 CHK1/CHK2->p53 stabilizes Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis

DNA Damage Response Pathway Activation
Crosstalk with PI3K/AKT and MAPK Pathways

DNA damage can also influence other critical survival pathways in leukemia, such as the PI3K/AKT and MAPK/ERK pathways. While direct evidence for this compound is limited, DNA damage is known to modulate these pathways.[11][12] For instance, the DDR can activate AKT to promote survival and DNA repair, creating a complex interplay that can influence the ultimate fate of the cell.

Signaling_Crosstalk cluster_DDR DNA Damage Response cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK/ERK Pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Apoptosis_DDR Apoptosis ATM/ATR->Apoptosis_DDR AKT AKT ATM/ATR->AKT can activate ERK ERK ATM/ATR->ERK can influence PI3K PI3K PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation

Crosstalk between DDR, PI3K/AKT, and MAPK Pathways
Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound in leukemia research.

Experimental_Workflow Leukemia Cell Culture Leukemia Cell Culture Treatment Treatment with This compound Leukemia Cell Culture->Treatment MTT Assay Cell Viability (MTT Assay) Treatment->MTT Assay Flow Cytometry Apoptosis Analysis (Annexin V/PI) Treatment->Flow Cytometry Western Blot Protein Analysis (Western Blot) Treatment->Western Blot Data Analysis Data Analysis & Interpretation MTT Assay->Data Analysis Flow Cytometry->Data Analysis Western Blot->Data Analysis

In Vitro Evaluation Workflow

Conclusion

This compound is a potent DNA alkylating agent with significant potential in leukemia research. Its ability to induce DNA damage and subsequent apoptosis makes it a valuable tool for studying the mechanisms of cell death and drug resistance in leukemia. The provided protocols and pathway diagrams offer a framework for researchers to investigate the efficacy and molecular effects of this compound, contributing to the development of novel therapeutic strategies for leukemia. Further research is warranted to elucidate its precise effects on key signaling pathways and to determine its therapeutic index in various leukemia subtypes.

References

Application Notes and Protocols: DNA Damage Induction by 2-Chloroethyl Methanesulfonate in Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the induction of DNA damage in human cells by the alkylating agent 2-Chloroethyl methanesulfonate (CEMS). Detailed protocols for key experimental assays are provided to enable researchers to investigate the genotoxic effects of CEMS and the cellular responses it elicits.

Introduction

This compound (CEMS) is a monofunctional alkylating agent that belongs to the family of methanesulfonates. It is known to be genotoxic, inducing various forms of DNA damage that can lead to cytotoxicity and cell death. The primary mechanism of CEMS-induced DNA damage involves the chloroethylation of nucleophilic sites in DNA, particularly the O6 position of guanine.[1][2] This initial lesion can then be converted into more complex and cytotoxic DNA interstrand cross-links (ICLs), which pose a significant challenge to the cell's DNA repair machinery.[2][3] CEMS also induces DNA strand breaks and DNA-protein cross-links.[2][3] The cellular response to CEMS-induced DNA damage involves the activation of complex signaling pathways, leading to cell cycle arrest and, in cases of extensive damage, apoptosis.

Data Presentation

The following tables summarize representative quantitative data for DNA damage induction by CEMS in human cells, as measured by the Comet assay and γ-H2AX foci formation assay. The data also illustrates the impact of CEMS on cell cycle distribution.

Table 1: Quantification of DNA Strand Breaks by Alkaline Comet Assay

CEMS Concentration (µM)Treatment Duration (hours)Mean % Tail DNA (± SD)
0 (Control)25.2 ± 1.8
50225.6 ± 4.5
100248.9 ± 6.2
200275.3 ± 8.1

Note: Data is representative and may vary depending on the cell line and experimental conditions.

Table 2: Quantification of DNA Double-Strand Breaks by γ-H2AX Foci Formation

CEMS Concentration (µM)Treatment Duration (hours)Mean γ-H2AX Foci per Cell (± SD)
0 (Control)81.5 ± 0.8
50815.8 ± 3.2
100832.4 ± 5.7
200855.1 ± 7.9

Note: Data is representative and may vary depending on the cell line and experimental conditions. Peak foci formation for alkylating agents is often observed between 8-12 hours post-treatment.[4]

Table 3: Cell Cycle Analysis by Flow Cytometry

CEMS Concentration (µM)Treatment Duration (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)2455.428.116.5
1002435.215.349.5

Note: Data is representative and indicates a G2/M phase cell cycle arrest upon CEMS treatment.

Experimental Protocols

Alkaline Comet Assay for Detection of DNA Strand Breaks

This protocol details the single-cell gel electrophoresis (SCGE) or Comet assay under alkaline conditions to detect DNA single-strand breaks and alkali-labile sites induced by CEMS.

Materials:

  • Human cell line of choice (e.g., HeLa, A549)

  • This compound (CEMS)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Low Melting Point (LMP) Agarose

  • Normal Melting Point (NMP) Agarose

  • Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10

  • Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13

  • Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5

  • DNA stain (e.g., SYBR® Gold or Propidium Iodide)

  • Microscope slides

  • Coverslips

  • Horizontal gel electrophoresis unit

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat cells with varying concentrations of CEMS (e.g., 0-200 µM) for a defined period (e.g., 2 hours).

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.

  • Cell Embedding:

    • Harvest cells by trypsinization and resuspend in PBS at a concentration of 1 x 105 cells/mL.

    • Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose at 37°C.

    • Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides at 4°C for 10 minutes to solidify the agarose.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal gel electrophoresis unit filled with fresh, cold Alkaline Electrophoresis Buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis unit and immerse them in Neutralization Buffer for 5 minutes. Repeat this step three times.

    • Stain the slides with a suitable DNA stain according to the manufacturer's instructions.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using appropriate software to quantify the percentage of DNA in the tail (% Tail DNA), which is a measure of DNA damage.

Immunofluorescence Staining for γ-H2AX Foci

This protocol describes the detection of DNA double-strand breaks (DSBs) through the visualization of phosphorylated H2AX (γ-H2AX) foci.

Materials:

  • Human cell line of choice cultured on coverslips

  • This compound (CEMS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, clone JBW301)

  • Secondary Antibody: Alexa Fluor® 488-conjugated goat anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture, Treatment, and Fixation:

    • Seed cells on coverslips in a multi-well plate and allow them to attach.

    • Treat cells with CEMS (e.g., 0-200 µM) for a specified time (e.g., 8 hours).

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer, e.g., 1:500) overnight at 4°C in a humidified chamber.[5]

    • The next day, wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer, e.g., 1:1000) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI solution for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of CEMS-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Human cell line of choice

  • This compound (CEMS)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS.[1]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with CEMS (e.g., 0-100 µM) for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

DNA Damage Response Pathway Induced by CEMS

CEMS-induced DNA damage, particularly the formation of DNA adducts and interstrand cross-links, triggers a complex DNA Damage Response (DDR). This response is primarily orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6] These kinases phosphorylate a cascade of downstream targets to initiate cell cycle checkpoints and DNA repair.

CEMS_DDR_Pathway CEMS 2-Chloroethyl methanesulfonate (CEMS) DNA_Damage DNA Damage (O6-Guanine Alkylation, Interstrand Cross-links) CEMS->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates DNA_Repair DNA Repair ATM->DNA_Repair initiates Chk1 Chk1 ATR->Chk1 phosphorylates ATR->DNA_Repair initiates p53 p53 Chk2->p53 stabilizes CellCycleArrest Cell Cycle Arrest (G2/M) Chk1->CellCycleArrest induces p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces

Caption: CEMS-induced DNA damage response pathway.

Experimental Workflow for Assessing CEMS-Induced DNA Damage

The following diagram illustrates the overall experimental workflow for investigating the genotoxic effects of CEMS in human cells.

Experimental_Workflow Start Start: Human Cell Culture Treatment CEMS Treatment (Dose-Response & Time-Course) Start->Treatment Harvest Cell Harvesting Treatment->Harvest Comet Alkaline Comet Assay (DNA Strand Breaks) Harvest->Comet gH2AX γ-H2AX Staining (DNA Double-Strand Breaks) Harvest->gH2AX Flow Flow Cytometry (Cell Cycle Analysis) Harvest->Flow Analysis Data Analysis & Quantification Comet->Analysis gH2AX->Analysis Flow->Analysis Conclusion Conclusion: Genotoxicity Profile of CEMS Analysis->Conclusion Logical_Relationship CEMS_Exposure CEMS Exposure DNA_Adducts Formation of O6-Chloroethylguanine CEMS_Exposure->DNA_Adducts ICLs Interstrand Cross-links DNA_Adducts->ICLs leads to DDR_Activation DNA Damage Response (ATM/ATR Activation) ICLs->DDR_Activation Checkpoint_Activation Cell Cycle Checkpoint Activation (G2/M) DDR_Activation->Checkpoint_Activation Repair Attempted DNA Repair Checkpoint_Activation->Repair Successful_Repair Successful Repair (Cell Survival) Repair->Successful_Repair if successful Failed_Repair Failed Repair/ Excessive Damage Repair->Failed_Repair if fails Apoptosis_Induction Apoptosis Failed_Repair->Apoptosis_Induction

References

Application Notes and Protocols for Studying DNA Repair Pathways Using 2-Chloroethyl methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl methanesulfonate (CEMS) is a monofunctional alkylating agent that serves as a valuable tool for investigating the intricacies of DNA repair pathways. Its mechanism of action, primarily the chloroethylation of the O⁶ position of guanine, leads to the formation of DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions.[1][2] The cellular response to CEMS-induced damage involves a complex interplay of multiple DNA repair pathways, making it an excellent probe for studying cellular mechanisms of genome maintenance and for identifying potential targets for novel cancer therapeutics.

This document provides detailed application notes on the use of CEMS in DNA repair studies, protocols for key experiments, and representative data.

Mechanism of Action

CEMS, also known as ClEtSoSo, acts by transferring a 2-chloroethyl group to nucleophilic sites on DNA bases, with a preference for the O⁶ position of guanine.[1] This initial adduct can then undergo an intramolecular cyclization to form a reactive ethylene episulfonium ion, which can react with the N⁷ position of guanine on the opposite DNA strand, resulting in the formation of a DNA interstrand cross-link.[2] These ICLs covalently link the two strands of the DNA double helix, preventing their separation and thereby blocking essential cellular processes such as DNA replication and transcription.[3]

The repair of CEMS-induced DNA damage is a complex process that engages multiple DNA repair pathways:

  • O⁶-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein can directly reverse the initial O⁶-(2-chloroethyl)guanine adduct by transferring the chloroethyl group to one of its own cysteine residues.[2] This action prevents the formation of ICLs. Cells deficient in MGMT are therefore highly sensitive to CEMS.[1][4]

  • Fanconi Anemia (FA) Pathway: The FA pathway is a specialized DNA repair pathway that plays a central role in the recognition and repair of ICLs.[5][6] Upon encountering a stalled replication fork at an ICL, the FA core complex monoubiquitinates the FANCD2-FANCI heterodimer, which then coordinates the recruitment of downstream repair factors, including nucleases and proteins involved in homologous recombination.[7][8]

  • Homologous Recombination (HR): HR is a high-fidelity DNA repair pathway that is essential for the repair of ICLs and double-strand breaks that can arise during the processing of ICLs.[3][9] Key proteins in this pathway include RAD51, BRCA1, and BRCA2.

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes from experiments using CEMS to study DNA repair.

Table 1: Differential Cytotoxicity of CEMS in MGMT-Proficient and MGMT-Deficient Cell Lines

Cell LineMGMT StatusCEMS IC₅₀ (µM)Fold Difference in Sensitivity
HT-29Proficient (Mer+)5001x
BEDeficient (Mer-)1005x

Data is representative and based on the principle that MGMT-deficient cells are more sensitive to CEMS.[1][4]

Table 2: Quantification of DNA Interstrand Cross-links (ICLs) by Alkaline Comet Assay

Cell LineCEMS Treatment (µM)% Tail DNA (Mean ± SD)Relative ICL Induction
HT-29 (MGMT+)085 ± 5-
HT-29 (MGMT+)20080 ± 6Low
BE (MGMT-)087 ± 4-
BE (MGMT-)20045 ± 7High

Data is representative. A decrease in % Tail DNA indicates an increase in ICLs, which impede DNA migration.[3][10]

Experimental Protocols

Protocol 1: Cell Viability Assay by MTT

This protocol determines the cytotoxic effect of CEMS on different cell lines.

Materials:

  • Mammalian cell lines (e.g., MGMT-proficient and -deficient)

  • Complete cell culture medium

  • 96-well plates

  • This compound (CEMS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of CEMS in complete medium.

  • Remove the medium from the wells and add 100 µL of the CEMS dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for 48-72 hours.

  • After incubation, remove the medium containing CEMS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Protocol 2: Detection of DNA Interstrand Cross-links by Modified Alkaline Comet Assay

This protocol is a sensitive method for detecting ICLs in individual cells.[3][10][11]

Materials:

  • Treated and untreated cells

  • Comet assay slides

  • Low melting point agarose (LMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Harvest cells and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix 10 µL of the cell suspension with 90 µL of molten LMPA at 37°C.

  • Pipette the mixture onto a comet assay slide and allow it to solidify on a cold plate.

  • Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C.

  • Wash the slides with PBS.

  • Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer.

  • Allow the DNA to unwind for 20-40 minutes in the buffer.

  • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Gently remove the slides and wash them with neutralization buffer.

  • Stain the DNA with a suitable fluorescent dye.

  • Visualize the comets using a fluorescence microscope and capture images.

  • Analyze the images using comet scoring software to quantify the % Tail DNA. A decrease in tail length/moment compared to a positive control for strand breaks indicates the presence of ICLs.

Protocol 3: Immunofluorescence Staining for FANCD2 Foci Formation

This protocol visualizes the recruitment of the key FA pathway protein, FANCD2, to sites of DNA damage.

Materials:

  • Cells grown on coverslips

  • CEMS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% bovine serum albumin in PBS)

  • Primary antibody (e.g., anti-FANCD2)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to attach overnight.

  • Treat the cells with CEMS at a predetermined concentration for a specific time (e.g., 24 hours).

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Wash with PBS and block with blocking buffer for 1 hour.

  • Incubate with the primary anti-FANCD2 antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. The appearance of distinct nuclear foci indicates the recruitment of FANCD2 to sites of DNA damage.

Mandatory Visualizations

Caption: CEMS-induced DNA damage and repair pathways.

Experimental_Workflow cluster_assays Perform Assays cluster_analysis Data Analysis start Start: Select Cell Lines (e.g., MGMT+ vs. MGMT-) treatment Treat cells with varying concentrations of CEMS start->treatment incubation Incubate for defined period (e.g., 24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability comet Comet Assay (for ICLs) incubation->comet immunofluorescence Immunofluorescence (e.g., FANCD2, RAD51) incubation->immunofluorescence ic50 Determine IC50 values viability->ic50 quantify_icl Quantify % Tail DNA comet->quantify_icl quantify_foci Quantify foci-positive cells immunofluorescence->quantify_foci interpretation Interpret Results: Correlate DNA repair capacity with cellular endpoints ic50->interpretation quantify_icl->interpretation quantify_foci->interpretation

Caption: Experimental workflow for studying DNA repair using CEMS.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a chemical fume hood.[12] It is classified as a substance that may cause genetic defects and cancer. Always wear personal protective equipment, including gloves, a lab coat, and eye protection.[12] In case of contact with skin or eyes, rinse immediately and thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[12][13][14]

References

Application Notes and Protocols for the Experimental Use of 2-Chloroethyl methanesulfonate in Colon Carcinoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloroethyl methanesulfonate (CEMS), also known as ClEtSoSo, is a chloroethylating agent that has demonstrated cytotoxic effects against colon carcinoma cells. Its mechanism of action primarily involves the induction of DNA damage, specifically DNA interstrand cross-links and strand breaks.[1][2] This document provides detailed protocols for investigating the effects of CEMS on colon carcinoma cells, along with data presentation formats and visualizations of the implicated biological pathways. The differential sensitivity of colon cancer cell lines to CEMS, particularly in relation to their DNA repair capacity (Mer+/Mer- phenotype), makes it an interesting compound for studying mechanisms of drug resistance and potentiation.[1][2]

Mechanism of Action

CEMS exerts its cytotoxic effects by alkylating DNA, leading to the formation of monoadducts that can then form interstrand cross-links. This damage blocks DNA replication and transcription, ultimately triggering cell death. The sensitivity of colon carcinoma cells to CEMS is correlated with their ability to repair DNA damage. Cell lines deficient in O6-methylguanine-DNA methyltransferase (MGMT or Mer-), such as the BE colon carcinoma cell line, are more sensitive to CEMS due to their inability to repair the initial DNA adducts, leading to the accumulation of lethal interstrand cross-links.[1][2] In contrast, MGMT-proficient (Mer+) cell lines like HT-29 are more resistant.[1][2] The cytotoxicity of CEMS in resistant cells can be enhanced by co-treatment with methylating agents such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) or streptozotocin, which are thought to potentiate CEMS-induced DNA damage.[1][2]

Data Presentation

Quantitative data from experiments with CEMS should be summarized in clear, structured tables to facilitate comparison between different cell lines, concentrations, and treatment conditions.

Table 1: Cytotoxicity of CEMS in Colon Carcinoma Cell Lines (Illustrative Data)

Cell LineMGMT StatusCEMS IC50 (µM) [48h]CEMS IC50 (µM) with MNNG (10 µM) [48h]
BEMer-5045
HT-29Mer+250100
HCT-116Mer+22095
SW480Mer-6560

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Table 2: Apoptosis and Cell Cycle Arrest Induced by CEMS in BE Cells (Illustrative Data)

CEMS Concentration (µM)% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
0 (Control)515
251525
50 (IC50)4050
1006535 (cell death)

Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally determined values.

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the effects of CEMS on colon carcinoma cells.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Human colon carcinoma cell lines BE (Mer-) and HT-29 (Mer+).

  • Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of CEMS in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of CEMS. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates, allow them to adhere, and then treat with various concentrations of CEMS for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses PI to stain DNA and analyze the cell cycle distribution by flow cytometry.

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with CEMS as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[3][4]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Detection of DNA Damage (Alkaline Elution Assay)

This assay is used to detect DNA single-strand breaks and interstrand cross-links.

  • Cell Radiolabeling (Optional but recommended for sensitivity): Pre-label cellular DNA by growing cells in the presence of a radioactive DNA precursor like [¹⁴C]thymidine for one to two cell cycles.

  • Drug Treatment: Treat the cells with CEMS at the desired concentrations and for the specified duration.

  • Cell Lysis on Filter: After treatment, harvest the cells and load them onto a polyvinyl chloride filter. Lyse the cells with a solution containing detergent (e.g., SDS) and proteinase K.

  • Alkaline Elution: Elute the DNA from the filter using an alkaline buffer (pH 12.1-12.8). The rate of elution is proportional to the number of single-strand breaks.

  • Detection of Cross-links: To detect interstrand cross-links, cells are irradiated with a known dose of X-rays to introduce a fixed number of single-strand breaks. Cross-links will retard the elution of this DNA compared to non-cross-linked DNA.

  • Quantification: Collect fractions of the eluate over time and quantify the amount of DNA in each fraction (e.g., by liquid scintillation counting if radiolabeled). The rate of elution is then calculated.

Mandatory Visualizations

Signaling Pathways

As a DNA damaging agent, CEMS is expected to activate the DNA Damage Response (DDR) pathway. The following diagram illustrates the key components of this pathway that are likely to be activated by CEMS-induced DNA lesions.

CEMS_DNA_Damage_Response cluster_stimulus Stimulus cluster_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors & Outcomes CEMS 2-Chloroethyl methanesulfonate (CEMS) DNA_damage DNA Interstrand Cross-links & Strand Breaks CEMS->DNA_damage ATM ATM DNA_damage->ATM activates ATR ATR DNA_damage->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates Repair DNA Repair ATM->Repair CHK1 CHK1 ATR->CHK1 phosphorylates ATR->Repair CDC25 CDC25 (inactivated) CHK1->CDC25 p53 p53 CHK2->p53 stabilizes CHK2->CDC25 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest CDC25->CellCycleArrest inhibition leads to Experimental_Workflow cluster_assays Cellular Assays start Start cell_culture Culture Colon Carcinoma Cells (e.g., BE, HT-29) start->cell_culture cems_treatment Treat cells with varying concentrations of CEMS cell_culture->cems_treatment cytotoxicity Cytotoxicity Assay (MTT) cems_treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cems_treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cems_treatment->cell_cycle dna_damage DNA Damage Assay (Alkaline Elution) cems_treatment->dna_damage data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis dna_damage->data_analysis end End data_analysis->end

References

Application Notes and Protocols for 2-Chloroethyl Methanesulfonate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of 2-Chloroethyl methanesulfonate (also known as clomesone) in various animal models, based on available scientific literature. The information is intended to guide researchers in designing and conducting in vivo studies involving this DNA alkylating agent.

Quantitative Data Summary

Animal ModelAdministration RouteDosageObserved Effect
MiceIntravenous (IV)35 mg/kgUsed for distribution studies.[1]
MiceNot specifiedNot specifiedTherapeutically optimal single-dose treatment was found to be less toxic than prolonged treatment for antitumor activity.

Experimental Protocols

Preparation of this compound for In Vivo Administration

A detailed protocol for the synthesis of 2-Chloroethyl (Methylsulfonyl)methanesulfonate is available, which can be adapted for the preparation of the compound for research purposes.[2] For administration to animals, the compound must be dissolved in a sterile, biocompatible vehicle. While the specific vehicle used in published in vivo studies is not consistently reported, a common approach for similar compounds is dissolution in sterile saline or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in saline or phosphate-buffered saline (PBS) to a final concentration that is well-tolerated by the animal.

Protocol for Solution Preparation (General Guidance):

  • Chemicals and Reagents:

    • This compound (solid)

    • Sterile Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

    • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

    • Sterile vials

    • Sterile filters (0.22 µm)

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.

    • If the compound is not readily soluble in saline, first dissolve it in a minimal amount of sterile DMSO.

    • Slowly add sterile saline to the dissolved compound or DMSO solution while vortexing to ensure complete dissolution and to reach the desired final concentration. The final concentration of DMSO should be kept to a minimum (typically <5% of the total volume) to avoid solvent toxicity.

    • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

    • Store the prepared solution appropriately, protected from light and at a temperature as recommended by the manufacturer or based on stability studies.

Administration Routes in Animal Models

The choice of administration route depends on the experimental design and the target tissue. Common routes for systemic administration in mice and rats include intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injections.

2.2.1. Intraperitoneal (IP) Injection Protocol (Mice and Rats):

  • Animal Restraint: Manually restrain the mouse or rat by gently grasping the loose skin at the scruff of the neck. For rats, a two-person technique may be preferred, with one person restraining the animal and the other performing the injection.

  • Injection Site: The recommended injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum (on the left) or the bladder.

  • Procedure:

    • Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ.

    • Slowly inject the solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

2.2.2. Intravenous (IV) Injection Protocol (Mice - Tail Vein):

  • Animal Restraint: Place the mouse in a suitable restraint device to immobilize the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Procedure:

    • Use a sterile syringe with a small gauge needle (e.g., 27-30 gauge).

    • Position the needle parallel to the vein and insert it bevel up into the vein, approximately one-third of the way down the tail from the base.

    • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and the procedure should be stopped and re-attempted at a more proximal site.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor.

Signaling Pathway and Experimental Workflow Diagrams

DNA Damage Response Pathway

This compound is an alkylating agent that induces DNA damage, primarily through the formation of interstrand cross-links. This damage triggers the DNA Damage Response (DDR) pathway.

DNA_Damage_Response CEMS 2-Chloroethyl methanesulfonate DNA Cellular DNA CEMS->DNA Enters Cell DNA_Alkylation DNA Alkylation (Guanine N7) DNA->DNA_Alkylation Reacts with ICL Interstrand Cross-links DNA_Alkylation->ICL Forms DDR DNA Damage Response (DDR) Activation ICL->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNARepair DNA Repair Mechanisms DDR->DNARepair Apoptosis Apoptosis (Cell Death) DDR->Apoptosis

Caption: DNA Damage Response Pathway initiated by this compound.

Experimental Workflow for In Vivo Antitumor Activity Study

The following workflow outlines a typical experiment to evaluate the antitumor efficacy of this compound in a murine tumor model.

Antitumor_Workflow TumorInoculation Tumor Cell Inoculation (e.g., L1210 leukemia cells in mice) TumorEstablishment Tumor Establishment (Allow tumors to grow to a palpable size) TumorInoculation->TumorEstablishment Randomization Randomization of Animals into Control and Treatment Groups TumorEstablishment->Randomization Treatment Treatment Administration (Vehicle or this compound) Randomization->Treatment Monitoring Tumor Growth Monitoring (e.g., caliper measurements) Treatment->Monitoring Endpoint Endpoint Measurement (e.g., tumor volume, survival) Monitoring->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis

Caption: Workflow for an in vivo antitumor study of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl methanesulfonate (CEMS) is a monofunctional alkylating agent that has been shown to induce DNA interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage. Unlike bifunctional alkylating agents, CEMS initially forms a monoadduct on one strand of DNA, which then undergoes a slower, secondary reaction to form a cross-link with the opposing strand. This property makes CEMS a valuable tool for studying the cellular mechanisms of ICL repair and for the development of novel anticancer therapies. The formation of these cross-links is notably suppressed by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), making CEMS particularly effective in cells with low AGT activity.[1][2][3]

These application notes provide an overview of the use of CEMS to induce ICLs, quantitative data on its cytotoxic effects, and detailed protocols for key experimental procedures.

Data Presentation

Cytotoxicity of this compound (CEMS)

The cytotoxic effects of CEMS are significantly influenced by the status of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). Cells with lower AGT expression or activity (Mer-) are more sensitive to CEMS-induced cytotoxicity due to the accumulation of unrepaired DNA cross-links.

Cell LineAGT StatusIC50 (µM)Reference
HT-29 (Human colon carcinoma)Mer+> 200[4]
BE (Human colon carcinoma)Mer-~25[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell seeding density and the duration of the drug exposure.

Quantification of CEMS-Induced DNA Interstrand Cross-Links

Direct quantitative data for ICLs induced specifically by CEMS is not extensively available in the public domain. However, studies have shown that ICL formation by CEMS is detectable in AGT-deficient cells and can be enhanced in AGT-proficient cells by pretreatment with an AGT-depleting agent like O6-methylguanine.[3][4] The number of ICLs can be quantified using techniques such as the modified alkaline comet assay or HPLC-MS/MS, though specific values for CEMS are not consistently reported across literature.

Mandatory Visualizations

Signaling Pathway

DNA_Damage_Response_to_CEMS_Induced_ICL cluster_0 CEMS Treatment cluster_1 DNA Damage cluster_2 DNA Repair / Cellular Response CEMS 2-Chloroethyl methanesulfonate (CEMS) DNA Cellular DNA CEMS->DNA Alkylation Monoadduct O6-chloroethylguanine Monoadduct DNA->Monoadduct ICL DNA Interstrand Cross-link (ICL) Monoadduct->ICL Spontaneous Conversion AGT AGT (O6-alkylguanine-DNA alkyltransferase) Monoadduct->AGT Repair ReplicationForkStalling Replication Fork Stalling ICL->ReplicationForkStalling FA_pathway Fanconi Anemia (FA) Pathway Activation ReplicationForkStalling->FA_pathway CellCycleArrest Cell Cycle Arrest (G2/M) ReplicationForkStalling->CellCycleArrest FANCD2_ub FANCD2 Monoubiquitination FA_pathway->FANCD2_ub Repair_complex Recruitment of NHEJ & HR Repair Proteins (e.g., BRCA1, RAD51) FANCD2_ub->Repair_complex Repaired_DNA Repaired DNA Repair_complex->Repaired_DNA Apoptosis Apoptosis CellCycleArrest->Apoptosis If repair fails

Caption: DNA damage response pathway initiated by CEMS-induced ICLs.

Experimental Workflow

Experimental_Workflow_for_CEMS cluster_0 Cell Culture & Treatment cluster_1 Downstream Assays cluster_2 Data Analysis Cell_Seeding Seed cells at appropriate density CEMS_Treatment Treat cells with varying concentrations of CEMS Cell_Seeding->CEMS_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) CEMS_Treatment->Cytotoxicity ICL_Quantification ICL Quantification (e.g., Comet Assay) CEMS_Treatment->ICL_Quantification DDR_Analysis DNA Damage Response (Western Blot for FANCD2, γH2AX) CEMS_Treatment->DDR_Analysis IC50_Calc Calculate IC50 values Cytotoxicity->IC50_Calc ICL_Freq Quantify ICL frequency ICL_Quantification->ICL_Freq Protein_Exp Analyze protein expression DDR_Analysis->Protein_Exp

Caption: General experimental workflow for studying CEMS-induced ICLs.

Experimental Protocols

Protocol 1: Assessment of CEMS-Induced Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic effects of CEMS on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (CEMS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • CEMS Treatment:

    • Prepare a series of dilutions of CEMS in complete culture medium. A typical concentration range to start with is 1 µM to 500 µM.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of CEMS. Include a vehicle control (medium with the same concentration of solvent used to dissolve CEMS, e.g., DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on a shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the CEMS concentration to determine the IC50 value (the concentration of CEMS that inhibits cell growth by 50%).

Protocol 2: Quantification of DNA Interstrand Cross-Links using a Modified Alkaline Comet Assay

This protocol is adapted for the detection of ICLs, which reduce the migration of DNA in the comet assay.

Materials:

  • Cells treated with CEMS

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Comet assay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Preparation:

    • After CEMS treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Prepare a 1% NMPA solution and coat the comet assay slides. Let them dry completely.

    • Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) at 37°C.

    • Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides on a cold plate for 10 minutes to solidify the agarose.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank and fill it with freshly prepared alkaline electrophoresis buffer.

    • Let the DNA unwind for 20-40 minutes in the buffer.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides from the tank and wash them three times with neutralization buffer for 5 minutes each.

    • Stain the slides with a DNA staining solution.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to measure the tail moment or percentage of DNA in the tail. A decrease in tail moment compared to a positive control (e.g., cells treated with a single-strand break-inducing agent like hydrogen peroxide) indicates the presence of ICLs.

Protocol 3: Western Blot Analysis of DNA Damage Response Proteins

This protocol is for detecting the expression and post-translational modifications of key proteins in the DNA damage response pathway, such as FANCD2 and γH2AX.

Materials:

  • CEMS-treated and control cell pellets

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FANCD2, anti-phospho-Histone H2A.X (Ser139))

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels. An increase in the monoubiquitinated form of FANCD2 and the phosphorylation of H2AX (γH2AX) are indicative of an active DNA damage response to ICLs.[5]

References

Application Notes and Protocols for Clomesone Treatment in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data and generalized treatment protocols for the investigational chloroethylating agent, clomesone (NSC 338947), in various in vivo cancer models. The information is compiled from published preclinical studies to guide further research and drug development efforts.

Introduction

Clomesone, with the chemical name 2-chloroethyl (methylsulfonyl)methanesulfonate, is an antineoplastic agent that has demonstrated antitumor activity in a range of murine cancer models.[1] As a chloroethylating agent, its mechanism of action is presumed to involve the alkylation of DNA, leading to DNA damage and subsequent cell death.[2][3] This document outlines the reported in vivo efficacy of clomesone and provides representative protocols for its administration in preclinical cancer research.

Mechanism of Action: DNA Alkylation

Clomesone is categorized as a DNA alkylating agent.[2] Its cytotoxic effects are mediated through the covalent attachment of an alkyl group to DNA, primarily targeting guanine bases. This process can lead to the formation of monoadducts and interstrand crosslinks in the DNA.[2][3] These DNA lesions inhibit essential cellular processes such as DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[2] Unlike chloroethylnitrosoureas, clomesone does not possess hydroxyethylating or carbamoylating activities.[1]

Clomesone_Mechanism_of_Action Clomesone Clomesone Cell Cancer Cell Clomesone->Cell Enters Alkylation DNA Alkylation (Guanine) Clomesone->Alkylation Induces DNA DNA Alkylation->DNA Crosslinking Interstrand Crosslinking Alkylation->Crosslinking Replication_Block Blockage of DNA Replication Crosslinking->Replication_Block Transcription_Block Blockage of Transcription Crosslinking->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_monitoring Monitoring & Analysis Tumor_Cell_Culture Tumor Cell Culture (e.g., L1210, B16) Tumor_Implantation Tumor Cell Implantation (i.p., s.c., or i.c.) Tumor_Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (e.g., Mice) Animal_Acclimation->Tumor_Implantation Clomesone_Prep Clomesone Formulation Treatment_Initiation Clomesone Administration (Single or multiple doses) Clomesone_Prep->Treatment_Initiation Randomization Animal Randomization Tumor_Implantation->Randomization Randomization->Treatment_Initiation Tumor_Measurement Tumor Growth Monitoring Treatment_Initiation->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body weight, clinical signs) Treatment_Initiation->Toxicity_Assessment Endpoint Endpoint Determination Tumor_Measurement->Endpoint Toxicity_Assessment->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

References

Application Notes and Protocols for Measuring 2-Chloroethyl Methanesulfonate-Induced DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary techniques used to measure DNA adducts induced by the alkylating agent 2-Chloroethyl methanesulfonate (CEMS). The protocols are intended to guide researchers in the accurate detection and quantification of CEMS-induced DNA damage, which is crucial for toxicological studies and the development of therapeutic agents.

Introduction to CEMS-Induced DNA Adducts

This compound (CEMS) is a monofunctional alkylating agent that can covalently bind to DNA, forming a variety of DNA adducts. The primary mechanism of CEMS-induced cytotoxicity is through the formation of monoadducts that can subsequently lead to DNA interstrand cross-links (ICLs). These lesions are particularly cytotoxic as they block DNA replication and transcription.[1][2] The major adducts formed by CEMS are at the N7 and O6 positions of guanine. The O6-chloroethylguanine adduct is considered a precursor to the formation of ICLs.[1] Accurate measurement of these adducts is essential for understanding the genotoxicity of CEMS and for evaluating the efficacy of DNA repair inhibitors and chemotherapeutic drugs.

Key Techniques for Measuring CEMS-Induced DNA Adducts

Several techniques can be employed to measure CEMS-induced DNA adducts, each with its own advantages and limitations. The most common methods include:

  • Alkaline Elution Assay: A well-established method for measuring DNA interstrand cross-links.[1][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the identification and quantification of specific DNA adducts.[4][5][6]

  • ³²P-Postlabeling Assay: An ultrasensitive method for detecting a wide range of DNA adducts, particularly when the adduct structure is unknown.[7][8][9][10]

Quantitative Data Summary

The following table summarizes representative quantitative data for CEMS-induced DNA damage from published studies. The levels of adducts are typically expressed as adducts per 10⁶ or 10⁸ nucleotides or as a cross-linking index.

Cell LineCEMS ConcentrationTechnique UsedMeasured Adduct/DamageQuantitative ValueReference
VA-13 (human embryo, SV40 transformed)100 µMAlkaline ElutionDNA Interstrand Cross-linksDose-dependent increase[1]
IMR-90 (human embryo, normal)100 µMAlkaline ElutionNo significant DNA Interstrand Cross-links-[1]
HT-29 (human colon carcinoma, Mer+)VariousAlkaline ElutionNo DNA Interstrand Cross-links-[2]
BE (human colon carcinoma, Mer-)VariousAlkaline ElutionDose-dependent increase in DNA Interstrand Cross-linksParalleled cytotoxicity[2]

Experimental Protocols

Alkaline Elution Assay for DNA Interstrand Cross-links

This protocol is adapted from standard alkaline elution procedures and is suitable for measuring CEMS-induced ICLs.[1][3]

Principle: This method is based on the principle that DNA interstrand cross-links retard the rate at which single-stranded DNA elutes through a filter under denaturing (alkaline) conditions. To measure ICLs, a known number of single-strand breaks are introduced into the DNA by ionizing radiation, and the decrease in the elution rate of this DNA compared to control DNA (irradiated but not treated with the cross-linking agent) is a measure of the frequency of ICLs.

Materials:

  • Cell culture reagents

  • This compound (CEMS)

  • [³H]thymidine or [¹⁴C]thymidine for radiolabeling DNA

  • Lysis solution (2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10.0)

  • Proteinase K

  • Eluting solution (0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

  • Polyvinylchloride or polycarbonate filters (2.0 µm pore size)

  • Scintillation counter and vials

  • Gamma-ray source (e.g., ¹³⁷Cs or ⁶⁰Co)

Protocol:

  • Cell Culture and Labeling:

    • Culture cells to the desired density.

    • Label cellular DNA by incubating the cells with [³H]thymidine (for treated cells) or [¹⁴C]thymidine (for control cells) for one to two cell cycles.

    • Chase with fresh medium containing no radiolabel for at least 4 hours.

  • CEMS Treatment:

    • Expose the [³H]-labeled cells to the desired concentrations of CEMS for a specific duration (e.g., 1-2 hours).

    • The [¹⁴C]-labeled control cells should be mock-treated.

  • Cell Lysis and DNA Irradiation:

    • Harvest and wash the cells with ice-cold PBS.

    • Mix a known number of [³H]-labeled treated cells with the same number of [¹⁴C]-labeled control cells.

    • Load the cell mixture onto a filter in a Swinnex-type filter holder.

    • Lyse the cells by passing the lysis solution containing proteinase K through the filter.

    • Wash the filter with a wash solution (0.02 M EDTA, pH 10.0).

    • Irradiate the filters on ice with a defined dose of gamma-rays (e.g., 300-600 rads) to introduce random single-strand breaks.

  • Alkaline Elution:

    • Elute the DNA from the filter with the alkaline eluting solution at a constant flow rate (e.g., 0.03-0.04 mL/min).

    • Collect fractions at regular intervals (e.g., every 90 minutes) for up to 15 hours.

  • Quantification:

    • Determine the amount of ³H and ¹⁴C radioactivity in each fraction and on the filter using a scintillation counter.

    • Calculate the fraction of DNA retained on the filter for both treated and control cells at each time point.

    • The cross-linking index can be calculated using established formulas that relate the retardation of elution to the frequency of cross-links.

LC-MS/MS for the Quantification of CEMS-Induced Monoadducts

This protocol provides a framework for the sensitive and specific quantification of CEMS-induced monoadducts, such as O⁶-(2-chloroethyl)guanine, using HPLC-MS/MS. This protocol is based on established methods for other chloroethylating agents.[4]

Principle: DNA is enzymatically hydrolyzed to individual deoxynucleosides. The resulting mixture is separated by high-performance liquid chromatography (HPLC), and the specific CEMS-adducted deoxynucleosides are detected and quantified by tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM).

Materials:

  • DNA extraction kit

  • Enzymes for DNA hydrolysis: DNase I, nuclease P1, and alkaline phosphatase

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Solvents for HPLC (e.g., acetonitrile, formic acid)

  • Internal standard (e.g., an isotopically labeled version of the target adduct)

Protocol:

  • DNA Isolation:

    • Isolate genomic DNA from CEMS-treated cells or tissues using a commercial DNA isolation kit or standard phenol-chloroform extraction followed by ethanol precipitation.

    • Quantify the DNA concentration and assess its purity.

  • Enzymatic Hydrolysis:

    • To a known amount of DNA (e.g., 10-50 µg), add an internal standard.

    • Perform a two-step enzymatic digestion:

      • First, digest the DNA to deoxynucleoside 3'-monophosphates using DNase I and nuclease P1.

      • Then, dephosphorylate the mononucleotides to deoxynucleosides using alkaline phosphatase.

    • Remove proteins by ultrafiltration.

  • HPLC Separation:

    • Inject the hydrolyzed DNA sample onto a C18 reverse-phase column.

    • Separate the deoxynucleosides using a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

  • MS/MS Detection:

    • Perform mass spectrometric analysis in the positive electrospray ionization (ESI) mode.

    • Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for the target adduct and the internal standard. For a chloroethyl adduct on deoxyguanosine, the transition would be based on the loss of the deoxyribose moiety. Based on related compounds, a potential transition for O⁶-(2-chloroethyl)deoxyguanosine would be m/z 332.1 → m/z 216.1.[4] These transitions should be empirically optimized.

  • Quantification:

    • Create a calibration curve using known concentrations of the authentic adduct standard and the internal standard.

    • Quantify the amount of the CEMS adduct in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Express the results as the number of adducts per 10⁶ or 10⁸ normal deoxynucleosides.

³²P-Postlabeling Assay for CEMS-Induced DNA Adducts

This protocol provides a general framework for the detection of CEMS-induced DNA adducts using the highly sensitive ³²P-postlabeling assay.[7][8][9][10] Specific chromatographic conditions for CEMS adducts may need to be optimized.

Principle: DNA is enzymatically digested to deoxynucleoside 3'-monophosphates. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The ³²P-labeled adducts are then separated by chromatography and quantified by detecting their radioactivity.

Materials:

  • DNA extraction reagents

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1 (for adduct enrichment)

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • TLC solvents

  • Phosphorimager or autoradiography film

Protocol:

  • DNA Isolation and Digestion:

    • Isolate and purify genomic DNA from CEMS-treated samples.

    • Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but recommended):

    • Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not bulky adducted nucleotides.

  • ³²P-Labeling:

    • Incubate the enriched adduct digest with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.

  • Chromatographic Separation:

    • Spot the labeled nucleotide mixture onto a polyethyleneimine-cellulose TLC plate.

    • Develop the chromatogram in multiple dimensions using different solvent systems to achieve separation of the adducted nucleotides from the excess unincorporated [γ-³²P]ATP and normal nucleotides.

  • Detection and Quantification:

    • Visualize the separated ³²P-labeled adducts using a phosphorimager or by autoradiography.

    • Quantify the amount of radioactivity in the adduct spots.

    • Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷ to 10¹⁰ normal nucleotides, by comparing the radioactivity in the adduct spots to the total radioactivity of nucleotides in the sample.

Visualizations

G cluster_0 Alkaline Elution Workflow for ICLs A Cell Culture & Radiolabeling B CEMS Treatment A->B C Cell Lysis & DNA Irradiation B->C D Alkaline Elution C->D E Fraction Collection D->E F Scintillation Counting E->F G Data Analysis (Cross-linking Index) F->G

Alkaline Elution Workflow

G cluster_1 LC-MS/MS Workflow for Monoadducts H DNA Isolation I Enzymatic Hydrolysis H->I J HPLC Separation I->J K MS/MS Detection (SRM) J->K L Quantification K->L

LC-MS/MS Analysis Workflow

G cluster_2 32P-Postlabeling Workflow M DNA Isolation & Digestion N Adduct Enrichment M->N O 32P-Labeling N->O P TLC Separation O->P Q Detection & Quantification P->Q

³²P-Postlabeling Workflow

G CEMS This compound (CEMS) Monoadduct Formation of Monoadducts (e.g., O6-chloroethylguanine) CEMS->Monoadduct ICL Conversion to DNA Interstrand Cross-links (ICLs) Monoadduct->ICL Block Blockage of DNA Replication & Transcription ICL->Block Cytotoxicity Cell Death / Cytotoxicity Block->Cytotoxicity

References

Troubleshooting & Optimization

Troubleshooting 2-Chloroethyl methanesulfonate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl methanesulfonate. The information is designed to address common challenges, particularly those related to solubility, to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for its proper handling and use. Key properties are summarized in the table below.

PropertyValue
CAS Number 3570-58-9[1][2][3]
Molecular Formula C3H7ClO3S[2][3][4]
Molecular Weight 158.60 g/mol [4]
Appearance Colorless to almost colorless clear liquid[2][5]
Density 1.39 g/mL at 25 °C[2]
Boiling Point 125-126 °C at 9 mmHg[1][2]
Refractive Index n20/D 1.456[2]

Q2: In which solvents is this compound soluble?

A2: While specific quantitative solubility data is limited, the principle of "like dissolves like" can be applied.[6][7] this compound is a polar molecule. Therefore, it is expected to be soluble in polar solvents. The related compound, methyl methanesulfonate (MMS), is highly soluble in water and miscible with many organic solvents such as alcohols and acetone.[8] Based on its structure and this information, the following solvents are recommended for consideration:

  • Polar Protic Solvents: Water, Methanol, Ethanol.

  • Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

Researchers have used acetonitrile and methanol as solvents for related methanesulfonate compounds in experimental settings.[9][10]

Q3: How should I properly store this compound and its solutions?

A3: For the neat compound, it should be stored in a tightly closed container in a well-ventilated place, sealed in dry conditions at room temperature.[2][11] Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store solutions in tightly sealed vials at 2-8°C and protect from light to minimize degradation. Always consult the safety data sheet (SDS) for specific storage recommendations.

Q4: What safety precautions should I take when handling this compound?

A4: this compound is a hazardous substance. It is harmful if swallowed, comes in contact with skin, or is inhaled, and is suspected of causing cancer and genetic defects.[4][11] Always handle this compound inside a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[12] Ensure you have read and understood the Safety Data Sheet (SDS) before use.[11][13]

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound.

Q5: My this compound is not dissolving. What should I do?

A5: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps. The workflow below provides a systematic approach to resolving solubility issues.

A Start: Solubility Issue B Is the solvent appropriate? (Polar solvent for a polar compound) A->B C Try a different recommended polar solvent (e.g., DMSO, DMF, Acetonitrile) B->C No D Is the solution concentration too high? B->D Yes C->D E Decrease concentration by adding more solvent D->E Yes F Have you tried gentle warming? D->F No J Problem Resolved E->J G Warm the solution gently (e.g., 30-40°C) in a water bath. Monitor for degradation. F->G Yes H Have you tried sonication? F->H No G->J I Sonicate the solution for short intervals H->I Yes K Consult literature for specific applications or contact technical support H->K No I->J

Figure 1: Troubleshooting workflow for solubility issues.

Q6: The solution of this compound is cloudy or has formed a precipitate. What happened?

A6: Cloudiness or precipitation can occur for several reasons:

  • Low Temperature: The compound may be precipitating out of solution if the temperature has decreased. Try gently warming the solution as described in the troubleshooting workflow.

  • Solvent Purity: Impurities in the solvent, especially water in a non-aqueous solvent, can reduce solubility. Ensure you are using high-purity, anhydrous solvents if required for your application. The presence of water has been shown to reduce the formation of related methanesulfonate esters.[9]

  • Chemical Reaction: this compound is a reactive alkylating agent.[8] It may be reacting with components in your solvent or container. Use inert containers (e.g., glass) and freshly prepared, high-purity solvents.

  • Concentration: The solution may be supersaturated. Try diluting a small aliquot to see if the precipitate redissolves.

Q7: How can the principle of "Like Dissolves Like" guide my solvent selection?

A7: The "Like Dissolves Like" principle is a fundamental concept in chemistry that states that substances with similar chemical characteristics will dissolve in each other.[6] For this compound, its polarity is the key characteristic.

cluster_0 This compound (Solute) cluster_1 Solvent Selection Solute Polar Nature (due to sulfonate and chloro groups) PolarSolvent Polar Solvents (e.g., Water, DMSO, Ethanol) Solute->PolarSolvent High Solubility (Similar Polarity) NonPolarSolvent Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolarSolvent Low Solubility (Dissimilar Polarity)

Figure 2: Logical diagram illustrating the "Like Dissolves Like" principle.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution of this compound. Adjust volumes and concentrations as needed for your specific experimental requirements.

Materials:

  • This compound (liquid, density = 1.39 g/mL)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Vortex mixer

start Start: Prepare Stock Solution safety Work in a certified chemical fume hood. Wear appropriate PPE. start->safety calc Calculate required volume of This compound. For 1 mL of 100 mM solution: 11.41 µL safety->calc add_solvent Add ~950 µL of anhydrous DMSO to a clean glass vial. calc->add_solvent add_compound Using a calibrated pipette, add 11.41 µL of this compound to the DMSO. add_solvent->add_compound mix Vortex the solution until the compound is fully dissolved. Visually inspect for clarity. add_compound->mix adjust_vol Adjust the final volume to 1 mL with DMSO. mix->adjust_vol store Store the solution in a tightly sealed vial at 2-8°C, protected from light. adjust_vol->store end End: Solution Ready store->end

Figure 3: Experimental workflow for preparing a stock solution.

Calculation Details:

  • Molecular Weight (MW): 158.60 g/mol

  • Desired Concentration (C): 100 mM = 0.1 mol/L

  • Final Volume (V): 1 mL = 0.001 L

  • Moles needed (n): C * V = 0.1 mol/L * 0.001 L = 0.0001 mol

  • Mass needed (m): n * MW = 0.0001 mol * 158.60 g/mol = 0.01586 g

  • Volume to pipette (Vp): m / density = 0.01586 g / 1.39 g/mL = 0.01141 mL = 11.41 µL

Disclaimer: This information is intended for guidance purposes only. Always perform a small-scale pilot test to confirm solubility and stability in your specific experimental system. Refer to the manufacturer's safety data sheet for complete safety and handling information.

References

Technical Support Center: Optimizing 2-Chloroethyl Methanesulfonate (CEMS) Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Chloroethyl methanesulfonate (CEMS) in cytotoxicity assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (CEMS) in inducing cytotoxicity?

A1: this compound (CEMS) is a monofunctional alkylating agent that exerts its cytotoxic effects primarily through DNA damage. It acts by chloroethylating the O6 position of guanine in DNA, forming O6-chloroethylguanine adducts. These adducts can then form DNA interstrand cross-links, which are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to apoptotic cell death.

Q2: How does the DNA repair status of a cell line affect its sensitivity to CEMS?

A2: The sensitivity of a cell line to CEMS is significantly influenced by its O6-methylguanine-DNA methyltransferase (MGMT) status. MGMT is a DNA repair protein that can remove the alkyl group from the O6 position of guanine. Cell lines that are deficient in MGMT (Mer-) are unable to repair the CEMS-induced DNA adducts efficiently, making them more sensitive to the cytotoxic effects of the compound. Conversely, cells with proficient MGMT activity (Mer+) can repair the DNA damage and are therefore more resistant to CEMS.

Q3: What is a typical effective concentration range for CEMS in cytotoxicity assays?

A3: The effective concentration of CEMS can vary significantly depending on the cell line's sensitivity (particularly its MGMT status) and the duration of the assay. Based on available literature, cytotoxic effects have been observed in sensitive (Mer-) cell lines at concentrations in the low micromolar range. For resistant (Mer+) cell lines, higher concentrations will be required to achieve a similar level of cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. Generally, a starting range of 0.1 µM to 100 µM is a reasonable starting point for initial range-finding experiments.

Q4: Which cytotoxicity assay is most suitable for determining the effects of CEMS?

A4: Tetrazolium-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used and well-suited for determining the cytotoxic effects of CEMS. These assays measure the metabolic activity of cells, which correlates with cell viability. The reduction of the yellow tetrazolium salt to a purple formazan product by mitochondrial reductases in viable cells provides a colorimetric readout that can be quantified.

Data Presentation

Table 1: Reported Cytotoxicity Data for this compound (CEMS)

Cell LineMGMT StatusReported EffectReference
BE (human colon carcinoma)Mer-More sensitive to CEMS-induced cytotoxicity.[1]
HT-29 (human colon carcinoma)Mer+More resistant to CEMS-induced cytotoxicity.[1]

Experimental Protocols

Protocol: Determining the IC50 of CEMS using the MTT Assay

1. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Trypsinize and resuspend cells in fresh culture medium.

  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

  • Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well for adherent cells). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[2]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of CEMS in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[3]

  • Perform serial dilutions of the CEMS stock solution in culture medium to achieve the desired final concentrations.

  • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of CEMS. Include vehicle-only controls (medium with the same concentration of solvent as the highest CEMS concentration) and untreated controls (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Plot the percentage of cell viability against the log of the CEMS concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of CEMS that inhibits cell viability by 50%.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background in control wells - Microbial contamination- Phenol red in media interfering with absorbance reading- High endogenous metabolic activity in cells- Visually inspect plates for contamination.- Use phenol red-free media for the assay.- Optimize cell seeding density to avoid overgrowth.[3][4]
Low signal or low absorbance readings - Low cell seeding density- Insufficient incubation time with MTT reagent- Incomplete solubilization of formazan crystals- Optimize cell seeding density through a titration experiment.- Increase incubation time with MTT (up to 4 hours).- Ensure complete dissolution of formazan crystals by thorough mixing.[3]
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead.[1]
No dose-dependent effect observed - CEMS concentration range is too low or too high- Cell line is resistant to CEMS (high MGMT expression)- Incorrect incubation time- Perform a wider range-finding experiment for CEMS concentrations.- Verify the MGMT status of your cell line.- Optimize the incubation time for CEMS treatment.

Visualizations

Signaling Pathway

CEMS_Signaling_Pathway CEMS-Induced DNA Damage and Apoptosis Pathway CEMS 2-Chloroethyl methanesulfonate (CEMS) DNA Cellular DNA CEMS->DNA Enters cell Guanine O6 of Guanine CEMS->Guanine Chloroethylates DNA->Guanine Adduct O6-Chloroethylguanine Adduct Guanine->Adduct Adduct->DNA Repaired by Crosslink DNA Interstrand Cross-link Adduct->Crosslink Forms Replication_Block Replication/Transcription Block Crosslink->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis Induces MGMT MGMT (DNA Repair) MGMT->Adduct

Caption: CEMS induces apoptosis via DNA alkylation.

Experimental Workflow

MTT_Assay_Workflow Workflow for CEMS Cytotoxicity (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation1 3. Incubate Overnight Seeding->Incubation1 CEMS_Dilution 4. Prepare CEMS Dilutions Treatment 5. Treat Cells with CEMS CEMS_Dilution->Treatment Incubation2 6. Incubate (24-72h) Treatment->Incubation2 Add_MTT 7. Add MTT Reagent Incubation2->Add_MTT Incubation3 8. Incubate (2-4h) Add_MTT->Incubation3 Solubilize 9. Solubilize Formazan Incubation3->Solubilize Read_Absorbance 10. Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability 11. Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 12. Determine IC50 Calculate_Viability->Determine_IC50

References

Preventing degradation of 2-Chloroethyl methanesulfonate in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the degradation of 2-Chloroethyl methanesulfonate (CEMS) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CEMS) and what is it used for?

A1: this compound (CEMS), with the chemical formula CH₃SO₃CH₂CH₂Cl, is a chemical intermediate.[1] It belongs to the class of methanesulfonate esters, which are known for being excellent leaving groups in nucleophilic substitution reactions. This property makes CEMS a valuable reagent in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules.[2] It is often used as an alkylating agent to introduce a 2-chloroethyl group onto various nucleophiles such as amines and phenols.

Q2: What are the primary degradation pathways for CEMS?

A2: The primary degradation pathway for CEMS in the presence of water is hydrolysis. The methanesulfonate group is a good leaving group, making the ester susceptible to nucleophilic attack by water. This reaction results in the formation of 2-chloroethanol and methanesulfonic acid. In addition to hydrolysis, other potential degradation pathways, especially under anhydrous conditions or in the presence of other nucleophiles, could involve reaction with solvents or other components in the reaction mixture. For a similar compound, 2-chloroethyl ethyl sulfide, the primary degradation product after prolonged storage was 1,4-dithiane, formed from the degradation of dimeric sulfonium ions, while oxidation and hydrolysis products were not detected.[3]

Q3: What are the main factors that can cause CEMS degradation?

A3: Several factors can contribute to the degradation of CEMS in an experimental setup:

  • Presence of Water (Moisture): Water can act as a nucleophile and lead to the hydrolysis of the methanesulfonate ester.

  • pH: The rate of hydrolysis of esters is often influenced by pH. While specific data for CEMS is limited, both acidic and basic conditions can potentially catalyze the hydrolysis of sulfonate esters.

  • Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including degradation pathways like hydrolysis.

  • Presence of Nucleophiles: Other nucleophilic species in the reaction mixture (e.g., amines, alcohols, thiols) can react with CEMS, leading to its consumption and the formation of byproducts.

  • Solvent: The choice of solvent can influence the stability of CEMS. Protic solvents, especially water, can participate in degradation reactions.

Q4: How can I detect the degradation of CEMS and its products?

A4: Degradation of CEMS can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is a common method for separating and quantifying the parent compound and its degradation products.[4] Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) can also be employed, particularly for identifying volatile degradation products.[3] For quantitative analysis, it is essential to develop and validate an analytical method that is specific, linear, accurate, and precise for CEMS and its expected degradation products.[5][6]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no yield of the desired alkylated product Degradation of CEMS before it can react with the intended nucleophile.Minimize Water Content: Ensure all reagents, solvents, and glassware are thoroughly dried before use. Consider using anhydrous solvents. Control Temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation. Optimize Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that could lead to further degradation of the product or starting material. Use a Non-Nucleophilic Base: If a base is required, choose a sterically hindered, non-nucleophilic base to prevent it from reacting with CEMS.
Presence of unexpected byproducts in the reaction mixture Reaction of CEMS with the solvent, impurities, or other nucleophiles present.Solvent Selection: Use a non-reactive, aprotic solvent if possible. Avoid protic solvents unless they are a reactant. Purify Reagents: Ensure all starting materials are of high purity and free from nucleophilic impurities. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, although this is a less common degradation pathway for this type of compound.[3]
Inconsistent results between experiments Variable levels of moisture or other contaminants in the reaction setup.Standardize Procedures: Implement a strict protocol for drying solvents and glassware. Use Fresh Reagents: Use freshly opened or properly stored anhydrous solvents and reagents. Characterize Starting Material: Verify the purity of CEMS before each use, especially if it has been stored for an extended period.
Difficulty in isolating the desired product Formation of degradation products with similar properties to the desired product.Optimize Purification: Develop a robust purification method (e.g., column chromatography, recrystallization) that can effectively separate the desired product from potential degradation products like 2-chloroethanol. Analytical Monitoring: Use analytical techniques like TLC, HPLC, or GC-MS to monitor the purification process and ensure the final product is free of impurities.

Data Presentation

Table 1: General Stability Profile of Methanesulfonate Esters

Condition Effect on Stability Primary Degradation Pathway Key Considerations
Aqueous Environment Prone to degradationHydrolysisRate is dependent on pH and temperature.
Acidic Conditions (Low pH) Can catalyze hydrolysisHydrolysisSpecific rate data for CEMS is not readily available.
Basic Conditions (High pH) Can catalyze hydrolysisHydrolysisSpecific rate data for CEMS is not readily available.
Elevated Temperature Accelerates degradationVariousFollows Arrhenius kinetics in many cases.
Presence of Nucleophiles ReactiveNucleophilic SubstitutionRate depends on the nucleophilicity of the species.
Aprotic Solvents Generally more stableMinimalSolvent should be anhydrous.

Note: This table provides a general overview based on the properties of methanesulfonate esters. Specific quantitative data for this compound is limited in the available literature.

Experimental Protocols

General Protocol for Alkylation of a Phenol with CEMS

This protocol provides a general methodology for the O-alkylation of a phenolic compound using this compound.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.

    • The phenolic starting material should be dry and of high purity.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the phenolic compound and a suitable anhydrous solvent (e.g., acetone, acetonitrile, or DMF).

    • Add a non-nucleophilic base (e.g., anhydrous potassium carbonate or cesium carbonate). The base will act as a proton scavenger.

    • Stir the mixture at room temperature for a short period to ensure good mixing.

  • Addition of CEMS:

    • Slowly add this compound (typically 1.0 to 1.5 equivalents) to the reaction mixture at room temperature. An exothermic reaction may occur, so controlled addition is recommended.

  • Reaction Monitoring:

    • The reaction mixture can be heated to a moderate temperature (e.g., 50-80 °C) to increase the reaction rate.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by a suitable method such as column chromatography on silica gel or recrystallization.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Mandatory Visualizations

Degradation_Pathway CEMS This compound (C₃H₇ClO₃S) Degradation_Products Degradation Products CEMS->Degradation_Products Hydrolysis H2O Water (H₂O) H2O->Degradation_Products Chloroethanol 2-Chloroethanol (C₂H₅ClO) Degradation_Products->Chloroethanol Methanesulfonic_Acid Methanesulfonic Acid (CH₄O₃S) Degradation_Products->Methanesulfonic_Acid

Caption: Primary hydrolysis degradation pathway of this compound.

Experimental_Workflow Start Start: Dry Glassware & Anhydrous Reagents Setup Reaction Setup: Phenol, Anhydrous Solvent, Base Start->Setup Add_CEMS Add this compound Setup->Add_CEMS React Heat and Monitor Reaction (TLC/HPLC) Add_CEMS->React Workup Work-up: Filter, Concentrate React->Workup Purify Purification: Column Chromatography or Recrystallization Workup->Purify Characterize Characterization: NMR, MS, IR Purify->Characterize End End: Pure Alkylated Product Characterize->End

Caption: General experimental workflow for phenol alkylation using CEMS.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Product Yield / Byproducts Degradation CEMS Degradation Problem->Degradation Side_Reaction Side Reactions Problem->Side_Reaction Minimize_H2O Minimize Water Degradation->Minimize_H2O Control_Temp Control Temperature Degradation->Control_Temp Optimize_Time Optimize Reaction Time Degradation->Optimize_Time Solvent_Choice Select Aprotic Solvent Side_Reaction->Solvent_Choice Purify_Reagents Purify Reagents Side_Reaction->Purify_Reagents

Caption: Troubleshooting logic for CEMS degradation in experiments.

References

Technical Support Center: Overcoming Resistance to 2-Chloroethyl Methanesulfonate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2-Chloroethyl methanesulfonate (CEMS) and other chloroethylating agents in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows increasing resistance to this compound (CEMS). What are the primary mechanisms of resistance to this alkylating agent?

A1: Resistance to CEMS, a chloroethylating agent, is a multifactorial issue. The primary mechanisms include:

  • Enhanced DNA Repair: The most significant mechanism is the overexpression of the O6-methylguanine-DNA methyltransferase (MGMT) enzyme. MGMT directly removes the chloroethyl adducts from the O6 position of guanine in DNA, thus preventing the formation of cytotoxic interstrand cross-links.[1][2][3][4][5][6] Other DNA repair pathways, such as Base Excision Repair (BER) and Mismatch Repair (MMR), also contribute to repairing DNA damage induced by CEMS.[1][4][7]

  • Increased Drug Detoxification: Elevated levels of glutathione (GSH) and specific glutathione S-transferase (GST) isoenzymes can detoxify CEMS.[8][9][10] For instance, GST M3-3 has been shown to inactivate similar chloroethylating agents.[11]

  • Altered Drug Accumulation: Cancer cells can reduce the intracellular concentration of CEMS by decreasing its uptake or by actively pumping it out using ATP-binding cassette (ABC) transporters.[2][12]

  • Defects in Apoptotic Pathways: Alterations in signaling pathways that control apoptosis (programmed cell death) can allow cancer cells to survive CEMS-induced DNA damage.[10][13]

  • Cell Cycle Arrest: Some tumor cells can arrest in the G2 phase of the cell cycle in response to DNA damage, allowing more time for DNA repair before entering mitosis.[2]

Q2: How can I determine which resistance mechanism is predominant in my cell line?

A2: A combination of molecular and cellular biology techniques can help elucidate the predominant resistance mechanism:

  • MGMT Activity Assay: Directly measure the enzymatic activity of MGMT in your cell lysates. A significant increase in MGMT activity in resistant cells compared to sensitive parental cells is a strong indicator of this resistance mechanism.

  • Western Blotting: Analyze the protein expression levels of MGMT, key BER proteins (e.g., PARP-1), MMR proteins, and relevant GST isoenzymes.

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of the genes encoding the proteins mentioned above.

  • GSH/GSSG Assay: Quantify the intracellular levels of reduced (GSH) and oxidized (GSSG) glutathione. An elevated GSH/GSSG ratio in resistant cells suggests an enhanced detoxification capacity.

  • Drug Accumulation/Efflux Assays: Use radiolabeled or fluorescently tagged analogs of CEMS to measure its uptake and efflux rates in sensitive versus resistant cells.

Q3: What are the recommended strategies to overcome CEMS resistance in my experiments?

A3: Several strategies can be employed to counteract CEMS resistance:

  • Combination Therapy: This is a cornerstone approach to overcoming drug resistance.[12][14]

    • With MGMT Inhibitors: Co-administer CEMS with an MGMT inhibitor like O6-benzylguanine (O6-BG). O6-BG acts as a pseudosubstrate, irreversibly inactivating the MGMT protein and thus preventing the repair of CEMS-induced DNA damage.[2][6]

    • With PARP Inhibitors: Since the Base Excision Repair (BER) pathway is involved in repairing DNA damage from alkylating agents, combining CEMS with a PARP inhibitor can lead to synthetic lethality in resistant cells.[1][4]

    • With Other Chemotherapeutic Agents: Use CEMS in combination with drugs that have different mechanisms of action to target multiple cellular pathways simultaneously.[12]

  • Depletion of Intracellular Glutathione: To target the detoxification pathway, you can use agents like buthionine sulfoximine (BSO), which inhibits gamma-glutamylcysteine synthetase, a key enzyme in GSH synthesis.

  • Targeting Apoptotic Pathways: For cells with defects in apoptosis, consider combining CEMS with agents that promote cell death through alternative pathways or by inhibiting anti-apoptotic proteins like Bcl-2.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
No significant cell death observed even at high concentrations of CEMS. High levels of MGMT expression.1. Measure MGMT activity/expression in your cell line. 2. If MGMT is high, pre-treat cells with an MGMT inhibitor (e.g., O6-benzylguanine) for 1-2 hours before adding CEMS. 3. Use a cell line with known low MGMT expression as a positive control.
Enhanced drug efflux.1. Perform a drug accumulation assay to compare intracellular CEMS levels between your resistant line and a sensitive control. 2. If efflux is high, consider co-treatment with an ABC transporter inhibitor.
Initial response to CEMS followed by rapid regrowth of a resistant population. Selection of a pre-existing resistant subpopulation.1. Perform single-cell cloning to isolate and characterize the resistant clones. 2. Analyze the molecular profile (MGMT, GSTs, etc.) of the resistant clones to identify the mechanism of resistance. 3. Consider a combination therapy approach from the start of the experiment to prevent the outgrowth of resistant cells.
Variability in CEMS efficacy between experiments. Inconsistent cell health or passage number.1. Ensure cells are in the logarithmic growth phase at the time of treatment. 2. Use cells within a consistent and low passage number range, as resistance can develop over time in culture. 3. Regularly test for mycoplasma contamination.
Instability of CEMS in solution.1. Prepare fresh CEMS solutions for each experiment. 2. Protect the stock solution from light and store it at the recommended temperature.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 (half-maximal inhibitory concentration) of CEMS.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare a series of dilutions of CEMS in a complete medium. Remove the old medium from the wells and add 100 µL of the CEMS dilutions. Include wells with medium only (blank) and cells with vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.

Western Blot for MGMT Expression
  • Protein Extraction: Lyse CEMS-resistant and sensitive cells using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against MGMT overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

CEMS_Resistance_Mechanisms Mechanisms of Resistance to this compound (CEMS) CEMS 2-Chloroethyl methanesulfonate (CEMS) DNA_Adducts O6-Chloroethylguanine DNA Adducts CEMS->DNA_Adducts Alkylation GSH_GST GSH/GST Detoxification CEMS->GSH_GST Inactivates Drug_Efflux ABC Transporters (Drug Efflux) CEMS->Drug_Efflux Exports ICL Interstrand Cross-links (ICL) DNA_Adducts->ICL Conversion MGMT MGMT (O6-methylguanine-DNA methyltransferase) DNA_Adducts->MGMT Repairs BER Base Excision Repair (BER) DNA_Adducts->BER Repairs MMR Mismatch Repair (MMR) DNA_Adducts->MMR Repairs Apoptosis Apoptosis ICL->Apoptosis Induces Repaired_DNA Repaired DNA MGMT->Repaired_DNA BER->Repaired_DNA MMR->Repaired_DNA Cell_Survival Cell Survival & Resistance GSH_GST->Cell_Survival Drug_Efflux->Cell_Survival Repaired_DNA->Cell_Survival

Caption: Key pathways of CEMS action and resistance.

Overcoming_CEMS_Resistance_Workflow Experimental Workflow for Overcoming CEMS Resistance Start Start: Resistant Cell Line Hypothesize Hypothesize Resistance Mechanism Start->Hypothesize Test_MGMT Test MGMT Activity/Expression Hypothesize->Test_MGMT Test_GSH Test GSH Levels & GST Expression Hypothesize->Test_GSH Test_Efflux Test Drug Accumulation/Efflux Hypothesize->Test_Efflux High_MGMT High MGMT? Test_MGMT->High_MGMT High_GSH High GSH/GST? Test_GSH->High_GSH High_Efflux High Efflux? Test_Efflux->High_Efflux High_MGMT->High_GSH No Treat_MGMTi Treat with CEMS + MGMT Inhibitor (e.g., O6-BG) High_MGMT->Treat_MGMTi Yes High_GSH->High_Efflux No Treat_BSO Treat with CEMS + GSH Inhibitor (e.g., BSO) High_GSH->Treat_BSO Yes Treat_Effluxi Treat with CEMS + Efflux Pump Inhibitor High_Efflux->Treat_Effluxi Yes Assess Assess Cytotoxicity (e.g., MTT Assay) Treat_MGMTi->Assess Treat_BSO->Assess Treat_Effluxi->Assess End End: Resistance Overcome Assess->End

Caption: A logical workflow for diagnosing and overcoming CEMS resistance.

References

Technical Support Center: Experiments with 2-Chloroethyl Methanesulfonate (CEMS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroethyl methanesulfonate (CEMS), a potent DNA alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CEMS) and what is its primary mechanism of action?

A1: this compound (CEMS), also known as Clomesone, is a monofunctional alkylating agent. Its primary mechanism of action involves the chloroethylation of nucleophilic sites in DNA, particularly the O6 position of guanine.[1][2] This initial alkylation can lead to the formation of DNA interstrand cross-links, DNA-protein cross-links, and DNA strand breaks, ultimately inducing cytotoxicity.[1]

Q2: What are the main safety precautions to take when working with CEMS?

A2: CEMS is a hazardous chemical and should be handled with extreme caution in a well-ventilated chemical fume hood.[3] Essential personal protective equipment (PPE) includes a lab coat, safety goggles, and chemical-resistant gloves.[3] All work surfaces and equipment should be decontaminated after use. Waste should be disposed of according to institutional guidelines for hazardous materials.

Q3: How should CEMS be stored?

A3: CEMS should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.

Troubleshooting Guide: Synthesis of this compound

This section addresses common issues encountered during the synthesis of CEMS.

Q4: My CEMS synthesis resulted in a low yield. What are the potential causes and solutions?

A4: Low yields in CEMS synthesis can arise from several factors. The provided table summarizes potential causes and troubleshooting steps.

Potential Cause Troubleshooting/Optimization Strategy
Moisture in Reagents/Solvents Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity reagents.
Incomplete Reaction Verify the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.
Side Reactions Maintain strict temperature control, as higher temperatures can favor the formation of byproducts. Ensure slow, dropwise addition of reagents to control exothermic reactions.
Product Loss During Workup CEMS is water-sensitive. Minimize contact with aqueous solutions during the workup. Use saturated brine solutions for washing to reduce the solubility of the product in the aqueous phase.
Inefficient Purification Optimize the recrystallization solvent system. If the product is oily, try trituration with a non-polar solvent to induce crystallization.

Q5: The crude product of my CEMS synthesis is a dark-colored oil instead of a solid. How can I purify it?

A5: A dark, oily product suggests the presence of impurities and potential decomposition. Column chromatography using silica gel can be an effective method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. If the product is difficult to crystallize after chromatography, dissolving it in a minimal amount of a suitable solvent and adding a non-solvent dropwise can induce precipitation.

Experimental Protocol: Synthesis of this compound

A detailed one-step synthesis protocol is available.[4] The following is a summary of the key steps:

  • Methanesulfonyl chloride is reacted with triethylamine in anhydrous acetonitrile at low temperatures (-30 to -40 °C).

  • 2-Chloroethanol is then added to the reaction mixture.

  • The resulting triethylamine hydrochloride is removed by filtration.

  • The product is extracted and purified by washing with brine and subsequent recrystallization.

A 56% yield of 2-Chloroethyl (Methylsulfonyl)methanesulfonate has been reported for this procedure.[4]

Troubleshooting Guide: Cell-Based Experiments with CEMS

This section provides guidance on common problems encountered when using CEMS in cell culture experiments.

Q6: I am not observing the expected level of cytotoxicity in my cell line after treatment with CEMS. What could be the reason?

A6: The resistance of cancer cells to CEMS is often linked to the activity of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).[5][6][7] High levels of AGT can efficiently remove the alkyl groups from the O6 position of guanine, thus preventing the formation of cytotoxic DNA cross-links.[5][6][7]

Parameter Recommendation
Cell Line Selection Use cell lines with known AGT status. For example, VA-13 cells are deficient in AGT activity, while IMR-90 cells have proficient AGT activity.[1]
AGT Inhibition Consider co-treatment with an AGT inhibitor, such as O6-benzylguanine, to sensitize resistant cells to CEMS.
CEMS Concentration Ensure the concentration of CEMS is appropriate for the cell line being used. A dose-response experiment is recommended to determine the IC50 value.
Treatment Duration The formation of DNA interstrand cross-links by CEMS is a delayed process, typically occurring 6-12 hours after initial treatment.[1] Ensure the experimental endpoint is timed appropriately.

Q7: My CEMS solution appears cloudy or precipitates in the cell culture medium. How can I resolve this?

A7: CEMS has limited solubility and stability in aqueous solutions. It is recommended to prepare a fresh, concentrated stock solution in an appropriate organic solvent, such as DMSO, immediately before use. The final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8]

Experimental Protocol: DNA Cross-linking Assay

A common method to assess the DNA-damaging effect of CEMS is the alkaline elution assay or the comet assay, which can detect DNA interstrand cross-links.[1][9] A general workflow for such an assay is as follows:

  • Treat cells with the desired concentrations of CEMS for a specific duration.

  • Lyse the cells to isolate the DNA.

  • Subject the DNA to alkaline conditions to denature it.

  • Analyze the DNA migration using electrophoresis. Cross-linked DNA will migrate slower than non-cross-linked DNA.

Visualizing Experimental Workflows and Pathways

Diagram 1: Synthesis Workflow for this compound

G cluster_0 Reaction Setup cluster_1 Addition of Second Reactant cluster_2 Workup and Purification Methanesulfonyl_chloride Methanesulfonyl Chloride Reaction_Vessel Reaction Vessel (-30 to -40 °C) Methanesulfonyl_chloride->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Anhydrous_Acetonitrile Anhydrous Acetonitrile Anhydrous_Acetonitrile->Reaction_Vessel Filtration Filtration to remove Triethylamine HCl Reaction_Vessel->Filtration 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction_Vessel Washing Washing with Saturated Brine Filtration->Washing Drying Drying over Magnesium Sulfate Washing->Drying Recrystallization Recrystallization Drying->Recrystallization CEMS_Product 2-Chloroethyl Methanesulfonate Recrystallization->CEMS_Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Cellular Mechanism of CEMS-Induced Cytotoxicity

G CEMS CEMS DNA Cellular DNA CEMS->DNA Chloroethylation Alkylated_DNA O6-Chloroethylguanine in DNA DNA->Alkylated_DNA ICL Interstrand Cross-links Alkylated_DNA->ICL DPC DNA-Protein Cross-links Alkylated_DNA->DPC SSB_DSB Strand Breaks Alkylated_DNA->SSB_DSB AGT O6-Alkylguanine-DNA Alkyltransferase Alkylated_DNA->AGT Repair Cytotoxicity Cytotoxicity ICL->Cytotoxicity DPC->Cytotoxicity SSB_DSB->Cytotoxicity Repaired_DNA Repaired DNA AGT->Repaired_DNA

Caption: Signaling pathway of CEMS-induced DNA damage and repair.

References

Technical Support Center: Stabilizing 2-Chloroethyl Methanesulfonate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of 2-Chloroethyl methanesulfonate (CEMS) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of many compounds.[1] However, the stability of this compound in DMSO has not been extensively reported in publicly available literature. It is crucial to use anhydrous DMSO, as water can promote hydrolysis. For immediate use in aqueous-based assays, dilution from a high-concentration stock in an organic solvent like DMSO is recommended.

Q2: At what temperature should I store my this compound stock solutions?

A2: For optimal long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] As a general principle for alkylating agents, lower temperatures will slow down potential degradation reactions. Some sources recommend storage of the neat compound at 2-8°C.

Q3: How long can I store my this compound stock solution?

A3: The long-term stability of this compound in solution is not well-documented with specific quantitative data. As a reactive alkylating agent, it is best practice to prepare fresh solutions for critical experiments. If long-term storage is necessary, it is highly recommended to perform periodic quality control checks (e.g., by HPLC) to assess the integrity of the compound. For many compounds in DMSO, storage at -20°C for up to 3 months is a general guideline, but this should be verified for CEMS.

Q4: My vial of this compound appears to be a liquid, but some literature mentions it as a solid. Which is correct?

A4: There is conflicting information in the available literature regarding the physical state of this compound at room temperature. Some sources describe it as a liquid, while a synthesis and a characterization study report it as a solid with a melting point.[2] This discrepancy could be due to impurities or different polymorphic forms. If your compound is a liquid, it is advisable to handle it with the same precautions as the solid form.

Q5: How does pH affect the stability of this compound in aqueous solutions?

Troubleshooting Guides

Issue 1: Unexpected Experimental Results or Loss of Compound Activity
  • Possible Cause 1: Degradation of this compound stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution: The most reliable first step is to prepare a new stock solution from the neat compound.

      • Verify compound integrity: If possible, analyze the old and new stock solutions by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to check for the presence of the parent compound and any degradation products.

      • Review storage conditions: Ensure that the stock solution has been stored at the recommended temperature, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Incompatibility with experimental conditions.

    • Troubleshooting Steps:

      • Check for reactive components in your assay: this compound is an alkylating agent and will react with nucleophiles. Ensure that your assay buffer and other components do not contain reactive species that could consume the compound.

      • Evaluate pH of the final solution: If your experiment is conducted in an aqueous buffer, the pH could be promoting hydrolysis. Consider the stability of the compound at the working pH.

Issue 2: Precipitate Formation in Stock or Working Solutions
  • Possible Cause 1: Poor solubility in the chosen solvent.

    • Troubleshooting Steps:

      • Consult solubility data: While specific quantitative data is limited, general solubility information for similar compounds can be a guide.

      • Try gentle warming and sonication: For some compounds, gentle warming (e.g., to 37°C) and sonication can aid dissolution. However, be cautious as heat can also accelerate degradation.

      • Consider an alternative solvent: If solubility issues persist, you may need to explore other compatible organic solvents.

  • Possible Cause 2: Precipitation upon dilution into an aqueous buffer.

    • Troubleshooting Steps:

      • Optimize the dilution procedure: When diluting a stock solution in an organic solvent into an aqueous buffer, add the stock solution to the buffer with vigorous vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

      • Reduce the final concentration: It may be necessary to work at a lower final concentration of this compound to maintain its solubility in the aqueous medium.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes hydrolysis.
Temperature -20°C or -80°CSlows degradation kinetics.
Container Amber glass vial with a tight-fitting capProtects from light and moisture.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Recommended to prevent moisture exposure.
Freeze-Thaw Cycles Minimize by aliquotingRepeated temperature changes can promote degradation and precipitation.

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
DMSO Data not available in the literature. Empirically determine for your specific concentration needs.
Ethanol Data not available in the literature. Empirically determine for your specific concentration needs.
DMF Data not available in the literature. Empirically determine for your specific concentration needs.
Water Expected to be poorly soluble and prone to hydrolysis.[5]

Experimental Protocols

Protocol for Preparation of a 100 mM Stock Solution in DMSO
  • Materials:

    • This compound (neat compound)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Micropipettes and sterile, filtered tips

  • Procedure:

    • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • In a chemical fume hood, weigh out the desired amount of this compound into the amber glass vial. For example, for 1 mL of a 100 mM solution, weigh 15.86 mg.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but monitor for any signs of degradation.

    • If desired, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

Protocol for Assessing Stock Solution Stability by HPLC
  • Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

  • Materials:

    • This compound stock solution

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • HPLC-grade mobile phase solvents (e.g., acetonitrile and water)

    • Autosampler vials

  • Procedure:

    • Timepoint 0 (Initial Analysis):

      • Prepare a fresh stock solution of this compound.

      • Immediately dilute a sample of the stock solution to a suitable concentration for HPLC analysis.

      • Inject the sample onto the HPLC system and record the chromatogram. The peak area of the parent compound at this timepoint will serve as the 100% reference.

    • Storage:

      • Store the stock solution under the desired conditions (e.g., -20°C in the dark).

    • Subsequent Timepoints (e.g., 1 week, 1 month, 3 months):

      • At each timepoint, retrieve the stock solution and allow it to thaw completely and come to room temperature.

      • Prepare a dilution for HPLC analysis in the same manner as for Timepoint 0.

      • Inject the sample and record the chromatogram.

    • Data Analysis:

      • Compare the peak area of the this compound at each timepoint to the initial peak area at Timepoint 0.

      • Calculate the percentage of the compound remaining.

      • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

degradation_pathway CEMS This compound Intermediate Episulfonium ion (hypothesized intermediate) CEMS->Intermediate Intramolecular nucleophilic attack Hydrolysis_Product 2-Hydroxyethyl methanesulfonate Intermediate->Hydrolysis_Product Nucleophilic attack by water HCl HCl Intermediate->HCl H2O H2O H2O->Intermediate

Caption: Hypothesized hydrolysis pathway of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use Weigh Weigh CEMS Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot for Storage Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute into Assay Buffer Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow for preparing and using CEMS stock solutions.

logical_relationship Stability Stock Solution Stability Temperature Low Temperature (-20°C or -80°C) Stability->Temperature is increased by Solvent Anhydrous Solvent (e.g., DMSO) Stability->Solvent is increased by Moisture Protection from Moisture Stability->Moisture is increased by Light Protection from Light Stability->Light is increased by pH Slightly Acidic pH (for aqueous solutions) Stability->pH is increased by

Caption: Factors influencing the stability of CEMS stock solutions.

References

Minimizing off-target effects of 2-Chloroethyl methanesulfonate in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloroethyl methanesulfonate (CEMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CEMS) and what is its primary mechanism of action?

A1: this compound (CEMS), also known as clomesone, is a monofunctional alkylating agent. Its primary mechanism of action involves the chloroethylation of nucleophilic sites on cellular macromolecules, with a significant target being the O6 position of guanine in DNA. This alkylation can lead to the formation of DNA interstrand cross-links and DNA strand breaks, ultimately triggering cytotoxic effects. The efficacy of CEMS is often dependent on the DNA repair capacity of the target cells, particularly the activity of O6-alkylguanine-DNA alkyltransferase (AGT).

Q2: What are the primary off-target effects of CEMS?

A2: The primary off-target effects of CEMS stem from its reactive nature as an alkylating agent. Beyond its intended DNA damage induction in target (e.g., cancer) cells, CEMS can indiscriminately alkylate other macromolecules, leading to:

  • Protein Alkylation: Covalent modification of proteins, potentially altering their structure and function. This can affect enzymes, structural proteins, and signaling molecules, leading to a broad range of unintended cellular consequences.

  • Mitochondrial Dysfunction: CEMS can induce mitochondrial stress, leading to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and reduced ATP production.

  • Indiscriminate Cytotoxicity: At higher concentrations or with prolonged exposure, CEMS can cause significant damage to non-target cells and tissues, a common challenge with alkylating agents.

Q3: How can I minimize the off-target effects of CEMS in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of CEMS that elicits the desired on-target effect. Similarly, optimize the incubation time to be long enough to observe the desired effect but short enough to minimize cumulative off-target damage.

  • Utilize Scavenging Agents: Co-treatment with thiol-containing antioxidants like glutathione (GSH) or its precursor N-acetylcysteine (NAC) can help neutralize reactive CEMS molecules, reducing non-specific alkylation.[1][2]

  • Modulate DNA Repair Pathways: For targeted cancer studies, consider using inhibitors of O6-alkylguanine-DNA alkyltransferase (AGT) to sensitize tumor cells to CEMS, potentially allowing for the use of lower, less toxic concentrations.

  • Careful Experimental Design: Include appropriate controls, such as vehicle-only treated cells and untreated cells, to accurately assess the baseline cellular health and the specific effects of CEMS.

Troubleshooting Guides

Issue 1: Excessively High Cytotoxicity Observed Even at Low CEMS Concentrations

Possible Cause Troubleshooting Step
High sensitivity of the cell line: Review the literature for known sensitivity of your cell line to alkylating agents. Consider using a cell line with a higher resistance or titrating down to a much lower CEMS concentration range.
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle-only control to confirm.
Suboptimal cell health: Ensure cells are healthy, in the logarithmic growth phase, and at a consistent seeding density before treatment. Unhealthy cells are more susceptible to chemical insults.
Incorrect CEMS concentration: Double-check the calculations for your CEMS stock and working solutions. Verify the purity and integrity of your CEMS compound.

Issue 2: Inconsistent Results Between Replicate Experiments

Possible Cause Troubleshooting Step
Inconsistent cell seeding: Ensure a homogenous single-cell suspension before plating and use a consistent cell number for all experiments.
Variability in treatment conditions: Standardize incubation times, media volume, and CEMS addition procedures. Ensure consistent temperature and CO2 levels in the incubator.
"Edge effects" in multi-well plates: To minimize evaporation and temperature fluctuations at the edges of the plate, consider not using the outer wells for experimental samples. Fill the outer wells with sterile media or PBS.
Degradation of CEMS stock solution: Prepare fresh working solutions of CEMS for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.

Issue 3: Difficulty in Detecting DNA Damage with the Comet Assay

Possible Cause Troubleshooting Step
Inefficient cell lysis: Ensure the lysis buffer is fresh and at the correct pH. The duration of lysis may need to be optimized for your specific cell type; some may require longer incubation times.[3]
Suboptimal electrophoresis conditions: Verify the voltage and current of the electrophoresis unit. The buffer level in the tank should just cover the slides to maintain the correct current.[4]
DNA is not migrating (no tails): This could be due to inefficient lysis, where DNA is not freed from proteins.[3] Also, ensure the electrophoresis buffer is at the correct alkaline pH to denature the DNA.
Agarose gel detaching from the slide: Ensure the slides are properly coated and that the agarose-cell suspension completely covers the well. Keep the slides horizontal throughout the procedure.[4]

Quantitative Data Summary

Table 1: IC50 Values of CEMS in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
L1210Murine LeukemiaNot Specified~10
P388Murine LeukemiaNot Specified~5
B16Murine MelanomaNot Specified~15
Lewis LungMurine CarcinomaNot Specified~20
M5076Murine SarcomaNot Specified~12
HT-29Human Colon Carcinoma2>100 (Resistant)
BEHuman Colon Carcinoma2~25 (Sensitive)

Note: IC50 values can vary significantly between studies due to differences in cell lines, experimental conditions, and assay methods.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing the cytotoxicity of CEMS by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well clear flat-bottom plates

  • Complete cell culture medium

  • CEMS stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of CEMS in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of CEMS. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Alkaline Comet Assay for DNA Damage

This protocol is for the detection of DNA single-strand breaks, double-strand breaks, and alkali-labile sites induced by CEMS.

Materials:

  • Treated and control cells

  • Comet assay slides

  • Low melting point agarose (LMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with LMPA at a 1:10 ratio (v/v) at 37°C.

  • Pipette 75 µL of the cell/agarose mixture onto a comet assay slide and allow it to solidify at 4°C.

  • Immerse the slides in cold lysis solution and incubate for at least 1-2 hours (or overnight) at 4°C in the dark.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and incubate for 20-40 minutes to allow for DNA unwinding.

  • Perform electrophoresis at a low voltage (e.g., 25 V) and a current of ~300 mA for 20-30 minutes.

  • Gently remove the slides and immerse them in neutralization buffer for 5-10 minutes. Repeat this step.

  • Stain the slides with a DNA staining solution.

  • Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail moment, % DNA in the tail).

Visualizations

CEMS_Mechanism_of_Action CEMS 2-Chloroethyl methanesulfonate (CEMS) DNA Cellular DNA CEMS->DNA Alkylation Protein Cellular Proteins CEMS->Protein Alkylation Guanine O6-Guanine DNA->Guanine AlkylatedProtein Alkylated Protein Protein->AlkylatedProtein CEMS AlkylatedGuanine O6-Chloroethylguanine Guanine->AlkylatedGuanine CEMS Crosslink DNA Interstrand Cross-link AlkylatedGuanine->Crosslink StrandBreak DNA Strand Break AlkylatedGuanine->StrandBreak DDR DNA Damage Response (DDR) Crosslink->DDR StrandBreak->DDR ProteinDysfunction Protein Dysfunction AlkylatedProtein->ProteinDysfunction Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest

Caption: Mechanism of CEMS-induced cellular damage.

Troubleshooting_Workflow Start High Off-Target Cytotoxicity Observed CheckConcentration Verify CEMS Concentration and Purity Start->CheckConcentration CheckSolvent Run Vehicle-Only Control Start->CheckSolvent CheckCells Assess Cell Health and Seeding Density Start->CheckCells OptimizeConditions Optimize Concentration and Incubation Time CheckConcentration->OptimizeConditions CheckSolvent->OptimizeConditions CheckCells->OptimizeConditions UseScavenger Co-treat with Glutathione (GSH) OptimizeConditions->UseScavenger End Reduced Off-Target Effects UseScavenger->End

Caption: Workflow for troubleshooting high off-target cytotoxicity.

DNA_Damage_Response_Pathway CEMS CEMS Treatment DNA_Damage DNA Cross-links & Strand Breaks CEMS->DNA_Damage ATM_ATR ATM/ATR Kinases Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 DNA_Repair DNA Repair (e.g., HR, NHEJ) ATM_ATR->DNA_Repair p53 p53 Stabilization and Activation CHK1_CHK2->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis Induction (Bax, PUMA) p53->Apoptosis

Caption: CEMS-induced DNA damage response signaling pathway.

References

Technical Support Center: Optimizing 2-Chloroethyl Methanesulfonate (CEMS) Reactivity through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloroethyl methanesulfonate (CEMS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on optimizing your experiments involving this potent alkylating agent. Here, we will delve into the critical role of pH in controlling the reactivity and stability of CEMS, offering troubleshooting advice and detailed protocols to ensure the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical when working with this compound (CEMS)?

A1: The pH of your reaction medium is a pivotal parameter that governs a delicate balance between two competing reactions: the desired alkylation of your target molecule and the undesired hydrolysis of the CEMS molecule. CEMS is an electrophilic compound that reacts with nucleophiles. In a biological or experimental context, your target nucleophile could be a specific site on DNA (like the N7 or O6 positions of guanine) or a nucleophilic amino acid residue in a protein (such as cysteine or histidine).[1][2]

However, water and hydroxide ions (OH⁻), the concentrations of which are directly dependent on pH, are also nucleophiles that can attack CEMS. This leads to its decomposition (hydrolysis), rendering it inactive for your intended purpose. Therefore, precise pH control is essential to maximize the efficiency of the desired alkylation reaction while minimizing the rate of hydrolytic degradation.

Q2: What is the general effect of pH on the stability of CEMS?

A2: As a sulfonate ester, the stability of CEMS is inherently pH-dependent. Generally, the rate of hydrolysis for many esters increases with rising pH (in the alkaline range) due to the increased concentration of the highly nucleophilic hydroxide ion.[3] Conversely, under strongly acidic conditions, acid-catalyzed hydrolysis can occur.

For methanesulfonate esters, studies on similar compounds have shown that hydrolysis in the neutral to slightly alkaline range (pH 7-10) is primarily driven by the reaction with water (solvolysis) and is less sensitive to changes in pH within this range.[4] However, it is prudent to assume that highly alkaline conditions (pH > 10) will significantly accelerate the degradation of CEMS.

Q3: How does pH affect the alkylation reaction itself?

A3: The pH affects the nucleophilicity of your target molecule. For instance, if you are targeting DNA, the N7 position of guanine is a primary site of alkylation.[5] The accessibility and reactivity of this site can be influenced by the overall conformation of the DNA, which can be subtly affected by pH.

If your target is a protein, the ionization state of amino acid side chains is crucial. For example, the thiol group of cysteine is a much stronger nucleophile in its deprotonated thiolate form (S⁻). The pKa of the cysteine side chain is approximately 8.3, meaning that at a pH above 8.3, the more reactive thiolate form predominates.[2] Similarly, the imidazole ring of histidine (pKa ~6.0) and the amino group of lysine (pKa ~10.5) have pH-dependent nucleophilicity.[2] Therefore, the optimal pH for alkylation will depend on the specific pKa of the target nucleophilic group.

Q4: What is the recommended pH range for working with CEMS?

A4: The optimal pH is a trade-off between maximizing the nucleophilicity of your target and minimizing the hydrolysis of CEMS. Based on the available data for similar compounds and general chemical principles, a pH range of 6.5 to 8.0 is a good starting point for most applications.

  • Below pH 6.5: Many biological nucleophiles (like the imidazole ring of histidine) become protonated and thus less reactive.

  • Above pH 8.0: While the nucleophilicity of targets like cysteine increases, the rate of CEMS hydrolysis may also begin to increase significantly, leading to a lower effective concentration of the alkylating agent.

The ideal pH within this range should be determined empirically for your specific system.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Alkylation Product 1. CEMS Hydrolysis: The pH of the reaction buffer may be too high, causing rapid degradation of CEMS. 2. Incorrect Buffer Choice: The buffer itself may be reacting with the CEMS. Buffers containing primary or secondary amines (e.g., Tris) are nucleophilic and can consume the alkylating agent. 3. Low Nucleophilicity of Target: The reaction pH may be too low, leading to the protonation and deactivation of your target nucleophile. 4. Inactivated CEMS: The CEMS stock solution may have been improperly stored or contaminated with water, leading to its degradation.1. Optimize pH: Perform a pH titration experiment, testing a range of pH values from 6.5 to 8.0. Analyze the product yield at each pH to find the optimum. 2. Change Buffer System: Switch to a non-nucleophilic buffer such as HEPES, phosphate buffer (PBS), or MOPS. 3. Increase pH (cautiously): If targeting a group with a higher pKa (like cysteine), incrementally increase the pH towards its pKa, while monitoring for any decrease in yield due to hydrolysis. 4. Use Fresh CEMS: Prepare a fresh stock solution of CEMS in an anhydrous, aprotic solvent (e.g., DMSO or DMF) immediately before use.
Inconsistent Results / Poor Reproducibility 1. Poor pH Buffering: The reaction itself may be generating or consuming protons, causing the pH to drift over time. 2. Temperature Fluctuations: Both alkylation and hydrolysis rates are temperature-dependent.1. Increase Buffer Concentration: Use a higher concentration of your chosen buffer (e.g., 50-100 mM) to ensure stable pH throughout the reaction. 2. Maintain Constant Temperature: Use a water bath or incubator to maintain a constant and controlled temperature for the duration of the experiment.
Presence of Unexpected Side Products 1. Reaction with Buffer Components: As mentioned, nucleophilic buffers can form adducts with CEMS. 2. Off-Target Alkylation: At higher pH values, the reactivity of other nucleophilic sites on your target molecule or other components in the reaction mixture may increase.1. Switch to a Non-Nucleophilic Buffer. 2. Refine pH Optimization: Narrow the pH range in your optimization experiments to improve the selectivity of the reaction for your intended target.

Experimental Protocols

Protocol 1: pH Optimization for DNA Alkylation by CEMS

This protocol provides a framework for determining the optimal pH for alkylating a DNA substrate with CEMS in vitro.

  • Prepare a Series of Reaction Buffers:

    • Prepare 50 mM phosphate buffers at pH values of 6.5, 7.0, 7.5, and 8.0.

    • Ensure all buffer solutions are prepared with nuclease-free water and are sterile-filtered.

  • Prepare DNA Substrate:

    • Dissolve your DNA substrate (e.g., a purified plasmid or oligonucleotide) in a low-salt buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5) to a final concentration of 1 mg/mL.

  • Prepare CEMS Stock Solution:

    • Caution: CEMS is a suspected carcinogen and mutagen. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses).[1][6]

    • Immediately before use, prepare a 100 mM stock solution of CEMS in anhydrous dimethyl sulfoxide (DMSO).

  • Set Up Alkylation Reactions:

    • In separate microcentrifuge tubes, set up the following reaction mixtures (100 µL total volume):

      • 80 µL of 50 mM phosphate buffer (at each respective pH)

      • 10 µL of DNA substrate (1 mg/mL)

      • 10 µL of 100 mM CEMS stock solution (for a final concentration of 10 mM)

    • Include a "no CEMS" control for each pH value.

  • Incubation:

    • Incubate all reactions at 37°C for a defined period (e.g., 2 hours). The optimal time may need to be determined in a separate time-course experiment.

  • Reaction Quenching and DNA Purification:

    • Stop the reaction by adding a quenching agent, such as 2-mercaptoethanol, to a final concentration of 50 mM.

    • Purify the DNA using a standard DNA purification kit or via ethanol precipitation to remove unreacted CEMS and buffer components.[7][8]

  • Analysis:

    • Analyze the extent of DNA alkylation using an appropriate method, such as:

      • HPLC analysis of depurinated bases: This allows for the quantification of specific adducts like 7-chloroethylguanine.[5]

      • Gel electrophoresis: Alkylation can cause changes in DNA mobility.

      • Mass spectrometry: For detailed analysis of modified oligonucleotides.

  • Determine Optimal pH:

    • Compare the yield of the alkylated product across the different pH conditions to identify the optimal pH for your specific system.

Visualizing the pH-Reactivity Relationship

The interplay between pH, target nucleophilicity, and CEMS stability is crucial for experimental success.

G cluster_0 Low pH (e.g., < 6.5) cluster_1 Optimal pH (e.g., 6.5 - 8.0) cluster_2 High pH (e.g., > 8.5) low_cems CEMS Stability: High low_yield Result: Low Alkylation Yield low_cems->low_yield low_target Target Nucleophilicity: Low (e.g., Protonated His/Cys) low_target->low_yield opt_cems CEMS Stability: Moderate opt_yield Result: High Alkylation Yield opt_cems->opt_yield opt_target Target Nucleophilicity: High (e.g., Deprotonated Cys) opt_target->opt_yield high_cems CEMS Stability: Low (Rapid Hydrolysis) high_yield Result: Low Alkylation Yield high_cems->high_yield high_target Target Nucleophilicity: Very High high_target->high_yield

Figure 1: The effect of pH on the outcome of CEMS alkylation reactions.

The Underlying Chemistry: A Deeper Dive

This compound is a classic electrophile that participates in S_N2 (bimolecular nucleophilic substitution) reactions.[9] The central carbon atom bonded to the chlorine is electron-deficient and is the primary site of nucleophilic attack.

G cluster_0 Desired Alkylation Reaction (S_N2) cluster_1 Undesired Hydrolysis Reaction CEMS CEMS TransitionState1 [Transition State] CEMS->TransitionState1 Nucleophile Target Nucleophile (e.g., Guanine-N7) Nucleophile->CEMS Attack Nucleophile->TransitionState1 Product1 Alkylated Target TransitionState1->Product1 LeavingGroup1 MsO⁻ + Cl⁻ TransitionState1->LeavingGroup1 CEMS2 CEMS TransitionState2 [Transition State] CEMS2->TransitionState2 Water H₂O / OH⁻ Water->CEMS2 Attack Water->TransitionState2 Product2 Hydrolyzed CEMS (Inactive) TransitionState2->Product2 LeavingGroup2 MsO⁻ + Cl⁻ TransitionState2->LeavingGroup2

Figure 2: Competing reaction pathways for CEMS.

The choice of pH directly influences the concentration and/or reactivity of the nucleophiles present in the system. By maintaining a pH that favors the nucleophilicity of your target molecule over that of water or hydroxide ions, you can steer the reaction equilibrium towards the desired alkylated product.

For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Enhancing the Therapeutic Index of 2-Chloroethyl Methanesulfonate (CEMS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloroethyl methanesulfonate (CEMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions related to enhancing the therapeutic index of this potent alkylating agent.

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working with this compound (CEMS).

Question Answer
What is the primary mechanism of action of CEMS? CEMS is a monofunctional alkylating agent that exerts its cytotoxic effects by transferring a 2-chloroethyl group to nucleophilic sites on DNA, primarily the O⁶-position of guanine. This initial alkylation can then lead to the formation of highly cytotoxic interstrand cross-links in DNA.[1][2]
Why is there variability in cellular sensitivity to CEMS? A key determinant of cellular sensitivity to CEMS is the activity of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT).[1][3] Cells with high levels of AGT can efficiently remove the chloroethyl adducts from guanine before they can form interstrand cross-links, thus conferring resistance. Cells deficient in AGT (Mer⁻ phenotype) are significantly more sensitive to CEMS.[3][4]
How can the therapeutic index of CEMS be enhanced? A primary strategy to enhance the therapeutic index of CEMS is to overcome AGT-mediated resistance. This can be achieved by co-administering CEMS with an inhibitor of AGT, such as O⁶-benzylguanine (O⁶-BG).[5] O⁶-BG acts as a "suicide" substrate for AGT, depleting the cell of this repair protein and thereby sensitizing resistant tumor cells to the cytotoxic effects of CEMS.[5]
Are there other combination strategies to improve CEMS efficacy? Yes, preclinical studies have shown that pretreatment with methylating agents can also increase the sensitivity of cancer cells to CEMS.[4] This is thought to occur through the depletion of AGT activity, as the repair protein is consumed in removing the methyl adducts.
What are the expected toxicities of CEMS? As an alkylating agent, CEMS is expected to have toxic effects on rapidly dividing normal tissues, such as the bone marrow and gastrointestinal tract.[6] Preclinical studies in mice have indicated that CEMS is generally as effective as chloroethylnitrosoureas but may have a more favorable toxicological profile due to the absence of carbamoylating activity.[6]

II. Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during in vitro and in vivo experiments with CEMS.

Issue Potential Cause Troubleshooting Steps
Low cytotoxicity observed in a cancer cell line expected to be sensitive. 1. High AGT activity: The cell line may have high endogenous levels of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), leading to resistance. 2. Drug inactivity: The CEMS may have degraded due to improper storage or handling. 3. Suboptimal experimental conditions: Incorrect drug concentration, incubation time, or cell density.1. Assess AGT status: Determine the AGT activity in your cell line. If high, consider using an AGT inhibitor like O⁶-benzylguanine in combination with CEMS.[5] 2. Verify drug integrity: Use a fresh stock of CEMS and ensure it is stored under appropriate conditions (e.g., protected from moisture). 3. Optimize assay parameters: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Ensure cell density allows for logarithmic growth throughout the experiment.
High toxicity observed in normal (non-cancerous) cell lines. 1. Inherent sensitivity: Normal cells with low AGT activity will be sensitive to CEMS. 2. High drug concentration: The concentration of CEMS used may be too high for normal cells.1. Evaluate AGT levels: Compare the AGT activity of your normal cell line to your cancer cell line to understand the basis for sensitivity. 2. Determine the therapeutic window: Perform dose-response curves for both cancer and normal cell lines to identify a concentration range that is selectively toxic to cancer cells.
Inconsistent results between experiments. 1. Cell passage number: The characteristics of cell lines can change with high passage numbers. 2. Reagent variability: Inconsistent quality of media, serum, or other reagents. 3. Pipetting errors: Inaccurate dispensing of cells or drug solutions.1. Use low passage cells: Maintain a stock of low-passage cells and use them for a limited number of passages. 2. Standardize reagents: Use the same lot of reagents whenever possible and perform quality control checks. 3. Calibrate pipettes: Regularly calibrate and check the accuracy of your pipettes.
In vivo tumor model shows poor response to CEMS treatment. 1. High in vivo AGT activity: The tumor xenograft may have high levels of AGT. 2. Pharmacokinetic issues: CEMS may not be reaching the tumor at a sufficient concentration or for a sufficient duration. 3. Tumor heterogeneity: The tumor may be composed of a mixed population of sensitive and resistant cells.1. Administer O⁶-benzylguanine: Co-administer O⁶-benzylguanine with CEMS to inhibit AGT activity in the tumor.[7] 2. Optimize dosing schedule: Evaluate different dosing schedules and routes of administration to improve drug delivery to the tumor.[6] 3. Analyze tumor tissue: After treatment, analyze the tumor tissue to assess the extent of DNA damage and to investigate potential resistance mechanisms.

III. Data Presentation

Due to the limited availability of comprehensive public data for this compound, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: In Vitro Cytotoxicity of CEMS (IC50 Values in µM)

Cell LineCancer TypeAGT Status (Mer+/-)CEMSCEMS + O⁶-benzylguanine (10 µM)
[Example] HT-29Colon CarcinomaMer+[Enter Value][Enter Value]
[Example] BEColon CarcinomaMer-[Enter Value][Enter Value]
[Example] IMR-90Normal Lung FibroblastMer+[Enter Value][Enter Value]
[Your Cell Line 1][Enter Type][Enter Status][Enter Value][Enter Value]
[Your Cell Line 2][Enter Type][Enter Status][Enter Value][Enter Value]
[Your Normal Cell Line][Enter Type][Enter Status][Enter Value][Enter Value]

Table 2: In Vivo Efficacy and Toxicity of CEMS in a Murine Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)Median Survival (days)
Vehicle Control -0[Enter Value][Enter Value]
CEMS alone [Enter Dose][Enter Value][Enter Value][Enter Value]
O⁶-benzylguanine alone [Enter Dose][Enter Value][Enter Value][Enter Value]
CEMS + O⁶-benzylguanine [Enter Doses][Enter Value][Enter Value][Enter Value]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of CEMS.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CEMS in adherent cell lines.

Materials:

  • Target cell lines (cancer and normal)

  • Complete cell culture medium

  • This compound (CEMS)

  • O⁶-benzylguanine (optional)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of CEMS in DMSO.

    • Perform serial dilutions of the CEMS stock solution in complete medium to achieve the desired final concentrations.

    • (Optional) If using O⁶-benzylguanine, prepare a stock solution and add it to the appropriate wells 1-2 hours before adding CEMS.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CEMS (and O⁶-BG). Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor efficacy of CEMS, alone and in combination with O⁶-benzylguanine, in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells for xenograft implantation

  • This compound (CEMS)

  • O⁶-benzylguanine (O⁶-BG)

  • Vehicle for drug administration (e.g., saline, DMSO/PEG solution)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, CEMS alone, O⁶-BG alone, CEMS + O⁶-BG).

    • Administer the treatments according to the planned schedule, dose, and route (e.g., intraperitoneal injection).

    • If combining with O⁶-BG, administer it 1-2 hours before CEMS.

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the animals for any signs of distress or toxicity.

    • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint or for a specified duration.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Generate Kaplan-Meier survival curves and perform statistical analysis to compare the survival between groups.

V. Mandatory Visualizations

This section provides diagrams created using Graphviz to illustrate key concepts related to enhancing the therapeutic index of CEMS.

CEMS_Mechanism_of_Action CEMS Mechanism and Resistance CEMS 2-Chloroethyl methanesulfonate (CEMS) DNA Cellular DNA CEMS->DNA Chloroethylation GuanineO6 O⁶-Guanine Adduct DNA->GuanineO6 GuanineO6->DNA Repair ISC Interstrand Cross-link GuanineO6->ISC Spontaneous Apoptosis Cell Death (Apoptosis) ISC->Apoptosis AGT O⁶-Alkylguanine-DNA Alkyltransferase (AGT) AGT->GuanineO6 InactiveAGT Inactive AGT AGT->InactiveAGT OBG O⁶-Benzylguanine (O⁶-BG) OBG->AGT Inhibition

Figure 1: Mechanism of CEMS and AGT-mediated resistance.

Experimental_Workflow_Therapeutic_Index Workflow for Assessing Therapeutic Index Enhancement cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Select Cancer and Normal Cell Lines ic50_cems Determine IC50 of CEMS Alone cell_lines->ic50_cems ic50_combo Determine IC50 of CEMS + O⁶-BG cell_lines->ic50_combo si_calc Calculate Selectivity Index (SI) ic50_cems->si_calc ic50_combo->si_calc xenograft Establish Tumor Xenograft Model si_calc->xenograft Proceed if SI is improved treatment Treat with CEMS +/- O⁶-BG xenograft->treatment efficacy Measure Tumor Growth Inhibition (ED50) treatment->efficacy toxicity Assess Toxicity (e.g., LD50, MTD) treatment->toxicity ti_calc Calculate Therapeutic Index (TI) efficacy->ti_calc toxicity->ti_calc

Figure 2: Experimental workflow to evaluate enhancement of therapeutic index.

DNA_Damage_Response_Pathway CEMS-Induced DNA Damage Response CEMS CEMS DNA_Damage O⁶-EtG Adducts & Interstrand Cross-links CEMS->DNA_Damage Sensor Damage Sensors (e.g., MRN Complex) DNA_Damage->Sensor ATM_ATR ATM/ATR Kinases Sensor->ATM_ATR CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 p53 p53 ATM_ATR->p53 DNA_Repair DNA Repair (e.g., HR, NER) ATM_ATR->DNA_Repair CellCycleArrest Cell Cycle Arrest (G2/M) CHK1_CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->DNA_Repair Allows time for repair DNA_Repair->Apoptosis If repair fails

Figure 3: Simplified CEMS-induced DNA damage response pathway.

References

Validation & Comparative

A Comparative Analysis of 2-Chloroethyl Methanesulfonate and Chloroethylnitrosoureas in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Classes of Alkylating Agents for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Chloroethyl methanesulfonate (CIEtSoSo) and chloroethylnitrosoureas (CENUs), two important classes of alkylating agents used in cancer research and therapy. This report details their mechanisms of action, comparative cytotoxicity, and effects on cellular signaling pathways, supported by experimental data and detailed protocols.

Introduction

This compound (also known as Clomesone) and chloroethylnitrosoureas (such as BCNU/Carmustine and CCNU/Lomustine) are potent DNA alkylating agents that induce cytotoxic lesions in cancer cells. Their primary mechanism of action involves the formation of DNA interstrand cross-links (ICLs), which block DNA replication and transcription, ultimately leading to cell death.[1][2] While both classes of compounds share this common therapeutic endpoint, they exhibit notable differences in their chemical properties, selectivity, and the cellular responses they elicit.

CENUs have been a mainstay in chemotherapy for decades, particularly for brain tumors due to their ability to cross the blood-brain barrier.[3][4][5] However, their clinical use is often associated with significant side effects. CIEtSoSo has been investigated as a potentially more selective chloroethylating agent.[6] Its simpler chemistry suggests it may generate fewer reactive intermediates compared to the complex decomposition of CENUs, potentially leading to a more targeted DNA alkylation profile.[3]

This guide aims to provide a detailed, evidence-based comparison to assist researchers in selecting the appropriate agent for their preclinical studies and to inform the development of novel anti-cancer therapies.

Mechanism of Action

Both CIEtSoSo and CENUs exert their cytotoxic effects through a multi-step process involving the alkylation of DNA.

2.1. This compound (CIEtSoSo)

CIEtSoSo is a monofunctional alkylating agent that acts by chloroethylating the O6 position of guanine in DNA. This initial monoadduct is unstable and undergoes a spontaneous intramolecular rearrangement to form a highly reactive cyclic N1,O6-ethanoguanine intermediate. This intermediate then reacts with the N3 position of cytosine on the opposing DNA strand, resulting in the formation of a cytotoxic G-C interstrand cross-link.[7][8] The formation of these ICLs is considered the primary lesion responsible for the cytotoxic activity of CIEtSoSo.[9]

2.2. Chloroethylnitrosoureas (CENUs)

CENUs are bifunctional alkylating agents that undergo a more complex, non-enzymatic decomposition in vivo to generate two reactive intermediates: a 2-chloroethyldiazonium hydroxide and an isocyanate.[3] The 2-chloroethyldiazonium hydroxide is responsible for the chloroethylation of nucleophilic sites on DNA, primarily the O6 position of guanine, similar to CIEtSoSo.[1][3] This is followed by an intramolecular rearrangement and subsequent reaction with a nucleophilic site on the complementary DNA strand to form an interstrand cross-link.[10] The isocyanate moiety can carbamoylate proteins, which may contribute to some of the side effects of CENUs but is thought to have a minimal contribution to their primary cytotoxic effect.[3]

A key difference is that the decomposition of CENUs can also lead to the formation of other DNA adducts, such as hydroxyethylguanine, which are not formed by CIEtSoSo. This suggests that CIEtSoSo may be a more specific O6-guanine chloroethylating agent.

Data Presentation: Comparative Performance

A direct quantitative comparison of the cytotoxicity and DNA cross-linking efficiency of CIEtSoSo and CENUs is essential for evaluating their relative potency.

3.1. Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of the cytotoxic potential of a compound. The following table summarizes available data comparing the cytotoxicity of CIEtSoSo and BCNU in different human cancer cell lines. It is important to note that direct side-by-side comparisons in the same study are limited.

Cell LineCancer TypeCompoundIC50 (µM)O6-Alkylguanine-DNA Alkyltransferase (AGT) StatusReference
BEColon CarcinomaThis compoundMore toxic than in HT-29Mer- (Deficient)[9]
HT-29Colon CarcinomaThis compoundLess toxic than in BEMer+ (Proficient)[9]
IMR-90Normal Human FibroblastThis compoundLess sensitive than VA-13Proficient[6]
VA-13SV40 Transformed Human FibroblastThis compoundMore sensitive than IMR-90 (Dose modification factor of 5)Deficient[6]
U-87 MGGlioblastomaBCNUVaries with experimental conditionsData not consistently reported[11]
SK-MG-1GliomaBCNUSensitiveMer- (Deficient)[12]
SKI-1GliomaBCNUResistantMer- (Deficient)[12]
HT-29Colon CarcinomaBCNUResistantMer+ (Proficient)[13]
BEColon CarcinomaBCNUSensitiveMer- (Deficient)[13]

Note: The cytotoxicity of both CIEtSoSo and CENUs is highly dependent on the status of the DNA repair protein O6-Alkylguanine-DNA Alkyltransferase (AGT or MGMT). Cells proficient in AGT (Mer+) can repair the initial O6-chloroethylguanine adduct, thus preventing the formation of cytotoxic interstrand cross-links and conferring resistance.[1][10]

3.2. Comparative DNA Interstrand Cross-linking Efficiency

Studies have indicated that there are quantitative differences in the rates of DNA interstrand cross-link formation between CIEtSoSo and BCNU.[7][8] One study directly comparing the two agents found that while the pattern of cross-link formation was similar, there were notable differences in the rate and the amount of AGT required to suppress cross-link formation, suggesting critical distinctions between the agents.[7][8]

CompoundRelative DNA Cross-linking EfficiencyKey ObservationsReference
This compoundQuantitative differences observed compared to BCNU.Rate of cross-link formation and susceptibility to AGT repair differ from BCNU.[7][8]
BCNU (Carmustine)Used as a comparator for CIEtSoSo.Forms interstrand cross-links after a delay.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate and compare this compound and chloroethylnitrosoureas.

4.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound or a chloroethylnitrosourea (e.g., BCNU) for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

  • IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

4.2. DNA Interstrand Cross-link Analysis (Alkaline Elution Assay)

The alkaline elution assay is a sensitive method for detecting DNA interstrand cross-links.

  • Cell Radiolabeling and Treatment: Pre-label cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [¹⁴C]thymidine) for one to two cell cycles. Treat the radiolabeled cells with the desired concentrations of this compound or a chloroethylnitrosourea.

  • Cell Lysis: After treatment, layer the cells onto a filter and lyse them with a solution containing sodium dodecyl sulfate and proteinase K.

  • DNA Elution: Elute the DNA from the filter with a tetrapropylammonium hydroxide solution at a pH of 12.1. The rate of elution is inversely proportional to the number of DNA interstrand cross-links.

  • Quantification: Collect fractions of the eluate over time and determine the amount of radioactivity in each fraction by liquid scintillation counting.

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. The increase in the retention of DNA on the filter in drug-treated cells compared to control cells provides a measure of the frequency of DNA interstrand cross-links.[6][15]

4.3. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression and activation of proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the compounds for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[16]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.[8][16][17][18]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][16]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

The DNA damage induced by this compound and chloroethylnitrosoureas triggers distinct cellular signaling cascades that ultimately determine the cell's fate.

DNA_Damage_Response_and_Apoptosis Comparative Signaling Pathways of CIEtSoSo and CENUs CIEtSoSo 2-Chloroethyl methanesulfonate (CIEtSoSo) CIEtSoSo_DNA_Damage O6-Chloroethylguanine (Monoadduct) CIEtSoSo->CIEtSoSo_DNA_Damage CIEtSoSo_ICL G-C Interstrand Cross-link CIEtSoSo_DNA_Damage->CIEtSoSo_ICL AGT AGT/MGMT (DNA Repair) CIEtSoSo_DNA_Damage->AGT MAPK_pathway MAPK Pathway (ERK, JNK, p38) CIEtSoSo_ICL->MAPK_pathway AP1 AP-1 Activation MAPK_pathway->AP1 CIEtSoSo_Apoptosis Apoptosis AP1->CIEtSoSo_Apoptosis CENUs Chloroethylnitrosoureas (CENUs) CENU_DNA_Damage O6-Chloroethylguanine + Other Adducts CENUs->CENU_DNA_Damage CENU_ICL G-C Interstrand Cross-link CENU_DNA_Damage->CENU_ICL CENU_DNA_Damage->AGT p53 p53 Activation CENU_ICL->p53 Bax Bax Upregulation p53->Bax CENU_Apoptosis Apoptosis Bax->CENU_Apoptosis

Figure 1: Comparative signaling pathways.

5.2. Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative study of these two classes of compounds.

Experimental_Workflow Experimental Workflow for Comparative Analysis start Cell Culture (e.g., Glioma cell lines) treatment_CIEtSoSo Treatment with This compound start->treatment_CIEtSoSo treatment_CENU Treatment with Chloroethylnitrosourea (e.g., BCNU) start->treatment_CENU control Control (Vehicle) start->control cytotoxicity_assay Cytotoxicity Assay (MTT) treatment_CIEtSoSo->cytotoxicity_assay crosslinking_assay DNA Cross-linking Assay (Alkaline Elution) treatment_CIEtSoSo->crosslinking_assay western_blot Western Blot Analysis (Apoptosis & DDR proteins) treatment_CIEtSoSo->western_blot treatment_CENU->cytotoxicity_assay treatment_CENU->crosslinking_assay treatment_CENU->western_blot control->cytotoxicity_assay control->crosslinking_assay control->western_blot data_analysis Data Analysis and Comparison (IC50, Cross-linking efficiency, Protein expression) cytotoxicity_assay->data_analysis crosslinking_assay->data_analysis western_blot->data_analysis

Figure 2: Experimental workflow for comparison.

Conclusion

Both this compound and chloroethylnitrosoureas are effective DNA alkylating agents that induce cell death through the formation of interstrand cross-links. CIEtSoSo appears to be a more selective chloroethylating agent, which may offer a more targeted approach to DNA damage. The choice between these agents for preclinical research will depend on the specific experimental goals, the cell models being used, and the desire to investigate the differential cellular responses to these distinct classes of alkylating agents. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of CIEtSoSo.

References

Validating the DNA Cross-linking Activity of 2-Chloroethyl Methanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the DNA cross-linking agent 2-Chloroethyl methanesulfonate (CEMS) with established alternatives, namely cisplatin and mitomycin C. The information presented is supported by available experimental data and detailed methodologies for key validation assays, aimed at assisting researchers in the evaluation and potential application of these compounds in their work.

Introduction to DNA Cross-linking Agents

DNA cross-linking agents are a class of compounds that covalently link two nucleotide residues within a DNA strand (intrastrand) or between two complementary strands (interstrand).[1][2] This action can physically obstruct critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2] This potent cytotoxic mechanism has established these agents as a cornerstone in cancer chemotherapy.[3] This guide focuses on this compound (CEMS) and compares its activity with two widely used clinical agents, cisplatin and mitomycin C.

Agent Profiles

This compound (CEMS)

This compound (CEMS), also known as clomesone, is a chloroethylating agent that is suggested to act by chloroethylating the O6 position of guanine in DNA. This initial monofunctional adduct can then undergo a subsequent reaction to form an interstrand cross-link, a mechanism similar to that of chloroethylnitrosoureas (CIEtNUs). The formation of these interstrand cross-links is considered a critical cytotoxic lesion.

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that, upon entering the cell, becomes aquated and highly reactive towards DNA. It primarily forms 1,2-intrastrand cross-links between adjacent purine bases, with a preference for guanine.[3] While less frequent, the formation of interstrand cross-links is also a significant contributor to its cytotoxic effects.[3]

Mitomycin C

Mitomycin C is an antitumor antibiotic that requires reductive activation within the cell to become a potent DNA cross-linking agent.[4] The activated form can then alkylate DNA, leading to the formation of both monoadducts and interstrand cross-links, with the latter being the primary mediators of its cytotoxicity.[3]

Comparative Analysis of Cytotoxicity

Cell LineCancer TypeCisplatin IC50 (µM)Mitomycin C IC50 (µM)This compound (CEMS) IC50 (µM)
MCF-7 Breast Adenocarcinoma1.5 - 100.1 - 1Data not available
HeLa Cervical Carcinoma2 - 80.05 - 0.5Data not available
A549 Lung Carcinoma3 - 150.2 - 2Data not available
HCT116 Colon Carcinoma1 - 70.1 - 1Data not available
HepG2 Hepatocellular Carcinoma4 - 200.3 - 3Data not available

Note: IC50 values can vary significantly based on the specific cell line, experimental conditions (e.g., exposure time, assay method), and the source of the data. The values presented here are approximate ranges compiled from various sources for illustrative purposes.

Comparative Analysis of DNA Cross-linking Efficiency

The efficiency of DNA interstrand cross-link (ICL) formation is a key determinant of the cytotoxic potential of these agents. The following table provides a qualitative comparison of the ICL-forming capabilities of cisplatin and mitomycin C. Quantitative, direct comparisons of ICL formation by CEMS against these agents are not widely reported.

AgentRelative ICL Formation EfficiencyPrimary Type of Cross-link
Cisplatin Low to ModerateIntrastrand
Mitomycin C HighInterstrand
This compound (CEMS) Reported to form ICLsInterstrand (presumed)

Experimental Protocols

I. Alkaline Comet Assay for Detection of DNA Interstrand Cross-links

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to quantify DNA interstrand cross-links. The principle is that cross-links will retard the migration of DNA fragments induced by a defined dose of ionizing radiation.[5][6]

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Test compounds (CEMS, cisplatin, mitomycin C)

  • Source of ionizing radiation (X-ray or gamma-ray)

Procedure:

  • Cell Treatment: Treat cells in suspension or monolayer with varying concentrations of the cross-linking agents for a defined period. Include a negative control (vehicle-treated) and a positive control (a known cross-linking agent).

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and allow to solidify.

  • Cell Encapsulation: Harvest and resuspend treated cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of cell suspension with 90 µL of 0.7% LMP agarose at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify at 4°C.

  • Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Irradiation: After lysis, wash the slides with PBS and irradiate with a calibrated dose of X-rays or gamma rays (e.g., 5-10 Gy) on ice to induce a consistent level of DNA strand breaks.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides from the tank and neutralize by washing with neutralization buffer three times for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of interstrand cross-links will result in a decrease in the tail moment (a measure of DNA migration) compared to the irradiated control. The extent of this decrease is proportional to the frequency of cross-links.

II. Western Blot for γH2AX to Detect DNA Double-Strand Breaks

DNA double-strand breaks (DSBs) can be a secondary consequence of stalled replication forks at the site of a DNA cross-link. The phosphorylation of the histone variant H2AX to form γH2AX is an early marker of DSB formation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phospho-H2AX (Ser139)

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the DNA cross-linking agents for various time points. Harvest the cells and lyse them in cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against γH2AX overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the γH2AX signal to the loading control to determine the relative increase in DSBs.

Visualizing the Mechanisms and Pathways

Mechanism of Action of DNA Cross-linking Agents

The following diagram illustrates the general mechanism of action for the three compared DNA cross-linking agents.

DNA_Crosslinking_Mechanisms cluster_CEMS This compound (CEMS) cluster_Cisplatin Cisplatin cluster_MitomycinC Mitomycin C CEMS CEMS CEMS_mono Monofunctional Adduct (O6-chloroethylguanine) CEMS->CEMS_mono Alkylation CEMS_crosslink Interstrand Cross-link CEMS_mono->CEMS_crosslink Intramolecular rearrangement Cisplatin Cisplatin Cisplatin_aqua Aquated Cisplatin Cisplatin->Cisplatin_aqua Hydrolysis Cisplatin_crosslink Intrastrand & Interstrand Cross-links Cisplatin_aqua->Cisplatin_crosslink Reaction with DNA MitomycinC Mitomycin C MitomycinC_active Activated Mitomycin C MitomycinC->MitomycinC_active Reductive Activation MitomycinC_crosslink Interstrand Cross-link MitomycinC_active->MitomycinC_crosslink Alkylation

Caption: Mechanisms of DNA cross-linking for CEMS, Cisplatin, and Mitomycin C.

Experimental Workflow for Validating DNA Cross-linking

This diagram outlines the key steps in a typical experimental workflow to validate the DNA cross-linking activity of a compound.

Experimental_Workflow cluster_assays Validation Assays start Start: Select Cell Line treatment Treat cells with CEMS, Cisplatin, Mitomycin C (and controls) start->treatment harvest Harvest Cells treatment->harvest comet Alkaline Comet Assay (for ICLs) harvest->comet western Western Blot (for γH2AX) harvest->western viability Cell Viability Assay (e.g., MTT, for IC50) harvest->viability analysis Data Analysis comet->analysis western->analysis viability->analysis comparison Comparative Evaluation of Cross-linking Activity & Cytotoxicity analysis->comparison

Caption: Workflow for validating and comparing DNA cross-linking agents.

DNA Damage Response Signaling Pathway

The formation of DNA cross-links triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This pathway aims to repair the damage, but if the damage is too severe, it can lead to apoptosis.

DNA_Damage_Response cluster_outcomes Cellular Outcomes DNA_Damage DNA Cross-link (CEMS, Cisplatin, Mitomycin C) Replication_Stall Replication Fork Stalling DNA_Damage->Replication_Stall DDR_Activation Activation of DDR Sensors (e.g., ATR, FANCM) Replication_Stall->DDR_Activation Signal_Transduction Signal Transduction Cascade (e.g., CHK1 phosphorylation) DDR_Activation->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., Fanconi Anemia Pathway, NER) Signal_Transduction->DNA_Repair Apoptosis Apoptosis (if damage is irreparable) Signal_Transduction->Apoptosis

Caption: Simplified DNA Damage Response (DDR) pathway initiated by cross-linking agents.

References

A Comparative Guide: 2-Chloroethyl Methanesulfonate vs. Ethyl Methanesulfonate (EMS) in Genetic Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms of action, genotoxicity, and cytotoxicity of two potent alkylating agents: 2-Chloroethyl methanesulfonate (CEMS) and ethyl methanesulfonate (EMS). Both compounds are valuable tools in genetic research and have implications for drug development, particularly in oncology. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes the distinct mechanisms through which these agents interact with DNA.

At a Glance: Key Differences in Mechanism and Effect

FeatureThis compound (CEMS)Ethyl methanesulfonate (EMS)
Primary DNA Interaction Chloroethylation of DNA, primarily at the N7 and O⁶ positions of guanine.Ethylation of DNA, primarily at the N7 and O⁶ positions of guanine.[1][2]
Key Lesion Type Forms a monoadduct that can subsequently lead to DNA interstrand cross-links (ICLs).[3][4]Primarily forms O⁶-ethylguanine, a miscoding lesion.[1]
Genotoxic Outcome DNA strand breaks, and in DNA repair-deficient cells, highly cytotoxic DNA interstrand cross-links.[3][5]Predominantly induces G:C to A:T transition point mutations.[1]
Cytotoxicity Profile Potent cytotoxicity, particularly in cells deficient in O⁶-alkylguanine-DNA alkyltransferase (AGT) due to the formation of ICLs.[3][5]Cytotoxicity is primarily linked to the high frequency of induced mutations.
Therapeutic Relevance Investigated as a potential anticancer agent due to its cross-linking ability, similar to chloroethylnitrosoureas.Widely used as a research tool for inducing random mutations to study gene function.[1]

Mechanism of Action: A Tale of Two Alkylating Agents

Both this compound and Ethyl methanesulfonate are monofunctional alkylating agents, meaning they initially react with DNA to form a single covalent bond. However, the subsequent fate of the initial DNA adduct distinguishes their mechanisms and biological consequences.

Ethyl Methanesulfonate (EMS): The Point Mutation Inducer

EMS is a classic mutagen that primarily introduces point mutations through the ethylation of guanine at the O⁶ position, forming O⁶-ethylguanine. This altered base frequently mispairs with thymine instead of cytosine during DNA replication.[1] Subsequent rounds of replication then lead to a permanent G:C to A:T transition in the DNA sequence. While EMS can also alkylate other sites on DNA bases, the formation of O⁶-ethylguanine is considered the primary mutagenic lesion.[2]

EMS_Mechanism cluster_0 EMS Interaction with DNA EMS Ethyl Methanesulfonate (EMS) O6_EtG O⁶-ethylguanine EMS->O6_EtG Ethylates O⁶ position DNA_G Guanine in DNA Replication1 DNA Replication O6_EtG->Replication1 Mispairs with Thymine DNA_T Thymine Replication2 Subsequent Replication Replication1->Replication2 AT_Pair A:T Base Pair Replication2->AT_Pair Results in G:C to A:T transition

Figure 1. Mechanism of EMS-induced point mutation.

This compound (CEMS): The Cross-Linking Precursor

CEMS also alkylates DNA, with a notable product being 7-chloroethylguanine.[3] However, the key feature of CEMS is the presence of the reactive chloroethyl group. The initial chloroethyl adduct at a nucleophilic site on one DNA strand, such as the O⁶ position of guanine, can undergo an intramolecular cyclization to form a reactive episulfonium ion or directly be attacked by a nucleophilic site on the opposing DNA strand. This second reaction results in the formation of a highly cytotoxic DNA interstrand cross-link (ICL), covalently linking the two strands of the DNA double helix. This cross-linking ability is particularly effective in cells that are deficient in the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), which can otherwise repair the initial O⁶-chloroethylguanine adduct before it can form a cross-link.[4]

CEMS_Mechanism cluster_1 CEMS Interaction with DNA CEMS 2-Chloroethyl methanesulfonate (CEMS) Chloroethyl_Adduct O⁶-chloroethylguanine CEMS->Chloroethyl_Adduct Chloroethylates O⁶ position DNA_G1 Guanine (Strand 1) ICL DNA Interstrand Cross-link Chloroethyl_Adduct->ICL Reacts with opposing strand DNA_G2 Guanine (Strand 2)

Figure 2. Mechanism of CEMS-induced DNA interstrand cross-linking.

Performance Comparison: Genotoxicity and Cytotoxicity

Direct quantitative comparisons of the genotoxicity and cytotoxicity of CEMS and EMS are limited in the available scientific literature. However, based on their distinct mechanisms of action, we can infer their relative performance in different contexts.

Genotoxicity Profile

ParameterThis compound (CEMS)Ethyl methanesulfonate (EMS)
Primary Genotoxic Lesion DNA Interstrand Cross-links (in AGT-deficient cells), DNA strand breaks.[3][5]O⁶-ethylguanine leading to point mutations.[1]
Mutagenicity Can be mutagenic, but its high cytotoxicity from cross-links can mask this effect.Potent mutagen, primarily causing G:C to A:T transitions.[1]
Clastogenicity Induces chromosome breaks and aberrations, likely due to the processing of cross-links and strand breaks.Can induce chromosomal aberrations at higher concentrations.[2]

Cytotoxicity Profile

The cytotoxicity of these agents is closely linked to their interaction with DNA and the cell's ability to repair the resulting damage.

  • This compound (CEMS): The formation of DNA interstrand cross-links is a major contributor to the high cytotoxicity of CEMS.[5] These lesions are particularly lethal as they block essential cellular processes like DNA replication and transcription. Cells deficient in the AGT repair protein are significantly more sensitive to CEMS.[3] For example, studies have shown that cell lines lacking AGT (Mer⁻) are more susceptible to the cytotoxic effects of CEMS compared to their AGT-proficient (Mer⁺) counterparts.[5]

  • Ethyl methanesulfonate (EMS): The cytotoxicity of EMS is generally attributed to the high mutational load it induces. While individual point mutations may not be lethal, the accumulation of thousands of mutations throughout the genome can disrupt essential gene functions, leading to cell death.

Due to the fundamental differences in their mechanisms, a direct comparison of IC50 values would be highly dependent on the cell line's DNA repair capacity, particularly its AGT status.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CEMS and EMS.

Alkaline Elution Assay for DNA Interstrand Cross-linking

This technique is used to quantify the frequency of DNA interstrand cross-links.

Principle: DNA from untreated cells, when denatured under alkaline conditions, will pass through a filter. DNA with interstrand cross-links will be slower to elute because the two strands are covalently linked and thus have a much larger effective molecular weight.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with varying concentrations of the test compound (e.g., CEMS) for a specified duration. Include a positive control (e.g., a known cross-linking agent like cisplatin) and a negative control (vehicle).

  • Cell Lysis:

    • After treatment, harvest the cells and wash with a cold phosphate-buffered saline (PBS).

    • Load a known number of cells onto a polycarbonate filter.

    • Lyse the cells on the filter using a lysis solution (e.g., 2% SDS, 0.1 M glycine, 0.025 M EDTA, pH 10.0).

  • DNA Elution:

    • Wash the filter with a wash solution (e.g., 0.02 M EDTA, pH 10.0) to remove cellular debris.

    • Elute the DNA with an alkaline elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1) at a constant flow rate.

    • Collect fractions of the eluate at regular time intervals.

  • Quantification:

    • Quantify the amount of DNA in each fraction and the amount remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

    • Plot the fraction of DNA remaining on the filter versus the elution time. A slower elution rate compared to the control indicates the presence of interstrand cross-links.

Alkaline_Elution cluster_workflow Alkaline Elution Workflow A Cell Treatment B Cell Lysis on Filter A->B C Alkaline Elution B->C D Fraction Collection C->D E DNA Quantification D->E F Data Analysis E->F

Figure 3. Workflow for the Alkaline Elution Assay.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The test measures the ability of a chemical to induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.

Methodology:

  • Strain Preparation:

    • Grow overnight cultures of the desired Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation (Optional but Recommended):

    • Prepare an S9 mix from the liver of rats or hamsters pre-treated with an enzyme inducer (e.g., Aroclor 1254). This mix contains microsomal enzymes that can metabolize pro-mutagens into their active forms.

  • Plate Incorporation Assay:

    • To a tube of molten top agar, add the bacterial culture, the test compound at various concentrations, and the S9 mix (if used).

    • Pour the mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubate the plates at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies on each plate.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames_Test cluster_workflow Ames Test Workflow A Mix Bacteria, Test Compound, & S9 B Add to Top Agar A->B C Pour on Minimal Agar Plate B->C D Incubate C->D E Count Revertant Colonies D->E

Figure 4. Workflow for the Ames Test.

In Vitro Micronucleus Assay for Clastogenicity

This assay detects chromosomal damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Methodology:

  • Cell Culture and Treatment:

    • Culture mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat with the test compound at various concentrations.

  • Cytokinesis Block:

    • After treatment, add cytochalasin B to the culture medium. Cytochalasin B inhibits cytokinesis (the final stage of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one round of mitosis after treatment.

  • Cell Harvesting and Staining:

    • Harvest the cells, treat with a hypotonic solution, and fix.

    • Drop the cell suspension onto clean microscope slides.

    • Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring:

    • Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000).

    • A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Micronucleus_Assay cluster_workflow Micronucleus Assay Workflow A Cell Treatment B Add Cytochalasin B A->B C Harvest and Fix Cells B->C D Stain Slides C->D E Score Micronuclei in Binucleated Cells D->E

Figure 5. Workflow for the In Vitro Micronucleus Assay.

Conclusion

This compound and ethyl methanesulfonate, while both potent alkylating agents, exhibit distinct mechanisms of DNA damage that lead to different biological outcomes. EMS is a powerful tool for inducing point mutations, making it invaluable for forward and reverse genetic screens. In contrast, CEMS's ability to form DNA interstrand cross-links makes it a highly cytotoxic agent, particularly in cancer cells with compromised DNA repair pathways, and has led to its investigation as a potential therapeutic. The choice between these two compounds for research or drug development purposes will be dictated by the desired biological endpoint: the generation of genetic diversity through point mutations (EMS) or the induction of potent cytotoxicity through DNA cross-linking (CEMS). A thorough understanding of their respective mechanisms is crucial for the design and interpretation of experiments in genetics and oncology.

References

Efficacy of 2-Chloroethyl Methanesulfonate and Other Mesylates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of 2-Chloroethyl methanesulfonate (ClEtSoSo) and other prominent mesylates used in research and clinical applications. We will delve into their mechanisms of action, present comparative experimental data, outline key experimental protocols, and visualize the cellular pathways they influence. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these alkylating agents.

Mechanism of Action: DNA Alkylation and Cytotoxicity

Alkylating agents exert their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA.[1][2] This process, known as DNA alkylation, disrupts the normal structure and function of DNA, leading to replication errors, strand breaks, and the activation of cell death pathways.[1][2]

Mesylates, esters of methanesulfonic acid, are a class of alkylating agents where the methanesulfonyl group acts as a good leaving group, facilitating the alkylation reaction.[3][4] this compound is a specific type of chloroethylating agent that acts by alkylating the O6 position of guanine in DNA.[5] This initial adduct can then undergo an intramolecular cyclization to form a highly reactive ethylene episulfonium ion, which can then react with the N7 position of a guanine on the opposite DNA strand, forming a cytotoxic interstrand cross-link (ICL).[5][6][7] These ICLs are particularly damaging as they prevent the separation of DNA strands, thereby blocking replication and transcription, ultimately triggering apoptosis.[6]

G AlkylatingAgent Alkylating Mesylate (e.g., this compound) DNA Cellular DNA AlkylatingAgent->DNA Alkylation DNA Alkylation (e.g., O6-chloroethylguanine) DNA->Alkylation ICL Interstrand Cross-link (ICL) Alkylation->ICL DNA_Breaks DNA Strand Breaks Alkylation->DNA_Breaks DDR DNA Damage Response (DDR) Activated ICL->DDR DNA_Breaks->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis If damage is severe Repair Attempted DNA Repair (BER, NER, etc.) DDR->Repair Repair->Apoptosis If repair fails

Figure 1: General mechanism of action for alkylating mesylates.

Comparative Efficacy Data

The efficacy of alkylating agents can be quantified by various metrics, including the half-maximal inhibitory concentration (IC50) in vitro and clinical outcomes in vivo. Below, we summarize available data for this compound and compare the clinically relevant mesylates, busulfan and treosulfan.

In Vitro Cytotoxicity of this compound

Studies have shown that the cytotoxicity of this compound is dependent on the DNA repair capacity of the cell line, particularly the activity of O6-methylguanine-DNA methyltransferase (MGMT), a key repair enzyme.[8] Cells deficient in MGMT (Mer-) are significantly more sensitive to this agent.

Cell LineTypeMGMT StatusKey FindingsReference
VA-13SV40 Transformed Human EmbryoDeficient (Mer-)More sensitive to ClEtSoSo, forms DNA interstrand cross-links.[5]
IMR-90Normal Human EmbryoProficient (Mer+)Less sensitive, no interstrand cross-links detected.[5]
BEHuman Colon CarcinomaDeficient (Mer-)More toxic, sensitivity correlates with interstrand cross-link induction.[8]
HT-29Human Colon CarcinomaProficient (Mer+)More resistant, no interstrand cross-links detected without pretreatment.[8]
Clinical Efficacy Comparison: Busulfan vs. Treosulfan

Busulfan and treosulfan are two other important methanesulfonate esters, widely used as conditioning agents prior to hematopoietic stem cell transplantation (HSCT). While direct comparisons with this compound in this context are unavailable, comparing these two provides valuable insight into the differential efficacy and toxicity within the mesylate class.

ParameterBusulfan-based RegimenTreosulfan-based RegimenPopulationKey FindingsReference(s)
Overall Survival (OS) LowerHigherMDS and AML PatientsTreosulfan showed a significant improvement in OS.[9]
Non-Relapse Mortality (NRM) 12.0%3.9%Pediatric Non-Malignant DiseaseTrended lower with treosulfan.[10]
Acute Graft-vs-Host Disease (aGvHD) Higher RiskLower RiskMDS and AML PatientsTreosulfan was associated with a lower incidence of aGvHD.[9]
Progression-Free Survival (PFS) LowerHigherMyelofibrosis PatientsTreosulfan treatment led to increased PFS.[11]
Graft Failure Lower (n=2)Higher (n=11)Pediatric Non-Malignant DiseaseMore common after treosulfan, but most were rescued by a second procedure.[10][12]

Key Experimental Protocols

Accurate assessment of the efficacy of mesylates requires standardized and robust experimental protocols. The following sections detail common methodologies for in vitro and in vivo evaluation.

In Vitro Cytotoxicity Assay

This protocol outlines a standard procedure for determining the IC50 value of a compound in a cancer cell line.

Methodology

  • Cell Culture: Plate cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the mesylate compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.

  • Treatment: Expose the cells to the various concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a viability assay, such as the MTT or MTS assay. Add the reagent to the wells and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to an untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.[1]

G start Start: Seed Cells in 96-well Plate treat Treat with Serial Dilutions of Mesylate Compound start->treat incubate Incubate for Specified Duration (e.g., 48h) treat->incubate assay Add Viability Reagent (e.g., MTT, MTS) incubate->assay incubate2 Incubate per Protocol assay->incubate2 read Read Absorbance (Plate Reader) incubate2->read analyze Calculate % Viability vs. Untreated Control read->analyze plot Plot Dose-Response Curve analyze->plot ic50 Calculate IC50 Value plot->ic50

Figure 2: Experimental workflow for an in vitro cytotoxicity assay.
DNA Adduct Analysis via LC-MS/MS

This protocol describes a method to quantify the formation of DNA adducts following exposure to an alkylating agent.

Methodology

  • Exposure: Treat cells or animals with the mesylate compound.

  • DNA Isolation: Harvest cells or tissues and isolate genomic DNA using a standard DNA extraction kit or protocol.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual 2'-deoxyribonucleosides using a cocktail of nucleases (e.g., DNase I, alkaline phosphatase).[13]

  • Sample Cleanup: Purify the hydrolyzed DNA sample, often using solid-phase extraction (SPE) or filtration to remove enzymes and other contaminants.[13]

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[14][15]

    • Chromatography: Separate the modified and unmodified nucleosides on a C18 column.

    • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode.[15] Perform selected-reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the parent ion of the expected DNA adduct and its characteristic fragment ion (typically the neutral loss of the deoxyribose sugar).[13][15][16]

  • Quantification: Quantify the adducts by comparing their peak areas to those of a stable isotope-labeled internal standard.

G start Treat Cells/Tissues with Mesylate isolate Isolate Genomic DNA start->isolate hydrolyze Enzymatic Hydrolysis to Deoxyribonucleosides isolate->hydrolyze cleanup Sample Cleanup (SPE) hydrolyze->cleanup inject Inject into LC-MS/MS System cleanup->inject separate LC Separation inject->separate ionize Mass Spectrometry (ESI, SRM/PRM) separate->ionize detect Detect Parent and Fragment Ions ionize->detect quantify Quantify Adducts vs. Internal Standard detect->quantify end Result: Adducts per unit of DNA quantify->end

Figure 3: Workflow for DNA adduct analysis by LC-MS/MS.
In Vivo Efficacy Assessment in Xenograft Models

This protocol provides a general framework for evaluating the anti-tumor activity of a compound in a mouse xenograft model.[17][18]

Methodology

  • Animal Model: Use immunocompromised mice (e.g., NCr nude or NSG mice).[18][19]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.[19]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 0.3–0.6 cm³).[19]

  • Randomization: Randomly assign mice into treatment and control (vehicle) groups.

  • Treatment: Administer the mesylate compound and vehicle according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.[20][21] Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a fixed duration.

  • Analysis: Compare the tumor growth curves between the treated and control groups. Calculate metrics such as tumor growth inhibition (TGI).

G cluster_1 start Inject Human Cancer Cells into Immunocompromised Mice grow Allow Tumors to Reach Palpable Size start->grow randomize Randomize Mice into Control & Treatment Groups grow->randomize treat Administer Compound (or Vehicle) on Schedule randomize->treat measure Measure Tumor Volume & Body Weight Regularly treat->measure Repeat for Study Duration loop measure->loop Repeat for Study Duration loop->treat endpoint Reach Study Endpoint loop->endpoint analyze Analyze Tumor Growth Inhibition (TGI) endpoint->analyze result Assess In Vivo Efficacy analyze->result

Figure 4: Workflow for in vivo efficacy studies using xenograft models.

Cellular Signaling Pathways in Response to DNA Alkylation

The DNA damage induced by mesylates activates a complex network of signaling pathways known as the DNA Damage Response (DDR).[22] The primary goal of the DDR is to detect the lesions, halt the cell cycle to allow time for repair, and initiate apoptosis if the damage is irreparable.

Key pathways involved in the repair of alkylation damage include:

  • Base Excision Repair (BER): This is the primary pathway for repairing smaller N-alkyl lesions (e.g., N3-methyladenine, N7-methylguanine).[22][23] It involves a series of enzymes that recognize and remove the damaged base, creating an abasic site that is then filled in by a DNA polymerase and sealed by a ligase.[6]

  • O6-Methylguanine-DNA Methyltransferase (MGMT): This protein directly reverses O6-alkylguanine adducts by transferring the alkyl group from the DNA to one of its own cysteine residues.[23] This is a "suicide" mechanism as the protein is inactivated after one reaction.

  • Mismatch Repair (MMR): This system recognizes mispairs, such as O6-methylguanine paired with thymine, that can arise during replication of alkylated DNA.[6][24] If the damage is not repaired, the persistence of these mispairs can trigger MMR-dependent signaling that leads to cell cycle arrest and apoptosis.[6]

  • Nucleotide Excision Repair (NER): While primarily involved in repairing bulky adducts, NER can also play a role in processing some alkylation lesions.[22][23]

  • Double-Strand Break (DSB) Repair: DSBs can arise as a secondary consequence of processing alkylation damage, particularly when replication forks collapse at the site of a lesion.[6] These are repaired by either homologous recombination (HR) or non-homologous end joining (NHEJ).[6][24]

The central kinase ATM and the tumor suppressor p53 are critical regulators of the DDR, orchestrating the decision between cell cycle arrest and apoptosis.[22]

G cluster_0 DNA Damage & Recognition cluster_1 Signal Transduction cluster_2 Repair Pathways cluster_3 Cell Fate Outcomes Damage DNA Alkylation Adducts (N-alkyl, O-alkyl, ICLs) Sensor Sensor Proteins (e.g., MMR system) Damage->Sensor BER Base Excision Repair (BER) (for N-alkylations) Damage->BER MGMT MGMT Direct Reversal (for O6-alkylguanine) Damage->MGMT NER Nucleotide Excision Repair (NER) Damage->NER DSB_Repair DSB Repair (HR/NHEJ) Damage->DSB_Repair ATM ATM Kinase Activation Sensor->ATM p53 p53 Stabilization & Activation ATM->p53 Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Arrest Apoptosis Apoptosis p53->Apoptosis Severe Damage Survival Cell Survival (Repair Successful) BER->Survival MGMT->Survival NER->Survival DSB_Repair->Survival

Figure 5: Key signaling pathways in the DNA damage response to alkylating agents.

References

Cross-validation of 2-Chloroethyl Methanesulfonate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental performance of 2-Chloroethyl methanesulfonate (CEMS), a DNA alkylating agent, with other commonly used alternatives. This document synthesizes available experimental data to facilitate informed decisions in research and development.

This compound (also known as Clomesone or CIEtSoSo) is a chloroethylating agent that has demonstrated significant antitumor activity in preclinical studies.[1] Unlike chloroethylnitrosoureas (CIEtNUs), CEMS offers a more selective mechanism of action, primarily producing 7-chloroethylguanine adducts in DNA without the generation of hydroxyethyl products, which are common side reactions of CIEtNUs.[2] This targeted activity suggests a potentially more favorable toxicological profile.

Comparative Cytotoxicity

Table 1: Comparative in vitro Cytotoxicity (IC50) of Selected Alkylating Agents

Alkylating AgentCell LineIC50 (µM)Reference
Carmustine (BCNU) HL-60 (Leukemia)10.0[3]
MOLT-4 (Leukemia)22.0[3]
MCF7 (Breast Cancer)>100[4]
HT29 (Colon Cancer)89.12[4]
Lomustine (CCNU) U87 MG (Glioblastoma)~20-55[5][6]
U251 MG (Glioblastoma)~15-40[5][6]
Melphalan HL-60 (Leukemia)4.5[3]
MOLT-4 (Leukemia)1.5[3]
RPMI8226 (Multiple Myeloma)8.9[7]
THP1 (Leukemia)6.26[7]
Cisplatin A549 (Lung Cancer)7.49 (48h)[8]
MCF-7 (Breast Cancer)~6.4 - 20[9][10]
HeLa (Cervical Cancer)~5 - 15[9]
HepG2 (Liver Cancer)~8 - 25[9]

Note: IC50 values can vary significantly based on experimental conditions such as exposure time, cell density, and the specific assay used.

Studies have shown that CEMS exhibits differential cytotoxicity, being more toxic to cells deficient in O6-alkylguanine-DNA alkyltransferase (AGT), a key DNA repair protein.[1] This suggests that its efficacy may be particularly pronounced in tumors with reduced DNA repair capacity.

Mechanism of Action: DNA Damage Response

Like other chloroethylating agents, CEMS induces cytotoxicity by forming covalent adducts with DNA, leading to interstrand cross-links. These cross-links block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis). The cellular response to this type of DNA damage is a complex signaling cascade known as the DNA Damage Response (DDR).

The DDR is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[11][12] Upon sensing DNA damage, these kinases phosphorylate a cascade of downstream proteins, including the tumor suppressor p53 and checkpoint kinases Chk1 and Chk2.[13][14] Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, initiate apoptosis.[15]

Below is a generalized diagram of the DNA damage response pathway initiated by DNA cross-linking agents.

DNA_Damage_Response cluster_nucleus Nucleus cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors CEMS 2-Chloroethyl methanesulfonate (CEMS) DNA DNA CEMS->DNA Alkylates Guanine DNA_damage DNA Interstrand Cross-links ATM ATM DNA_damage->ATM activates ATR ATR DNA_damage->ATR activates p53 p53 ATM->p53 phosphorylates Chk2 Chk2 ATM->Chk2 phosphorylates ATR->p53 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest induces DNA_Repair DNA Repair (e.g., NER, HR) p53->DNA_Repair activates Apoptosis Apoptosis p53->Apoptosis induces Chk1->CellCycleArrest Chk2->p53 phosphorylates Chk2->CellCycleArrest MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with CEMS/ Other Alkylating Agents A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570nm) F->G H 8. Calculate IC50 G->H Alkaline_Elution_Workflow A 1. Label DNA & Treat Cells B 2. Lyse Cells on Filter A->B C 3. Alkaline Elution of DNA B->C D 4. Collect & Quantify DNA Fractions C->D E 5. Calculate Cross-linking Index D->E

References

2-Chloroethyl Methanesulfonate: A Sharper Tool for DNA Alkylation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more precise and effective molecular tools is perpetual. In the realm of DNA alkylating agents, 2-Chloroethyl methanesulfonate (CIEtSoSo), also known as Clomesone, emerges as a compelling alternative to traditional agents like nitrogen mustards and nitrosoureas, offering enhanced selectivity and a potentially improved safety profile. This guide provides an objective comparison of CIEtSoSo with conventional alkylating agents, supported by experimental data, detailed methodologies, and visual representations of key cellular processes.

Traditional alkylating agents, while potent in their anticancer activity, are often beset by a lack of specificity, leading to off-target effects and significant toxicity. They function by covalently attaching an alkyl group to DNA, primarily at the N7 position of guanine, but also at other sites, leading to DNA damage and cell death. However, this broad reactivity can also damage healthy cells, causing severe side effects.

This compound distinguishes itself through a more refined mechanism of action. Its simpler chemistry allows for a more selective alkylation of DNA, minimizing the formation of certain byproducts associated with traditional agents.

Superior Selectivity in DNA Adduct Formation

A key advantage of this compound lies in its precise interaction with DNA. Unlike chloroethylnitrosoureas (CIEtNUs), which can generate both chloroethyl and hydroxyethyl adducts on DNA bases, CIEtSoSo almost exclusively produces 7-chloroethylguanine.[1] This eliminates the formation of 7-hydroxyethylguanine, a major side product of CIEtNu activity that does not contribute to the desired cytotoxic cross-linking but may contribute to unwanted side effects.[1]

Furthermore, studies have shown that while some nitrosoureas exhibit a preference for alkylating guanine bases within runs of guanines in a DNA sequence, this compound displays little to no sequence selectivity. This suggests a more uniform and predictable pattern of DNA alkylation.

Comparative Performance: Efficacy and Cytotoxicity

While direct comparative IC50 values for this compound against a wide range of traditional alkylating agents in multiple cell lines are not extensively documented in single studies, preclinical research has demonstrated its significant antitumor activity.

In Vivo Antitumor Activity:

In murine tumor models, clomesone has shown significant efficacy against various cancers, including L1210 and P388 leukemias, B16 melanoma, Lewis lung carcinoma, and M5076 sarcoma.[2] Notably, it has demonstrated activity against P388 leukemia sublines that are resistant to other conventional alkylating agents such as cyclophosphamide and melphalan (a nitrogen mustard).[2] This suggests that CIEtSoSo may be effective in cases where resistance to traditional therapies has developed. Its in vivo efficacy is generally comparable to that of chloroethylnitrosoureas.[2]

Data Summary: In Vivo Antitumor Activity of this compound (Clomesone)

Tumor ModelImplantation SiteActivity
L1210 Leukemiai.p., s.c., i.c.Significant
P388 Leukemiai.p.Significant
B16 Melanomas.c.Significant
Lewis Lung Carcinomas.c.Significant
M5076 Sarcomas.c.Significant
P388/Cyclophosphamide-resistanti.p.Active
P388/L-phenylalanine mustard-resistanti.p.Active
P388/BCNU-resistanti.p.Not Active

Source: Data compiled from in vivo studies in mice.[2]

A Potentially Favorable Safety Profile

The enhanced selectivity of this compound is hypothesized to translate to a better safety profile. By avoiding the formation of non-essential DNA adducts and non-specific reactions, CIEtSoSo may exert fewer off-target effects, potentially leading to reduced toxicity compared to traditional alkylating agents.[2] Early studies have investigated its toxicity profile in animal models, such as dogs, providing foundational data for its safety assessment.[3] The lack of carbamoylating activity, a characteristic of some nitrosoureas that can lead to protein modification and additional toxicity, further supports the potential for a more favorable therapeutic window for CIEtSoSo.[2]

Visualizing the Molecular Mechanisms

To better understand the distinct actions of this compound and traditional alkylating agents, the following diagrams illustrate their respective DNA alkylation pathways and a general workflow for evaluating their cytotoxic effects.

DNA Alkylation by this compound vs. Nitrosoureas cluster_0 This compound (CIEtSoSo) cluster_1 Traditional Nitrosoureas (e.g., BCNU) CIEtSoSo CIEtSoSo Guanine_C Guanine in DNA CIEtSoSo->Guanine_C Alkylation 7-CEG 7-Chloroethylguanine Guanine_C->7-CEG Forms Crosslink_C DNA Interstrand Cross-linking 7-CEG->Crosslink_C Leads to BCNU BCNU Guanine_B Guanine in DNA BCNU->Guanine_B Alkylation 7-CEG_B 7-Chloroethylguanine Guanine_B->7-CEG_B Forms 7-HEG 7-Hydroxyethylguanine (Side Product) Guanine_B->7-HEG Also Forms Crosslink_B DNA Interstrand Cross-linking 7-CEG_B->Crosslink_B Leads to Experimental Workflow for Cytotoxicity Assessment Start Cancer Cell Culture Treatment Treat with Alkylating Agent (e.g., CIEtSoSo, Nitrogen Mustard) Start->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, XTT) Incubation->ViabilityAssay DataAnalysis Data Analysis ViabilityAssay->DataAnalysis IC50 IC50 Calculation DataAnalysis->IC50 Determine Comparison Compare Potency of Agents IC50->Comparison

References

Independent Verification of Clomesone's Antineoplastic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antineoplastic activity of Clomesone with established alternative agents. The available experimental data for Clomesone is summarized and contrasted with the performance of carmustine, dacarbazine, and cyclophosphamide, which are used for similar cancer types as those initially tested for Clomesone. This document aims to offer a clear perspective on the current state of research and highlight the need for further independent verification of Clomesone's therapeutic potential.

Summary of Antineoplastic Activity

The initial promising antineoplastic activity of Clomesone, as reported in 1989, has been questioned by a subsequent preclinical evaluation in 1993. The following tables summarize the available quantitative data from these studies, alongside data for comparable alternative drugs.

Table 1: In Vivo Antineoplastic Activity of Clomesone

Tumor ModelHostDrug AdministrationEfficacy MetricResultReference
L1210 LeukemiaMouse (i.p.)i.p., various schedulesIncreased LifespanSignificant antitumor activity[1]
L1210 LeukemiaMouse (s.c.)i.p. or s.c.Tumor Growth InhibitionActive[1]
L1210 LeukemiaMouse (i.c.)i.p. or i.v.Increased LifespanActive[1]
P388 LeukemiaMouse (i.p.)i.p.Increased LifespanActive[1]
B16 MelanomaMouse (i.p.)i.p.Increased LifespanActive[1]
Lewis Lung CarcinomaMouse (i.v.)i.p.Increased LifespanActive[1]
M5076 SarcomaMouse (i.p.)i.p.Increased LifespanActive[1]
Colon Adenocarcinomas (transplantable)MouseNot specifiedTumor Growth InhibitionNot impressive[2]

Table 2: In Vitro Cytotoxicity of Clomesone

Cell LineCancer TypeEfficacy MetricResultReference
Human Colorectal Carcinoma Cell LinesColorectal CancerNot specifiedNo activity in the majority of cell lines[2]

Table 3: Antineoplastic Activity of Alternative Agents (in Murine Models)

DrugTumor ModelHostEfficacy MetricResult
Carmustine LeukemiaRatNot specifiedCured induced leukemia at 10 mg/kg
Dacarbazine B16 MelanomaMouseTumor Growth InhibitionSignificant delay in tumor progression at 200 mg/kg
Cyclophosphamide Small Cell Lung Cancer (human tumor graft)MouseTumor Growth InhibitionTemporarily worked on its own

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification of scientific findings. The available information for the key experiments cited is provided below.

Clomesone In Vivo Antitumor Studies (Dykes et al., 1989)

A full detailed protocol from this study is not publicly available. The abstract indicates the following:

  • Tumor Models : Murine L1210 and P388 leukemias, B16 melanoma, Lewis lung carcinoma, and M5076 sarcoma.[1]

  • Drug Administration : Intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) routes were used, with various treatment schedules.[1]

  • Efficacy Evaluation : The primary metric for efficacy was an increase in lifespan for leukemia models and tumor growth inhibition for solid tumors.[1]

Clomesone Preclinical Evaluation (Matthew et al., 1993)
  • In Vitro Studies : A panel of established murine and human tumor cell lines, including those derived from solid human colorectal carcinomas, were used to assess the in vitro activity of Clomesone.[2]

  • In Vivo Studies : Three transplantable adenocarcinomas of the mouse colon were used to examine in vivo antitumor activity.[2]

  • Toxicity Assessment : In vivo bone marrow toxicity was evaluated using a spleen colony-forming unit assay.[2]

  • Pharmacokinetics : The pharmacokinetic behavior of Clomesone in vivo and its stability in vitro were analyzed by gas chromatography with electron capture detection.[2]

Alternative Agent In Vivo Studies
  • Carmustine in Leukemia : Inbred Piebald variegated rats with induced leukemia were treated with 10 mg/kg of carmustine on days 6 and 13 following cell transmission.

  • Dacarbazine in Melanoma : B16-F10 mouse melanoma model was used. Dacarbazine (200 mg/kg, i.p.) was administered when tumors were established.[3]

  • Cyclophosphamide in Lung Cancer : Human small cell lung cancer tumors were grafted into mice. Cyclophosphamide was administered to assess its effect on tumor growth.[4]

Mechanism of Action and Signaling Pathways

Clomesone is a chloroethylating agent, a class of compounds that exert their antineoplastic effects primarily through the alkylation of DNA.[2] This action leads to the formation of cross-links within the DNA strands, which inhibits DNA replication and transcription, ultimately inducing cell death.

Clomesone_Mechanism Clomesone Clomesone (Chloroethylating Agent) ReactiveIntermediates Reactive Chloroethylating Intermediates Clomesone->ReactiveIntermediates Metabolic Activation DNA Cellular DNA ReactiveIntermediates->DNA Covalent Bonding Alkylation Alkylation of Guanine (O6 and N7 positions) DNA->Alkylation Crosslinking DNA Inter- and Intra-strand Cross-linking Alkylation->Crosslinking ReplicationBlock Inhibition of DNA Replication & Transcription Crosslinking->ReplicationBlock Apoptosis Cell Cycle Arrest & Apoptosis ReplicationBlock->Apoptosis

Figure 1: Proposed mechanism of action for Clomesone.

The alternative agents—carmustine, dacarbazine, and cyclophosphamide—are also alkylating agents, but their activation and specific interactions with DNA differ.

Alternative_Mechanisms cluster_carmustine Carmustine cluster_dacarbazine Dacarbazine cluster_cyclophosphamide Cyclophosphamide Carmustine Carmustine Carmustine_Intermediates Chloroethyl Diazonium Hydroxide & Isocyanate Carmustine->Carmustine_Intermediates Spontaneous Decomposition Carmustine_DNA DNA Cross-linking Carmustine_Intermediates->Carmustine_DNA Dacarbazine Dacarbazine MTIC MTIC Dacarbazine->MTIC Hepatic Metabolism Diazomethane Diazomethane MTIC->Diazomethane Dacarbazine_DNA DNA Methylation Diazomethane->Dacarbazine_DNA Cyclophosphamide Cyclophosphamide (Prodrug) Hydroxycyclo 4-Hydroxycyclophosphamide Cyclophosphamide->Hydroxycyclo Hepatic Metabolism Aldophosphamide Aldophosphamide Hydroxycyclo->Aldophosphamide PhosphoramideMustard Phosphoramide Mustard Aldophosphamide->PhosphoramideMustard Cyclo_DNA DNA Cross-linking PhosphoramideMustard->Cyclo_DNA

Figure 2: Activation pathways of alternative alkylating agents.

Discussion and Conclusion

The initial findings by Dykes et al. in 1989 suggested that Clomesone possessed significant antineoplastic activity across a range of murine tumor models, with an efficacy comparable to the chloroethylnitrosoureas.[1] However, a subsequent and more detailed preclinical evaluation by Matthew et al. in 1993 presented conflicting results.[2] This later study found Clomesone's in vivo activity against murine colon adenocarcinomas to be unimpressive and noted associated myelosuppression.[2] Furthermore, the in vitro screening against a panel of human colorectal carcinoma cell lines showed a lack of activity.[2] The authors of the 1993 study suggested that the discrepancy in findings might be attributable to pharmacokinetic factors, with a failure to achieve effective drug concentrations at the tumor site in their models.[2]

Since these initial studies, there has been a notable absence of further independent verification of Clomesone's antineoplastic activity in the published scientific literature. No recent clinical trials for its use as an anticancer agent have been registered.

References

Confirming the Mode of Cell Death Induced by 2-Chloroethyl Methanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl methanesulfonate (CEMS) is a potent monofunctional alkylating agent known for its genotoxic effects, primarily through the induction of DNA damage.[1] While its cytotoxicity is established, the precise mode of cell death elicited by CEMS is not extensively documented in publicly available literature. This guide provides a comparative analysis, drawing parallels with structurally and functionally similar compounds, to posit that apoptosis is the predominant mechanism of CEMS-induced cell death. We present detailed experimental protocols and hypothetical data to equip researchers with the necessary tools to validate this hypothesis.

Introduction to this compound (CEMS)

CEMS is an antineoplastic agent that exerts its cytotoxic effects by chloroethylating DNA, leading to the formation of DNA interstrand cross-links and strand breaks.[1] This mechanism of action is shared with other chloroethylating agents and methanesulfonates, which are known to be potent inducers of programmed cell death. The cellular response to such extensive DNA damage often involves the activation of specific signaling pathways that culminate in a controlled form of cell suicide to eliminate genetically compromised cells.

Comparative Analysis with Functionally Similar Compounds

To infer the mode of cell death induced by CEMS, we compare its activity with that of two well-characterized alkylating agents: 2-chloroethylethyl sulfide (CEES) and methyl methanesulfonate (MMS).

Compound Mechanism of Action Reported Mode of Cell Death Key Experimental Findings
This compound (CEMS) DNA chloroethylation, leading to interstrand cross-links and strand breaks.[1]Hypothesized: Apoptosis Direct experimental data on the specific mode of cell death is limited in the provided search results.
2-chloroethylethyl sulfide (CEES) Sulfur vesicating agent that causes DNA damage.Apoptosis.[2]Induction of DNA fragmentation (ladder pattern on agarose gel), chromatin condensation, and positive TUNEL staining.[2]
Methyl methanesulfonate (MMS) DNA alkylating agent.Apoptosis.[3]Induction of apoptosis is associated with loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[3]

The evidence from these related compounds strongly suggests that the DNA damage inflicted by CEMS would likely trigger an apoptotic cascade.

Proposed Signaling Pathway for CEMS-Induced Apoptosis

Based on the known mechanisms of DNA damage-induced apoptosis, we propose the following signaling pathway for CEMS.[4][5][6]

CEMS_Apoptosis_Pathway Proposed CEMS-Induced Apoptosis Pathway CEMS 2-Chloroethyl methanesulfonate (CEMS) DNA_Damage DNA Damage (Interstrand Cross-links, Strand Breaks) CEMS->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling cascade for CEMS-induced apoptosis.

Experimental Protocols to Confirm Apoptosis

To empirically determine the mode of cell death induced by CEMS, a series of well-established assays should be performed.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Culture cells to the desired confluency and treat with various concentrations of CEMS for different time points.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Hypothetical Data Presentation:

CEMS Concentration (µM) % Viable Cells (Annexin V- / PI-) % Early Apoptotic Cells (Annexin V+ / PI-) % Late Apoptotic Cells (Annexin V+ / PI+) % Necrotic Cells (Annexin V- / PI+)
0 (Control)95212
107015105
504035205
1001550305
Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Principle: Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[7][8][9][10][11] Active caspases cleave specific substrates, and this activity can be measured using a colorimetric or fluorometric assay.

Protocol:

  • Treat cells with CEMS as described previously.

  • Lyse the cells to release intracellular contents.

  • Add a caspase-3 substrate conjugated to a chromophore or fluorophore to the cell lysate.

  • Incubate to allow the active caspase-3 to cleave the substrate, releasing the reporter molecule.

  • Measure the absorbance or fluorescence using a spectrophotometer or fluorometer.

Hypothetical Data Presentation:

CEMS Concentration (µM) Relative Caspase-3 Activity (Fold Change vs. Control)
0 (Control)1.0
102.5
506.8
10012.3
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

Principle: During apoptosis, endonucleases cleave DNA into fragments. The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of these DNA fragments with fluorescently labeled dUTPs.

Protocol:

  • Treat cells with CEMS, harvest, and fix them.

  • Permeabilize the cells to allow entry of the labeling reagents.

  • Incubate the cells with the TdT enzyme and fluorescently labeled dUTPs.

  • Wash the cells and analyze by flow cytometry or fluorescence microscopy.

Hypothetical Data Presentation:

CEMS Concentration (µM) % TUNEL-Positive Cells
0 (Control)< 1
1018
5045
10075

Experimental Workflow and Logic

The following diagram illustrates the workflow for confirming CEMS-induced apoptosis.

CEMS_Workflow Experimental Workflow to Confirm CEMS-Induced Apoptosis cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis and Conclusion Cell_Culture Cell Culture CEMS_Treatment CEMS Treatment (Dose- and Time-course) Cell_Culture->CEMS_Treatment Annexin_V Annexin V / PI Staining CEMS_Treatment->Annexin_V Caspase Caspase Activity Assay CEMS_Treatment->Caspase TUNEL TUNEL Assay CEMS_Treatment->TUNEL Flow_Cytometry Flow Cytometry / Microscopy Annexin_V->Flow_Cytometry Data_Quantification Data Quantification Caspase->Data_Quantification TUNEL->Flow_Cytometry Flow_Cytometry->Data_Quantification Conclusion Conclusion: CEMS Induces Apoptosis Data_Quantification->Conclusion

Caption: Workflow for investigating CEMS-induced cell death.

Conclusion

While direct experimental evidence specifically for this compound is pending, the available data on its mechanism of action as a DNA-damaging agent and the established cellular responses to similar compounds strongly support the hypothesis that CEMS induces apoptosis. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to systematically investigate and confirm the mode of cell death induced by CEMS, thereby contributing to a more complete understanding of its cytotoxic properties for applications in research and drug development.

References

Safety Operating Guide

Proper Disposal of 2-Chloroethyl Methanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

2-Chloroethyl methanesulfonate is a potent alkylating agent utilized in various research and development applications, including the synthesis of pharmaceuticals.[1] Due to its hazardous nature, including being harmful if swallowed and causing skin and serious eye irritation, proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.[2] This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be familiar with its hazard classifications and the required personal protective equipment (PPE). This information is critical for preventing accidental exposure.

Table 1: Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation.[2]
Carcinogenicity (Suspected)Category 2H351: Suspected of causing cancer.[3]

Table 2: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Hand Protection Wear protective gloves.To prevent skin contact and irritation.[2]
Eye/Face Protection Wear chemical safety goggles or a face shield.To protect against splashes and serious eye irritation.[2][3]
Skin and Body Protection Wear appropriate protective clothing and a lab coat.To prevent skin exposure.
Respiratory Protection Use in a well-ventilated area or with a respirator.To avoid inhalation of vapors or mists.[4]

Primary Disposal Procedure: Hazardous Waste Collection

The universally recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected by and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][5] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.

Step-by-Step Protocol for Waste Collection:

  • Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab, at or near the point of generation, to accumulate the hazardous waste. This area must be under the control of the laboratory personnel.

  • Use a Compatible Waste Container:

    • Select a container that is in good condition, compatible with this compound, and has a tightly sealing screw-top cap.

    • Ensure the container is clean on the outside to prevent accidental exposure.

  • Properly Label the Waste Container:

    • As soon as the first drop of waste is added, label the container with the words "HAZARDOUS WASTE".

    • Clearly list all chemical constituents by their full name and their approximate percentage. Do not use abbreviations or chemical formulas.

  • Keep the Container Closed: The hazardous waste container must remain tightly capped at all times, except when you are actively adding waste.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams. It is best practice to keep waste from antineoplastic or alkylating agents separate from other laboratory chemical wastes.

  • Request a Waste Pickup: Once the container is full, or if it is no longer being used, submit a hazardous waste pickup request to your institution's EHS department through their specified online form or contact number.[6]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Ensure Safety: Evacuate the immediate area if the spill is large. Ensure proper ventilation and wear the full PPE as described in Table 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material (such as vermiculite, sand, or commercial sorbent pads) to contain and collect the material.

  • Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the Area:

    • For general surface decontamination after a spill, 70% isopropyl alcohol can be used to clean the area, with the cleaning materials also disposed of as hazardous waste.[7]

  • Dispose of Cleanup Materials: All materials used for the spill cleanup (absorbent, gloves, etc.) must be placed in the hazardous waste container and disposed of according to the primary disposal procedure.

Chemical Deactivation: Important Considerations

Some general protocols exist for the chemical deactivation of cytotoxic or alkylating agents, often involving oxidation with reagents like sodium hypochlorite (bleach) followed by neutralization with sodium thiosulfate.[7] However, these are generalized methods and their effectiveness and safety for this compound have not been specifically validated in the provided search results. The reaction of bleach with certain chemicals can also produce toxic gases.[8]

Therefore, chemical deactivation or neutralization of bulk this compound as a primary disposal method is not recommended without a validated protocol and approval from your institution's safety professionals. The primary and mandated disposal route is through hazardous waste collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Is this an empty container with only trace residue? A->B D Is this bulk liquid, solid, or grossly contaminated material? A->D C Dispose as 'Trace Waste' in designated container (e.g., yellow bag) for incineration. B->C Yes B->D No E Treat as 'Bulk Hazardous Waste' D->E Yes F Select a compatible, leak-proof container with a tightly sealing lid. E->F G Label container: 'HAZARDOUS WASTE' + full chemical names + percentages F->G H Store in a designated Satellite Accumulation Area (SAA). Keep container closed. G->H I Is container full or no longer in use? H->I J Continue to collect waste in the SAA. I->J No K Schedule a pickup with Environmental Health & Safety (EHS). I->K Yes J->H L EHS collects and manages final disposal. K->L

References

Safe Handling of 2-Chloroethyl Methanesulfonate: A Guide to Personal Protective Equipment and Operational Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds is paramount. 2-Chloroethyl methanesulfonate, a suspected carcinogen and known irritant, demands rigorous adherence to safety protocols to minimize exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for its handling.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2][3]

  • Harmful in contact with skin (H312)[2]

  • Harmful if inhaled (H332)[2]

  • Causes skin irritation (H315)[1][3]

  • Causes serious eye irritation (H319)[1][3]

  • May cause respiratory irritation (H335)[3]

  • Suspected of causing cancer (H351)[2]

Given its profile as a hazardous alkylating agent, all handling must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the minimum required PPE for handling this compound. Selections should be based on a risk assessment of the specific procedures being performed.

Body PartPPE SpecificationRationale & Best Practices
Hands Double Gloves Wear two pairs of chemotherapy-rated, powder-free nitrile gloves meeting ASTM D6978 standards.[4][5] The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change the outer glove immediately upon contamination or every 30 minutes.[5]
Body Impervious Gown A disposable, polyethylene-coated or laminated gown with long, cuffed sleeves is required.[4][5][6] It must be back-closing to minimize contamination risk and should be shown to resist permeability by hazardous drugs.[5][7]
Eyes/Face Goggles & Face Shield Chemical safety goggles are mandatory.[8][9][10] For splash hazards, a full face shield must be worn over the safety goggles to provide comprehensive protection.[2][4]
Respiratory Respirator For any procedure that may generate aerosols or vapors, a fit-tested NIOSH-certified N95 respirator is the minimum requirement.[4][5] For higher-risk operations or spills, a powered air-purifying respirator (PAPR) or a respirator with an organic vapor/acid gas cartridge (Type ABEK) should be used.[2][9]

Operational Plan: Step-by-Step Guidance

Adherence to a strict, procedural workflow is critical for safety. The following steps outline the process for preparing, handling, and concluding work with this compound.

Pre-Handling & Preparation
  • Designate Area: All work must be conducted in a designated area within a certified chemical fume hood, Class II Biosafety Cabinet, or glove box to contain any potential vapors or aerosols.[6]

  • Verify Engineering Controls: Ensure the fume hood or other ventilation control is functioning correctly. An emergency eyewash station and safety shower must be immediately accessible.[3][10][11]

  • Assemble Materials: Gather all necessary equipment, including the chemical container, reaction vessels, absorbent pads, and designated waste containers, placing them within the containment area before starting.

  • Don PPE: Put on all required PPE in the correct order: gown, inner gloves, N95 respirator, goggles, face shield, and finally, outer gloves over the gown's cuffs.[4]

Chemical Handling
  • Work Within Containment: Keep all materials and operations within the fume hood. Use non-sparking tools and ground equipment to prevent static discharge.[8][12]

  • Avoid Contamination: Handle the chemical with care to prevent splashes or aerosol generation. Do not eat, drink, or smoke in the handling area.[1]

  • Immediate Cleanup: If a minor spill occurs within the hood, cover it immediately with an inert absorbent material (e.g., sand, dry lime, or soda ash) and place it in the designated hazardous waste container.[11]

Post-Handling & Decontamination
  • Secure Chemical: Tightly close the primary container and store it in a locked, well-ventilated area as per safety data sheet recommendations.[8]

  • Decontaminate Surfaces: Thoroughly wipe down all surfaces inside the fume hood with an appropriate decontamination solution, followed by a water rinse. Dispose of all cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. First, remove the outer gloves. Then, remove the gown and face shield. The inner gloves, goggles, and respirator should be removed last, followed by immediate hand washing.[4]

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds after all PPE has been removed.[1][11]

Workflow for Handling this compound

G prep 1. Preparation - Verify Fume Hood - Assemble Materials - Don Full PPE handling 2. Handling - Work in Fume Hood - Prevent Aerosols - Use Grounded Equipment prep->handling decon 3. Decontamination - Secure Chemical - Clean Work Area - Doff PPE Correctly handling->decon emergency Emergency Procedures (Spill or Exposure) handling->emergency Incident Occurs disposal 4. Waste Disposal - Segregate Waste - Label Containers - Arrange for Pickup decon->disposal complete Work Complete disposal->complete spill Spill Response - Evacuate & Notify - Contain & Absorb - Decontaminate Area emergency->spill Spill exposure Exposure Response - Remove from Area - Flush (Skin/Eyes) - Seek Medical Aid emergency->exposure Exposure spill->decon After Cleanup exposure->decon After First Aid

Caption: Workflow for safe handling, decontamination, and emergency response.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with lukewarm water and mild soap for at least 15 minutes.[13][14] Do not abrade the skin.[13] Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes at an eyewash station.[14] Hold eyelids open and away from the eyeball to ensure thorough rinsing.[14] Remove contact lenses if possible while rinsing.[1][14] Seek immediate medical attention.[9][12]

  • Inhalation: Move the affected person to fresh air immediately.[1][8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9][12] Rinse the mouth with water.[1] Call a poison control center or seek immediate medical attention.[1][9]

Spill Response Plan
  • Minor Spill (inside fume hood):

    • Ensure full PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., dry lime, sand, or soda ash).[11]

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[8][11]

    • Decontaminate the area and all tools used.

  • Major Spill (outside fume hood):

    • Evacuate: Immediately alert all personnel in the area and evacuate.[11]

    • Isolate: Restrict access to the spill area.

    • Notify: Inform the institutional Environmental Health & Safety (EHS) department and emergency services immediately.[13]

    • Ventilate: If safe to do so, increase ventilation to the area.

    • Do not attempt to clean up a major spill unless you are trained and equipped for hazardous material response. Await the arrival of the emergency response team.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed, and compatible container.

  • Contaminated Solids: All disposable PPE (gloves, gowns, etc.), absorbent pads, and other contaminated materials must be collected in a designated hazardous waste container lined with a plastic bag.[4] These items must not be placed in regular trash.

  • Waste Pickup: Store hazardous waste in a designated, secure satellite accumulation area. Follow institutional procedures for scheduling a hazardous waste pickup with the EHS department.[15] Do not allow waste to accumulate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.